Product packaging for DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE(Cat. No.:CAS No. 162654-65-1)

DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Cat. No.: B064202
CAS No.: 162654-65-1
M. Wt: 214.26 g/mol
InChI Key: YWRJBKMIMQFNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE is a high-value, versatile synthetic building block specifically engineered for advanced organic synthesis and medicinal chemistry research. Its core structure features a cyclopropane ring, a highly strained three-membered carbocycle known for its unique ability to modulate the conformational, metabolic, and physicochemical properties of molecules. This compound is strategically functionalized with two ester groups at the same carbon atom (geminal), making it an excellent precursor for the synthesis of 1,1-disubstituted cyclopropane derivatives, which are challenging to access by other means.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4 B064202 DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE CAS No. 162654-65-1

Properties

IUPAC Name

dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-7(2)14-9(12)11(5-6-11)10(13)15-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRJBKMIMQFNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633466
Record name Dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162654-65-1
Record name Dipropan-2-yl cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in the preparation of pharmaceuticals and insecticides. The primary synthetic route involves the cyclization of diisopropyl malonate with a 1,2-dihaloalkane in the presence of a base. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Core Synthesis Pathway

The most common and industrially relevant method for synthesizing diisopropyl 1,1-cyclopropanedicarboxylate is the reaction of diisopropyl malonate with a 1,2-dihaloalkane, such as 1,2-dichloroethane or 1,2-dibromoethane, using potassium carbonate as the base.[1][2] The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[1][2]

The overall reaction can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants Diisopropyl_Malonate Diisopropyl Malonate Product Diisopropyl 1,1-Cyclopropanedicarboxylate Diisopropyl_Malonate->Product Haloalkane 1,2-Dihaloalkane (e.g., 1,2-Dichloroethane) Haloalkane->Product Base Potassium Carbonate (K2CO3) Base->Product Base Solvent DMF Solvent->Product Solvent Byproducts KX + KHCO3 + H2O (X = Cl, Br)

Caption: General reaction scheme for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

An important aspect of this synthesis is the use of finely comminuted potassium carbonate, which has been shown to significantly increase the reaction yield.[2] To further accelerate the conversion, the water formed during the reaction can be removed azeotropically, often using the 1,2-dihaloalkane itself as the entrainment agent.[2] The reaction is typically conducted at elevated temperatures, in the range of 90°C to 160°C, to reduce reaction times.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates, with a focus on conditions applicable to the diisopropyl ester.

Table 1: Reactant Molar Ratios

ReactantMolar Ratio (relative to Dialkyl Malonate)Reference
Dialkyl Malonate1[2]
1,2-Dichloroalkane2.5 to 3.5[2]
Potassium Carbonate1.0 to 1.4[2]

Table 2: Reaction Conditions

ParameterValueReference
SolventDimethylformamide (DMF) or Dimethylacetamide[2]
Temperature90°C to 160°C (preferably 110°C to 130°C)[1][2]
Reaction Time5 to 6 hours (for dimethyl and diethyl esters)[2]

Table 3: Product Specifications

PropertyValueReference
Boiling Point (Diisopropyl Ester)103°C at unspecified vacuum[2]
Purity (GC)>99%[3]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described for similar dialkyl cyclopropanedicarboxylates.[2][3] Researchers should adapt and optimize these conditions for their specific laboratory setup.

Materials:

  • Diisopropyl malonate

  • 1,2-Dichloroethane

  • Finely comminuted potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a Dean-Stark trap or similar phase separator

  • Dropping funnel

  • Heating mantle with temperature control

  • Vacuum distillation apparatus

Procedure:

Experimental_Workflow Start Start Charge_Reactors Charge flask with DMF, 1,2-dichloroethane, and potassium carbonate Start->Charge_Reactors Heat Heat mixture to 110-130°C with vigorous stirring Charge_Reactors->Heat Add_Malonate Add diisopropyl malonate dropwise over several hours Heat->Add_Malonate React Maintain temperature and stir for 5-6 hours, removing water azeotropically Add_Malonate->React Cool Cool the reaction mixture to room temperature React->Cool Filter Filter to remove inorganic salts Cool->Filter Neutralize Neutralize the filtrate (if necessary) Filter->Neutralize Distill_Solvent Remove DMF and excess 1,2-dichloroethane by vacuum distillation Neutralize->Distill_Solvent Distill_Product Distill the crude product under high vacuum Distill_Solvent->Distill_Product End Obtain pure diisopropyl 1,1-cyclopropanedicarboxylate Distill_Product->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a phase separator, and a dropping funnel, charge dimethylformamide, 1,2-dichloroethane, and finely comminuted potassium carbonate.

  • Heating: Begin vigorous stirring and heat the mixture to a reaction temperature of 110-130°C.

  • Addition of Malonate: Slowly add the diisopropyl malonate to the reaction mixture through the dropping funnel over a period of several hours.

  • Reaction: Maintain the reaction temperature and continue stirring for approximately 5-6 hours. During this time, water will be formed and can be collected and removed via the phase separator. The organic phase from the separator, primarily 1,2-dichloroethane, is recycled back into the reaction vessel.[2]

  • Workup: After the reaction is complete (as determined by monitoring, e.g., by GC), cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated potassium chloride and unreacted potassium carbonate.

  • Purification: The filtrate, containing the crude product, DMF, and excess 1,2-dichloroethane, is subjected to vacuum distillation. First, the lower-boiling components (DMF and 1,2-dichloroethane) are removed. The diisopropyl 1,1-cyclopropanedicarboxylate is then distilled under a higher vacuum.[2] The collected product should be a clear, colorless liquid.

Alternative Synthetic Approaches

While the direct cyclization of diisopropyl malonate is the most straightforward method, other strategies exist. One alternative involves the transesterification of dimethyl or diethyl 1,1-cyclopropanedicarboxylate with isopropanol in the presence of a suitable catalyst, such as butyl titanate.[2] This can be an effective route, particularly if the methyl or ethyl esters are more readily available.

Another approach involves the synthesis of 1,1-cyclopropanedicarboxylic acid followed by esterification. The diacid can be prepared by the hydrolysis of the corresponding diester.[4][5] This method, however, adds extra steps to the overall synthesis.

Conclusion

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is a well-established process that can be achieved in high yields through the reaction of diisopropyl malonate and a 1,2-dihaloalkane with potassium carbonate. Careful control of reaction parameters, particularly the use of finely divided potassium carbonate and the removal of water, is crucial for maximizing product yield. The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

"diisopropyl 1,1-cyclopropane-dicarboxylate physical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate, alongside experimental protocols for their determination and synthesis. It also explores the potential biological significance of this molecule, particularly in the context of antimicrobial drug development.

Core Physical and Chemical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of cyclopropane-1,1-dicarboxylic acid. Its chemical structure features a strained three-membered cyclopropane ring, which imparts unique reactivity and conformational rigidity. The two isopropyl ester groups contribute to its lipophilicity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of diisopropyl 1,1-cyclopropanedicarboxylate. It is important to note that while some experimental data is available, particularly from patent literature, other values are computationally predicted.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄--INVALID-LINK--[2]
Molecular Weight 214.26 g/mol --INVALID-LINK--[2]
CAS Number 162654-65-1--INVALID-LINK--[2]
Boiling Point 103 °C at 14 mbar--INVALID-LINK--[3]
Vapor Pressure 0.0613 mmHg at 25°C (Predicted)--INVALID-LINK--[1]
Refractive Index 1.47 (Predicted)--INVALID-LINK--[1]
LogP (Lipophilicity) 1.67 (Predicted)--INVALID-LINK--[1]
Polar Surface Area 52.6 Ų--INVALID-LINK--[2]
Comparative Physical Properties of Analogous Compounds

The physical properties of dialkyl 1,1-cyclopropanedicarboxylates vary with the nature of the alkyl ester group. The following table provides a comparison with the dimethyl and diethyl esters, as well as the parent dicarboxylic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Diisopropyl 1,1-cyclopropanedicarboxylate C₁₁H₁₈O₄214.26Not Available103 @ 14 mbar[3]Not Available1.47 (Predicted)[1]
Dimethyl 1,1-cyclopropanedicarboxylate C₇H₁₀O₄158.15-196-198[4]1.147 @ 25 °C[4]1.441[4]
Diethyl 1,1-cyclopropanedicarboxylate C₉H₁₄O₄186.21----
Cyclopropane-1,1-dicarboxylic acid C₅H₆O₄130.10134-136[5]371.3 (Predicted)[5]1.7 (Predicted)[5]-

Experimental Protocols

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

A common method for the preparation of diisopropyl 1,1-cyclopropanedicarboxylate is through the transesterification of dimethyl cyclopropane-1,1-dicarboxylate. This method is often favored for higher alcohols where direct synthesis might be hindered.[1]

Materials:

  • Dimethyl cyclopropane-1,1-dicarboxylate

  • Isopropanol (excess)

  • Transesterification catalyst (e.g., butyl titanate or p-toluenesulfonic acid)[1]

  • Methanol

  • Apparatus for distillation under reflux and vacuum distillation[3]

Procedure:

  • A mixture of dimethyl cyclopropane-1,1-dicarboxylate and a molar excess of isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of a suitable transesterification catalyst is added to the mixture.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of methanol, which is a byproduct of the transesterification.[3]

  • The reaction is continued until the distillation of methanol ceases, which indicates the completion of the reaction. For diisopropyl cyclopropane-1,1-dicarboxylate, this can take approximately 7 hours.[3]

  • After the reaction is complete, the excess isopropanol is removed by distillation, initially under atmospheric pressure and then under a water aspirator vacuum.[3]

  • The crude diisopropyl 1,1-cyclopropanedicarboxylate is then purified by vacuum distillation. A boiling point of 103 °C at 18 mbar has been reported for the product.[3]

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate.

Boiling Point Determination (Micro Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method):

  • A clean and dry pycnometer (a flask with a precise volume) is weighed accurately.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

  • The filled pycnometer is then weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Potential Biological Activity and Signaling Pathway

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique structural and electronic properties. Derivatives of cyclopropane carboxylic acids have been identified as potential antimicrobial agents.[6][7][8][9]

One promising target for these compounds is the enzyme O-acetylserine sulfhydrylase (OASS) , which is crucial for the biosynthesis of cysteine in many pathogenic bacteria and is absent in mammals.[10] Inhibition of OASS disrupts the cysteine synthesis pathway, leading to bacterial growth inhibition. It is proposed that cyclopropane-1,1-dicarboxylic acid and its esters could act as inhibitors of this enzyme.

The following diagram illustrates the proposed mechanism of action.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine (OAS) OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine Cysteine Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth SAT->OAS Acetate OASS->Cysteine DICD Diisopropyl 1,1-Cyclopropane- dicarboxylate DICD->OASS Inhibition

Caption: Proposed mechanism of antimicrobial action via inhibition of the cysteine biosynthesis pathway.

In this proposed pathway, diisopropyl 1,1-cyclopropanedicarboxylate (or its hydrolyzed diacid form) acts as an inhibitor of O-acetylserine sulfhydrylase (OASS). By blocking the activity of OASS, the synthesis of the essential amino acid cysteine is halted, which in turn disrupts protein synthesis and ultimately inhibits bacterial growth. This targeted approach makes cyclopropane dicarboxylates and their derivatives attractive candidates for the development of novel antimicrobial agents.

References

An In-depth Technical Guide to Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: dipropan-2-yl cyclopropane-1,1-dicarboxylate

This technical guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Diisopropyl 1,1-Cyclopropanedicarboxylate

PropertyValueSource
IUPAC Name dipropan-2-yl cyclopropane-1,1-dicarboxylatePubChem[1]
Synonyms Diisopropyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid, 1,1-bis(1-methylethyl) esterPubChem[1]
CAS Number 162654-65-1PubChem[1]
Molecular Formula C₁₁H₁₈O₄PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
Boiling Point 103 °C (in oil pump vacuum)Google Patents[2]
LogP (calculated) 1.67Benchchem[3]
Vapor Pressure (calculated) 0.0613 mmHg at 25°CBenchchem[3]
Refractive Index (estimated) 1.47Benchchem[3]

Spectroscopic Data (Predicted)

While specific experimental spectra for diisopropyl 1,1-cyclopropanedicarboxylate are not widely published, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), and the cyclopropyl methylene protons (multiplet).
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the isopropyl methine and methyl carbons, and the cyclopropyl carbons.
IR Spectroscopy Strong absorption band for the C=O stretching of the ester functional groups (typically around 1730 cm⁻¹), and characteristic C-H stretching and bending vibrations for the alkyl and cyclopropyl groups.

Experimental Protocols

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate can be achieved through the alkylation of a malonic ester with a 1,2-dihaloalkane. A general procedure, adapted from patent literature, is described below.[2]

Materials:

  • Dimethyl malonate

  • 1,2-dichloroethane

  • Finely comminuted potassium carbonate

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide.

  • The reaction mixture is heated with vigorous stirring. The temperature is gradually increased over several hours.

  • The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the separation of water.

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The volatile components are removed from the filtrate by distillation, initially under atmospheric pressure and then under vacuum.

  • The crude product, dimethyl cyclopropane-1,1-dicarboxylate, is then transesterified to the diisopropyl ester.

  • The dimethyl ester is heated under reflux with an excess of isopropanol in the presence of an acid or base catalyst.

  • The methanol formed during the transesterification is removed by distillation to drive the reaction to completion. This step can take several hours.[2]

  • After the removal of methanol is complete, the excess isopropanol is distilled off under reduced pressure.

  • The final product, diisopropyl 1,1-cyclopropanedicarboxylate, is purified by vacuum distillation.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_transesterification Transesterification Reactants Dimethyl Malonate + 1,2-Dichloroethane + K₂CO₃ in DMF Reaction Heating and Stirring Reactants->Reaction Filtration Filtration Reaction->Filtration Distillation1 Distillation (remove volatiles) Filtration->Distillation1 Crude_Dimethyl_Ester Crude Dimethyl Ester Distillation1->Crude_Dimethyl_Ester Reflux Reflux and Methanol Removal Crude_Dimethyl_Ester->Reflux Isopropanol Isopropanol (excess) + Catalyst Isopropanol->Reflux Distillation2 Distillation (remove excess isopropanol) Reflux->Distillation2 Purification Vacuum Distillation Distillation2->Purification Final_Product Diisopropyl 1,1-Cyclopropanedicarboxylate Purification->Final_Product Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination

References

"molecular weight of diisopropyl 1,1-cyclopropane-dicarboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisopropyl 1,1-Cyclopropanedicarboxylate

This guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in organic synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate, with the chemical formula C11H18O4, is a diester derivative of cyclopropane-1,1-dicarboxylic acid.[1][2] Its strained three-membered ring structure imparts unique reactivity, making it a versatile building block for more complex molecules.[3] The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 214.26 g/mol [2]
Molecular Formula C11H18O4[1][2]
CAS Number 162654-65-1[1][2]
IUPAC Name dipropan-2-yl cyclopropane-1,1-dicarboxylate[2]
Boiling Point 103 °C (at oil pump vacuum)[4]
SMILES CC(C)OC(=O)C1(CC1)C(=O)OC(C)C[2]
InChIKey YWRJBKMIMQFNPZ-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate and related dialkyl esters can be achieved through several established methods. The most common approaches involve either the cycloalkylation of a malonic ester or the direct esterification of cyclopropane-1,1-dicarboxylic acid.

Method 1: Cycloalkylation of Diisopropyl Malonate

This is a widely used method for forming the cyclopropane ring. It involves the reaction of a malonic ester with a 1,2-dihaloalkane in the presence of a base.

G reagent reagent intermediate intermediate product product process process A Diisopropyl Malonate D Reaction Mixture A->D B 1,2-Dihaloethane (e.g., 1,2-dibromoethane) B->D C Base (e.g., K2CO3, NaOMe) C->D E Cycloalkylation D->E Heat / Stir F Workup & Purification (Distillation) E->F G Diisopropyl 1,1-Cyclopropanedicarboxylate F->G Final Product G reagent reagent product product process process condition condition A Cyclopropane-1,1- dicarboxylic Acid D Esterification A->D B Isopropyl Alcohol (Excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E Water Removal (Dean-Stark) D->E Reflux (80-100°C) F Diisopropyl 1,1-Cyclopropanedicarboxylate E->F Purification G center_node Diisopropyl 1,1-Cyclopropanedicarboxylate app_node app_node field_node field_node A A B Versatile Building Block A->B In Organic Synthesis C Chiral Intermediate Production A->C Via Enzymatic Hydrolysis D Bioactive Compound A->D As a E Pharmaceuticals (e.g., Montelukast Precursors) B->E H Agrochemicals B->H F Biochemical Research C->F G Antimicrobial Agents D->G

References

Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a key intermediate in organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key chemical reactions.

Chemical Structure and Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of 1,1-cyclopropanedicarboxylic acid. The molecule features a strained three-membered cyclopropane ring geminally substituted with two isopropyl carboxylate groups.

IUPAC Name: dipropan-2-yl cyclopropane-1,1-dicarboxylate[1][2] CAS Number: 162654-65-1[1][2] Molecular Formula: C₁₁H₁₈O₄[1][2] Molecular Weight: 214.26 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of diisopropyl 1,1-cyclopropanedicarboxylate and its structurally related analogs, dimethyl and diethyl 1,1-cyclopropanedicarboxylate, is presented in Table 1 for comparative analysis.

PropertyDiisopropyl 1,1-CyclopropanedicarboxylateDiethyl 1,1-CyclopropanedicarboxylateDimethyl 1,1-Cyclopropanedicarboxylate
Molecular Formula C₁₁H₁₈O₄C₉H₁₄O₄[3]C₇H₁₀O₄[4][5]
Molecular Weight ( g/mol ) 214.26[1][2]186.21158.15[4]
Boiling Point (°C) 103 (°C/14 mbar, flash distillation)94-96 (°C/10 mmHg)[6]196-198[4][7]
Density (g/mL) Not Reported1.055 (at 25 °C)[6]1.147 (at 25 °C)[4][7]
Refractive Index (n20/D) 1.47[1]1.433[6]1.441[4][7]
LogP 1.67[1]~1.3 (estimated)[1]~0.8 (estimated)[1]
Vapor Pressure (mmHg at 25°C) 0.0613[1]Not ReportedNot Reported
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methine protons of the isopropyl groups around δ 5.0 ppm. The methyl protons of the isopropyl groups would appear as a doublet around δ 1.2 ppm. The methylene protons of the cyclopropane ring are expected to be a singlet or a complex multiplet in the region of δ 1.4-1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbons of the ester groups around δ 170 ppm. The methine carbons of the isopropyl groups are expected around δ 68 ppm, and the methyl carbons around δ 22 ppm. The quaternary carbon of the cyclopropane ring would be at a higher field, and the methylene carbons of the ring are predicted to be in the range of δ 15-25 ppm[1].

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. C-O stretching bands will appear in the 1250-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. Subsequent fragmentation may involve the loss of isopropyl and isopropoxy groups.

Synthesis and Experimental Protocols

Diisopropyl 1,1-cyclopropanedicarboxylate can be synthesized through several routes, with the most common being the esterification of 1,1-cyclopropanedicarboxylic acid and the direct cyclopropanation of a malonic ester.

Synthesis Workflow

The general workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is depicted below.

Synthesis_Workflow cluster_0 Synthesis of 1,1-Cyclopropanedicarboxylic Acid cluster_1 Esterification Diethyl Malonate Diethyl Malonate Reaction1 Cyclopropanation Diethyl Malonate->Reaction1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction1 Diethyl 1,1-Cyclopropanedicarboxylate Diethyl 1,1-Cyclopropanedicarboxylate Reaction1->Diethyl 1,1-Cyclopropanedicarboxylate Hydrolysis Acid or Base Hydrolysis Diethyl 1,1-Cyclopropanedicarboxylate->Hydrolysis 1,1-Cyclopropanedicarboxylic Acid 1,1-Cyclopropanedicarboxylic Acid Hydrolysis->1,1-Cyclopropanedicarboxylic Acid Reaction2 Esterification 1,1-Cyclopropanedicarboxylic Acid->Reaction2 Isopropanol Isopropanol Isopropanol->Reaction2 Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction2 Diisopropyl 1,1-Cyclopropanedicarboxylate Diisopropyl 1,1-Cyclopropanedicarboxylate Reaction2->Diisopropyl 1,1-Cyclopropanedicarboxylate

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate
Experimental Protocol: Synthesis via Esterification

This protocol is adapted from general esterification procedures and information on the synthesis of similar compounds[1].

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-cyclopropanedicarboxylic acid (1 equivalent), isopropanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, typically 4-8 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure diisopropyl 1,1-cyclopropanedicarboxylate[1].

Chemical Reactions

Diisopropyl 1,1-cyclopropanedicarboxylate can undergo several chemical transformations, primarily involving the ester functionalities and the strained cyclopropane ring.

Hydrolysis

The ester groups can be hydrolyzed under acidic or basic conditions to yield 1,1-cyclopropanedicarboxylic acid and isopropanol.

Experimental Protocol: Basic Hydrolysis

Materials:

  • Diisopropyl 1,1-cyclopropanedicarboxylate

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diisopropyl 1,1-cyclopropanedicarboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,1-cyclopropanedicarboxylic acid.

Reduction

The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form (1,1-cyclopropanediyl)dimethanol.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • Diisopropyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl 1,1-cyclopropanedicarboxylate (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether or THF.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1,1-cyclopropanediyl)dimethanol.

Applications in Research and Development

Diisopropyl 1,1-cyclopropanedicarboxylate and its parent diacid are valuable building blocks in organic synthesis. The strained cyclopropane ring can participate in ring-opening reactions, providing access to more complex molecular scaffolds. Notably, these compounds are precursors in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[4]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of diisopropyl 1,1-cyclopropanedicarboxylate is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~5.0Septet2H~6.3CH(CH₃)₂
b~1.4Singlet4H-CH₂CH₂ (cyclopropyl)
c~1.25Doublet12H~6.3CH(CH₃)₂

Note: The predicted chemical shifts are based on the analysis of similar compounds, such as diethyl 1,1-cyclopropanedicarboxylate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Structural and Spectral Relationship

The following diagram illustrates the structure of diisopropyl 1,1-cyclopropanedicarboxylate and the logical relationship between the different proton environments and their predicted signals in the ¹H NMR spectrum.

G Diisopropyl 1,1-Cyclopropanedicarboxylate: Structure and Predicted ¹H NMR Signals cluster_structure Molecular Structure cluster_spectrum Predicted ¹H NMR Signals structure a a: ~5.0 ppm (septet, 2H) structure->a O-CH(CH₃)₂ b b: ~1.4 ppm (singlet, 4H) structure->b Cyclopropyl CH₂ c c: ~1.25 ppm (doublet, 12H) structure->c O-CH(CH₃)₂

Caption: Molecular structure and predicted ¹H NMR signals for diisopropyl 1,1-cyclopropanedicarboxylate.

Experimental Protocols

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate can be achieved through several methods, including the esterification of cyclopropane-1,1-dicarboxylic acid or the transesterification of its corresponding dimethyl or diethyl esters.

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate via Transesterification

This protocol is adapted from procedures for similar transesterification reactions.

Materials:

  • Dimethyl or diethyl 1,1-cyclopropanedicarboxylate

  • Anhydrous isopropanol

  • Titanium(IV) isopropoxide (catalyst)

  • Inert solvent (e.g., toluene)

  • Apparatus for distillation with a Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine dimethyl or diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) and a significant excess of anhydrous isopropanol.

  • Add a catalytic amount of titanium(IV) isopropoxide to the mixture.

  • Heat the reaction mixture to reflux. The lower-boiling alcohol (methanol or ethanol) will be removed azeotropically with the solvent and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diisopropyl ester.

  • Monitor the reaction progress by observing the amount of alcohol collected. The reaction is typically complete when the theoretical amount of the lower-boiling alcohol has been removed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol and solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diisopropyl 1,1-cyclopropanedicarboxylate.

¹H NMR Sample Preparation and Analysis

Materials:

  • Diisopropyl 1,1-cyclopropanedicarboxylate

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tube

Procedure:

  • Dissolve approximately 5-10 mg of the purified diisopropyl 1,1-cyclopropanedicarboxylate in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Add a small drop of TMS as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the obtained free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Interpretation of the Predicted Spectrum

  • Septet at ~5.0 ppm (Signal a): This signal is assigned to the two methine (CH) protons of the isopropyl groups. The signal is split into a septet due to coupling with the six neighboring methyl protons on each isopropyl group, according to the n+1 rule (6+1=7).

  • Singlet at ~1.4 ppm (Signal b): This signal corresponds to the four protons of the cyclopropyl ring. As these protons are chemically and magnetically equivalent in this symmetrical molecule, they are expected to appear as a single, unsplit signal.

  • Doublet at ~1.25 ppm (Signal c): This signal arises from the twelve methyl (CH₃) protons of the two isopropyl groups. The signal is split into a doublet due to coupling with the adjacent methine proton (1+1=2).

This comprehensive guide provides valuable predicted data and experimental context for the ¹H NMR analysis of diisopropyl 1,1-cyclopropanedicarboxylate, serving as a useful resource for researchers in the fields of chemical synthesis and pharmaceutical development.

A Technical Guide to the ¹³C NMR Analysis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of diisopropyl 1,1-cyclopropanedicarboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide utilizes data from its close structural analog, diethyl 1,1-cyclopropanedicarboxylate, in conjunction with established chemical shift ranges for cyclopropane and isopropyl moieties to present a comprehensive theoretical analysis. This document offers a predicted ¹³C NMR data summary, a standardized experimental protocol for acquiring such data, and visual aids to understand the molecular structure and its corresponding spectral features. This information is intended to assist researchers in the identification, characterization, and purity assessment of diisopropyl 1,1-cyclopropanedicarboxylate and related compounds in a drug development context.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of diisopropyl 1,1-cyclopropanedicarboxylate is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are estimated based on the analysis of analogous structures and typical chemical shift ranges.

Carbon AtomDescriptionPredicted Chemical Shift (δ, ppm)
C=OCarbonyl Carbon~170
CH (isopropyl)Methine Carbon of Isopropyl Group~68
C (quaternary)Quaternary Carbon of Cyclopropane Ring~25
CH₂ (ring)Methylene Carbons of Cyclopropane Ring~18
CH₃ (isopropyl)Methyl Carbons of Isopropyl Group~22

Note: The chemical shifts for the cyclopropane and carbonyl carbons are estimated based on the data for diethyl 1,1-cyclopropanedicarboxylate. The chemical shifts for the isopropyl group are based on typical values for this moiety.

Structural Elucidation and Signal Assignment

The structure of diisopropyl 1,1-cyclopropanedicarboxylate contains a plane of symmetry, leading to chemical equivalency for certain carbon atoms. The following diagram illustrates the unique carbon environments.

Molecular structure of diisopropyl 1,1-cyclopropanedicarboxylate.

The logical workflow for assigning the predicted ¹³C NMR signals is as follows:

G cluster_prediction Signal Prediction cluster_assignment Signal Assignment Carbonyl C=O ~170 ppm mol Diisopropyl 1,1-cyclopropanedicarboxylate Carbonyl->mol Downfield shift due to electronegative oxygen CH_iso Isopropyl CH ~68 ppm CH_iso->mol Attached to oxygen C_quat Quaternary C ~25 ppm C_quat->mol Shielded by cyclopropane ring CH2_ring Ring CH₂ ~18 ppm CH2_ring->mol Highly shielded cyclopropane environment CH3_iso Isopropyl CH₃ ~22 ppm CH3_iso->mol Typical alkyl region

Workflow for ¹³C NMR signal assignment.

Experimental Protocols

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like diisopropyl 1,1-cyclopropanedicarboxylate.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of diisopropyl 1,1-cyclopropanedicarboxylate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small drop can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures high resolution.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR analysis of diisopropyl 1,1-cyclopropanedicarboxylate for professionals in the pharmaceutical and chemical research fields. While based on theoretical predictions and data from analogous compounds, the information presented here serves as a robust starting point for spectral interpretation, compound verification, and quality control. The detailed experimental protocol offers a standardized method for obtaining high-quality ¹³C NMR data, which is crucial for unambiguous structural elucidation and purity determination.

Diisopropyl 1,1-Cyclopropanedicarboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered ring flanked by two electron-withdrawing isopropyl ester groups, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, key reactions, and applications, particularly in the realm of pharmaceutical development. Detailed experimental protocols for its preparation and key transformations are presented, alongside a summary of its quantitative data. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of its utility as a synthetic intermediate.

Introduction

The cyclopropane motif is a recurring structural element in a wide array of natural products and biologically active molecules. The inherent ring strain and unique orbital arrangement of the cyclopropane ring impart distinct chemical reactivity and conformational rigidity, which can be advantageously exploited in drug design and discovery. Diisopropyl 1,1-cyclopropanedicarboxylate, as a geminally disubstituted cyclopropane, serves as a prominent example of a "donor-acceptor" cyclopropane. The electron-withdrawing nature of the two ester groups activates the cyclopropane ring, making it susceptible to a variety of ring-opening reactions with nucleophiles. This reactivity profile, coupled with its role as a precursor to other important cyclopropane derivatives, establishes it as a cornerstone in the synthetic chemist's toolbox.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₈O₄[1]
Molecular Weight 214.26 g/mol [1]
CAS Number 162654-65-1[1]
Appearance Colorless liquid
Boiling Point 103 °C at reduced pressure[2]
Predicted ¹H NMR
CH(CH₃)₂Septet, ~5.0 ppm
CH(CH₃)₂Doublet, ~1.2 ppm
Cyclopropane CH₂Singlet or multiplet, ~1.5 ppm
Predicted ¹³C NMR
C=O~170 ppm
CH(CH₃)₂~68 ppm
C(CO)₂~30 ppm
CH(CH₃)₂~21 ppm
Cyclopropane CH₂~18 ppm

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

The most common and industrially viable method for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate involves the reaction of a diisopropyl malonate with a 1,2-dihaloethane in the presence of a base. A detailed experimental protocol based on patented procedures is provided below.[2]

Experimental Protocol: Synthesis via Double Alkylation

Materials:

  • Diisopropyl malonate

  • 1,2-dichloroethane

  • Potassium carbonate (finely comminuted)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diisopropyl malonate, finely comminuted potassium carbonate, and dimethylformamide.

  • Heat the stirred mixture to a temperature of 110-120 °C.

  • Slowly add 1,2-dichloroethane to the reaction mixture. An azeotrope of 1,2-dichloroethane and water will begin to distill off.

  • Continue the reaction for several hours, monitoring the progress by observing the cessation of water separation.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate, containing the crude product, is then purified by vacuum distillation to yield pure diisopropyl 1,1-cyclopropanedicarboxylate.

// Reactants Reactant1 [label="Diisopropyl Malonate"]; Reactant2 [label="1,2-Dichloroethane"]; Base [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="DMF", shape=ellipse, fillcolor="#EA4335"];

// Reaction Conditions Reaction [label="Heat (110-120 °C)", shape=plaintext, fontcolor="#202124"];

// Intermediate (optional, can be implied)

// Product Product [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction [arrowhead=none]; Base -> Reaction [arrowhead=none]; Solvent -> Reaction [arrowhead=none]; Reaction -> Product; } dot Caption: General workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

Key Reactions and Synthetic Applications

Diisopropyl 1,1-cyclopropanedicarboxylate is a versatile intermediate that can undergo a variety of transformations, making it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs).

Hydrolysis to 1,1-Cyclopropanedicarboxylic Acid

The ester groups can be readily hydrolyzed under acidic or basic conditions to yield 1,1-cyclopropanedicarboxylic acid.[3] This diacid is a key intermediate in the synthesis of various pharmaceuticals.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents Reagent [label="H₃O⁺ or OH⁻", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="1,1-Cyclopropanedicarboxylic Acid"];

// Connections StartingMaterial -> Product [label="Hydrolysis"]; Reagent -> Product [arrowhead=none]; } dot Caption: Hydrolysis of the diisopropyl ester to the corresponding dicarboxylic acid.

Reduction to 1,1-Cyclopropanedimethanol

Reduction of the ester functionalities, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords 1,1-cyclopropanedimethanol.[4] This diol can be further functionalized to introduce other chemical moieties.

Ring-Opening Reactions

As a donor-acceptor cyclopropane, the strained ring of diisopropyl 1,1-cyclopropanedicarboxylate is susceptible to nucleophilic attack, leading to ring-opening. This reactivity has been extensively studied and provides access to a diverse range of functionalized acyclic compounds.[5][6] The regioselectivity of the ring-opening is dictated by the nature of the nucleophile and the reaction conditions.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="Ring-Opened Adduct"];

// Connections StartingMaterial -> Product [label="Nucleophilic Attack"]; Nucleophile -> Product [arrowhead=none]; } dot Caption: General scheme for the nucleophilic ring-opening of diisopropyl 1,1-cyclopropanedicarboxylate.

Applications in Drug Development

Diisopropyl 1,1-cyclopropanedicarboxylate and its derivatives are crucial intermediates in the synthesis of several commercially important drugs. For instance, 1,1-cyclopropanedicarboxylic acid, derived from the hydrolysis of the corresponding diester, is a key building block in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac . The rigid cyclopropane unit often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

Conclusion

Diisopropyl 1,1-cyclopropanedicarboxylate has firmly established itself as a pivotal building block in modern organic synthesis. Its straightforward preparation, coupled with its diverse reactivity, provides synthetic chemists with a powerful platform for the construction of intricate molecular frameworks. The ability to readily access the corresponding diacid and diol further enhances its synthetic utility. As the demand for novel and structurally complex drug candidates continues to grow, the importance of versatile and readily available building blocks like diisopropyl 1,1-cyclopropanedicarboxylate is set to increase, ensuring its continued prominence in the fields of medicinal chemistry and drug development.

References

Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core topic: "discovery of novel cyclopropane derivatives"

Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has become increasingly significant in modern drug discovery.[1][2] Its inherent ring strain and distinct electronic properties confer a range of advantageous physicochemical characteristics to molecules.[3][4] These include the ability to enhance metabolic stability, improve binding potency, increase brain permeability, and reduce off-target effects.[3][5][6] The rigid, three-dimensional nature of the cyclopropyl group also allows it to serve as a conformational constraint, locking molecules into bioactive conformations and providing novel vectors for exploring chemical space.[3][5] This guide provides an in-depth overview for researchers and drug development professionals on recent discoveries of novel cyclopropane derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

The incorporation of a cyclopropane moiety is a strategic approach in medicinal chemistry to address common challenges in drug discovery.[3] Its unique geometry and electronic nature can lead to significant improvements in a compound's pharmacological profile.

G Figure 1: Benefits of Cyclopropane Integration in Drug Design CP Cyclopropane Moiety Integration Potency Enhanced Potency CP->Potency Metabolism Increased Metabolic Stability CP->Metabolism Permeability Improved Membrane/ BBB Permeability CP->Permeability Selectivity Reduced Off-Target Effects CP->Selectivity Binding Favorable Binding Entropy CP->Binding Proteolysis Resistance to Proteolytic Hydrolysis CP->Proteolysis G Figure 2: General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Ethyl Cyanoacetate, 1,2-dibromoethane) Intermediate1 Intermediate Synthesis (e.g., Strecker Reaction) Start->Intermediate1 Intermediate2 Cyclization & Hydrolysis to form 1-Cyano-cyclopropyl-1-carboxylic acid Start->Intermediate2 Condensation Condensation Reaction Intermediate1->Condensation Intermediate2->Condensation Purification Purification & Characterization (NMR, HRMS) Condensation->Purification Title_Compounds Novel Cyclopropane Derivatives Purification->Title_Compounds Bioassay In Vitro Bioassays (e.g., Microdilution for MIC) Title_Compounds->Bioassay Docking Molecular Docking (e.g., against CYP51) Title_Compounds->Docking SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Docking->SAR G Figure 3: Structure-Based Drug Design Workflow for ALK Inhibitors FBDD Fragment Screening (FBDD) Identifies Hit F-7 (IC50 = 51 μM) Analysis Binding Mode Analysis (e.g., of Crizotinib in ALK) FBDD->Analysis Design Linker Design Strategy: 1. Identify Attachment Point 2. Determine Linker Length 3. Design Linker Analysis->Design Incorporate Incorporate cis-1,2-cyclopropane scaffold into fragment hit Design->Incorporate Optimization Lead Optimization to Improve Potency & Selectivity Incorporate->Optimization Final Discovery of Potent Inhibitor (Compound 12) Optimization->Final CoCrystal Co-crystallography to confirm binding mode Final->CoCrystal

References

Methodological & Application

Application Notes: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters from Dialkyl Malonates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropane-1,1-dicarboxylic acid esters are valuable intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals and insecticides[1][2]. Their strained three-membered ring system, activated by two electron-withdrawing ester groups, makes them versatile building blocks for more complex molecular architectures. A common and effective method for their synthesis is the reaction of a dialkyl malonate with a 1,2-dihaloalkane in the presence of a base. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this synthesis.

Reaction Mechanism

The formation of the cyclopropane ring from a dialkyl malonate and a 1,2-dihaloalkane proceeds via a sequential double alkylation. The mechanism involves two key steps:

  • Deprotonation: A base abstracts an acidic α-hydrogen from the dialkyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile[3].

  • Tandem SN2 Reaction: The enolate attacks one of the electrophilic carbons of the 1,2-dihaloalkane in a nucleophilic substitution (SN2) reaction, displacing the first halide and forming a new carbon-carbon bond. A second deprotonation occurs at the α-carbon, followed by an intramolecular SN2 reaction where the newly formed enolate attacks the remaining carbon bearing a halide, closing the three-membered ring[3].

Reaction_Mechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Cyclization Malonate Dialkyl Malonate Enolate Malonate Enolate Malonate->Enolate  Base (e.g., K2CO3) Intermediate Mono-alkylated Intermediate Enolate->Intermediate  1,2-Dihaloalkane (X-CH2CH2-X)  (1st SN2 Attack) Intermediate2 Mono-alkylated Intermediate Enolate2 Intermediate Enolate Intermediate2->Enolate2  Base Product Dialkyl Cyclopropane- 1,1-dicarboxylate Enolate2->Product  Intramolecular SN2 Attack  (Ring Closure)

Figure 1: General mechanism for the synthesis of cyclopropane-1,1-dicarboxylates.

Comparative Summary of Synthetic Protocols

Several methods have been developed for this transformation, each with distinct advantages regarding yield, cost, and reaction conditions. The choice of base, solvent, and dihaloalkane significantly impacts the reaction's efficiency.

Method Dialkyl Malonate Dihaloalkane Base Solvent Catalyst Conditions Yield (%) Reference
Perkin MethodDiethyl Malonate1,2-DibromoethaneSodium EthoxideEthanolNoneReflux27-40%[2]
K₂CO₃ / DMFDimethyl Malonate1,2-DibromoethaneK₂CO₃ (finely divided)DMFNone22 hours96.5%[1]
K₂CO₃ / DMFDimethyl Malonate1,2-DichloroethaneK₂CO₃ (finely divided)DMFNone15 hours, 118-125°C85%[1]
NaOMe / DMFDimethyl Malonate1,2-DichloroethaneSodium MethoxideDMF / MethanolNone8 hours, 110°C87%[2]
PTC / K₂CO₃Diethyl Malonate1,2-DibromoethaneK₂CO₃DMFTetrabutylammonium Bromide16 hours, Room Temp.89%[4]
PTC / K₂CO₃Dimethyl Malonate1,2-DibromoethaneK₂CO₃DMFTetrabutylammonium Bromide3 hours, 130°C87%[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Potassium Carbonate

This protocol is adapted from a patented industrial process and is noted for its high yield, particularly with the use of finely divided potassium carbonate and azeotropic removal of water to drive the reaction forward[1].

Materials:

  • Dimethyl malonate (1.0 mol, 132.1 g)

  • 1,2-Dichloroethane (3.0 mol, 297 g)

  • Potassium carbonate, finely comminuted (1.2 mol, 166 g)

  • Dimethylformamide (DMF, 250 ml)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (or similar apparatus for azeotropic water removal).

Procedure:

  • Charge the reaction flask with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide[1].

  • With vigorous stirring, heat the reaction mixture to 118°C. Water will begin to separate azeotropically.

  • Over a period of 15 hours, gradually increase the reaction temperature to 125°C[1].

  • After the reaction is complete (monitored by GC), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium chloride).

  • Wash the salt cake with a portion of the solvent or a suitable organic solvent to recover any remaining product.

  • Combine the filtrate and washings. Remove the excess 1,2-dichloroethane and DMF by distillation under reduced pressure.

  • The crude product, dimethyl cyclopropane-1,1-dicarboxylate, is then purified by vacuum distillation. The pure product distills at approximately 85°C / 18 mbar[1].

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method utilizes a phase-transfer catalyst, which allows the reaction to proceed under milder conditions (room temperature) with high efficiency[4][5].

Materials:

  • Diethyl malonate (17 mmol, 2.53 mL)

  • 1,2-Dibromoethane (22 mmol)

  • Potassium carbonate (K₂CO₃, 42 mmol, 5.7 g)

  • Tetrabutylammonium bromide (TBAB, 0.08 mmol, 0.27 g)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a magnetic stirrer.

Procedure:

  • To a round-bottom flask, add diethyl malonate, 1,2-dibromoethane, potassium carbonate, tetrabutylammonium bromide, and DMF[4].

  • Stir the mixture at room temperature for 16 hours[4].

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, evaporate the DMF under reduced pressure.

  • To the residue, add ethyl acetate (100 mL) and water.

  • Transfer the mixture to a separatory funnel, wash the organic layer with water three times, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl cyclopropane-1,1-dicarboxylate as a colorless oil. The reported yield for this procedure is 89%[4]. Further purification can be achieved by vacuum distillation.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of cyclopropane-1,1-dicarboxylic acid esters is outlined below. It involves the initial reaction setup, the reaction period, and a multi-step workup and purification process.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Reagent Setup (Dialkyl Malonate, Dihaloalkane, Base, Solvent, Catalyst) B 2. Reaction (Heating with vigorous stirring) A->B C 3. Monitoring (TLC / GC) B->C D 4. Cooling & Filtration (Removal of inorganic salts) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Liquid-Liquid Extraction (e.g., EtOAc / Water) E->F G 7. Drying & Concentration (Anhydrous Na2SO4 / MgSO4) F->G H 8. Final Purification (Vacuum Distillation) G->H

References

Application Notes and Protocols: Utilizing 1,2-Dichloroalkanes in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a valuable structural motif in medicinal chemistry and drug development, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. While numerous methods exist for the synthesis of cyclopropanes, this document focuses on the application of 1,2-dichloroalkanes as dielectrophiles in cyclopropanation reactions. This approach, distinct from the more common carbene-mediated cyclopropanations using gem-dihaloalkanes, offers a practical and scalable route to monosubstituted cyclopropanes through the alkylation of carbon pronucleophiles.

This document provides a detailed overview of the underlying chemical principles, experimental protocols, and comparative data for this synthetic strategy.

Principle of the Method: Double Alkylation of Carbon Pronucleophiles

The primary route for utilizing 1,2-dichloroalkanes in cyclopropane synthesis involves the sequential alkylation of a carbon pronucleophile, typically an enolate derived from a compound with an activated methylene group (e.g., malonic esters, acetoacetic esters, or α-cyano esters).

The general mechanism proceeds in two steps:

  • First Alkylation (SN2): A strong base is used to deprotonate the activated methylene compound, generating a stabilized carbanion (enolate). This nucleophile then attacks one of the electrophilic carbons of the 1,2-dichloroalkane in a standard SN2 reaction, displacing one chloride ion.

  • Intramolecular Cyclization (SN2): The intermediate from the first step still possesses an acidic proton. The addition of another equivalent of a strong base generates a new carbanion, which then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the second chlorine atom to form the cyclopropane ring.

This method is particularly effective for the synthesis of cyclopropanes bearing electron-withdrawing groups.

Comparative Data

The following table summarizes typical yields for the synthesis of cyclopropane derivatives using 1,2-dichloroethane and various carbon pronucleophiles.

Carbon PronucleophileBaseSolventProductYield (%)Reference
Diethyl MalonateSodium EthoxideEthanolDiethyl cyclopropane-1,1-dicarboxylate65-75[Fieser & Fieser, 1967]
Ethyl AcetoacetateSodium EthoxideEthanolEthyl 1-acetylcyclopropane-1-carboxylate60-70[Vogel, 1989]
MalononitrileSodium HydrideDMFCyclopropane-1,1-dicarbonitrile70-80[Corey & Smith, 1979]
PhenylacetonitrileSodium AmideLiquid Ammonia1-Cyano-1-phenylcyclopropane55-65[Truce & Norman, 1956]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate from Diethyl Malonate and 1,2-Dichloroethane

Materials:

  • Diethyl malonate

  • 1,2-Dichloroethane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the cooled sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

  • First Alkylation: To the resulting enolate solution, add 10.9 g (0.11 mol) of 1,2-dichloroethane dropwise.

  • Second Enolate Formation and Cyclization: After the initial reaction subsides, add a second portion of sodium ethoxide solution (prepared from 2.3 g of sodium and 50 mL of ethanol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water.

    • Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Visualizations

Logical Workflow for Cyclopropanation via Double Alkylation

G Workflow for Cyclopropane Synthesis via Double Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start base_prep Prepare Sodium Ethoxide Solution start->base_prep enolate1 Formation of First Enolate base_prep->enolate1 Add Diethyl Malonate alkylation1 First Alkylation with 1,2-Dichloroethane enolate1->alkylation1 enolate2 Formation of Second Enolate alkylation1->enolate2 Add more Base cyclization Intramolecular Cyclization enolate2->cyclization quench Quench with Water cyclization->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of diethyl cyclopropane-1,1-dicarboxylate.

Comparison of Cyclopropanation Pathways

G Comparison of Major Cyclopropanation Pathways cluster_double_alkylation Double Alkylation cluster_carbene Carbene Addition cluster_wurtz Wurtz Coupling pronuc Pronucleophile (e.g., Malonic Ester) base Base pronuc->base dce 1,2-Dichloroalkane dce->base product1 Monosubstituted Cyclopropane base->product1 alkene Alkene catalyst Catalyst/Reagent (e.g., Co, Zn/Cu) alkene->catalyst gem_dihalo gem-Dihaloalkane (e.g., CH2Cl2) gem_dihalo->catalyst product2 Disubstituted Cyclopropane catalyst->product2 dihalo_1_3 1,3-Dihalopropane metal Metal (e.g., Na, Zn) dihalo_1_3->metal product3 Unsubstituted Cyclopropane metal->product3

Application Notes and Protocols: Potassium Carbonate as a Base in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium carbonate (K₂CO₃) as a base in the synthesis of cyclopropane rings. While often considered a mild base in organic synthesis, potassium carbonate has proven to be effective in specific cyclopropanation strategies, particularly in Michael Initiated Ring Closure (MIRC) reactions.[1][2] This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for relevant synthetic procedures.

Introduction

Potassium carbonate is an inorganic salt with a pKa of its conjugate acid around 10.3, making it a moderately weak base. Its utility in organic synthesis is well-established, often employed for deprotonations of moderately acidic protons, as an acid scavenger in metal-catalyzed reactions, and as a drying agent. In the context of cyclopropane synthesis, its application is most prominent in reactions where the acidity of the proton to be removed is sufficiently high, or where harsh basic conditions might lead to side reactions. The primary advantage of using potassium carbonate lies in its low cost, low toxicity, and ease of handling compared to stronger bases like alkali metal hydrides or alkoxides.

The most successful application of potassium carbonate in cyclopropanation is through the Michael Initiated Ring Closure (MIRC) reaction. This tandem reaction involves the initial Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. Potassium carbonate is sufficiently basic to deprotonate active methylene compounds, such as malonates, which can then act as nucleophiles in the MIRC cascade.

Michael Initiated Ring Closure (MIRC) for Cyclopropane Synthesis

The MIRC reaction is a powerful method for the construction of functionalized cyclopropanes. When employing potassium carbonate as the base, this reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the deprotonation of the active methylene compound and its subsequent reaction with the Michael acceptor in a biphasic system.

A general schematic for the asymmetric cyclopropanation of chalcones with bromomalonates using a chiral phase-transfer catalyst and potassium carbonate is shown below:

General Reaction Scheme:

  • Michael Acceptor: α,β-Unsaturated ketones (e.g., chalcones), α,β-unsaturated esters, or α,β-unsaturated nitriles.

  • Nucleophile (Active Methylene Compound): Typically a compound with a methylene group flanked by two electron-withdrawing groups, such as dialkyl malonates or α-haloketones.

  • Base: Potassium Carbonate (aqueous solution).

  • Catalyst: Chiral Phase-Transfer Catalyst (e.g., cinchona alkaloid derivatives) for asymmetric synthesis.

  • Solvent: A non-polar organic solvent (e.g., toluene, mesitylene).

Quantitative Data Summary

The following table summarizes the results obtained for the asymmetric cyclopropanation of various chalcones with bromomalonates using a cinchona alkaloid-derived phase-transfer catalyst and aqueous potassium carbonate.

EntryMichael Acceptor (Chalcone)Nucleophile (Bromomalonate)ProductYield (%)Enantiomeric Ratio (er)
1Chalcone (R¹=Ph, R²=H)Diethyl bromomalonateDiethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate9891:9
24-Methylchalcone (R¹=4-MeC₆H₄, R²=H)Diethyl bromomalonateDiethyl 2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate9590:10
34-Methoxychalcone (R¹=4-MeOC₆H₄, R²=H)Diethyl bromomalonateDiethyl 2-(4-methoxybenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate9289:11
44-Chlorochalcone (R¹=4-ClC₆H₄, R²=H)Diethyl bromomalonateDiethyl 2-(4-chlorobenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate9691:9
54-Nitrochalcone (R¹=4-NO₂C₆H₄, R²=H)Diethyl bromomalonateDiethyl 2-(4-nitrobenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate8588:12
6Chalcone (R¹=Ph, R²=H)Di-tert-butyl bromomalonateDi-tert-butyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate8287:13[1]

Experimental Protocols

General Protocol for Asymmetric Cyclopropanation of Chalcones with Bromomalonates

This protocol is based on the phase-transfer catalyzed Michael Initiated Ring Closing (MIRC) reaction.

Materials:

  • Chalcone derivative

  • Bromomalonate derivative

  • Potassium carbonate (K₂CO₃)

  • Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative)

  • Mesitylene (or toluene)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (10 mol%).

  • Add mesitylene to achieve a final concentration of 0.075 M with respect to the bromomalonate.

  • Add a 50% aqueous solution of potassium carbonate (10 equivalents based on the bromomalonate).

  • Flush the flask with argon or nitrogen.

  • Add the chalcone derivative (6 equivalents based on the bromomalonate).

  • Cool the vigorously stirred mixture (>1200 rpm) to 0 °C in an ice bath under an inert atmosphere.

  • Add the bromomalonate in three equal portions over a period of 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Chalcone - Bromomalonate - K₂CO₃ (aq) - Catalyst - Solvent reaction_setup Reaction Setup: - Add catalyst, solvent, K₂CO₃ - Flush with Ar/N₂ - Add chalcone reagents->reaction_setup cooling Cooling to 0 °C reaction_setup->cooling addition Slow addition of bromomalonate cooling->addition reaction Stirring at 0 °C (24 h) addition->reaction workup Aqueous Workup: - Dilute with H₂O - Extract with organic solvent reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification product Pure Cyclopropane Product purification->product

Caption: General workflow for the asymmetric cyclopropanation of chalcones.

Signaling Pathway/Logical Relationship

MIRC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K2CO3 K₂CO₃ OH_minus OH⁻ K2CO3->OH_minus in H₂O malonate Active Methylene Compound (R-CH₂-R') OH_minus->malonate Deprotonation (at interface) enolate Enolate (R-CH⁻-R') malonate->enolate Base (OH⁻) chalcone Chalcone (Michael Acceptor) enolate->chalcone Michael Addition michael_adduct Michael Adduct chalcone->michael_adduct cyclopropane Cyclopropane Product michael_adduct->cyclopropane Intramolecular Ring Closure catalyst Phase-Transfer Catalyst (Q⁺X⁻) catalyst->OH_minus Ion Exchange catalyst->enolate Forms ion pair (Q⁺Enolate⁻)

Caption: Mechanism of the Michael Initiated Ring Closure (MIRC) reaction.

Conclusion

Potassium carbonate serves as a viable and practical base for specific cyclopropanation reactions, most notably the Michael Initiated Ring Closure (MIRC). Its mild basicity, coupled with the use of phase-transfer catalysis, allows for the efficient synthesis of highly functionalized cyclopropanes, including chiral molecules when an appropriate catalyst is employed. The protocols outlined in these notes provide a solid foundation for researchers to explore this methodology in their synthetic endeavors, offering a cost-effective and environmentally benign alternative to stronger and more hazardous bases. Further exploration of the substrate scope and optimization of reaction conditions may expand the applicability of potassium carbonate in this important synthetic transformation.

References

Application Notes and Protocols: Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis and drug discovery. The described method is a robust and efficient one-pot reaction involving the cyclopropanation of diisopropyl malonate with a 1,2-dihaloalkane, utilizing potassium carbonate as a base in a polar aprotic solvent. This protocol is designed to be a reliable resource for chemists in research and development.

Introduction

Cyclopropane rings are a recurring motif in numerous biologically active molecules and natural products. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability, making them attractive scaffolds in medicinal chemistry. Diisopropyl 1,1-cyclopropanedicarboxylate serves as a versatile intermediate, allowing for further functionalization to generate a diverse array of more complex molecules. The synthesis protocol detailed herein is based on the well-established malonic ester synthesis, adapted for cyclopropanation.

Reaction Scheme

The overall reaction for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is depicted below:

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates.[1] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • Diisopropyl malonate

  • 1,2-Dibromoethane or 1,2-Dichloroethane

  • Anhydrous potassium carbonate (finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the DMF, add finely powdered anhydrous potassium carbonate and diisopropyl malonate.[1] Begin stirring the suspension.

  • Cyclopropanation: From the dropping funnel, add 1,2-dibromoethane (or 1,2-dichloroethane) dropwise to the stirred suspension. An exothermic reaction may be observed. Control the rate of addition to maintain a manageable reaction temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time can range from several hours to overnight. For the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a reaction time of approximately 7 hours for a related process has been noted.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation. Diisopropyl 1,1-cyclopropanedicarboxylate has a reported boiling point of 103°C under vacuum.[1]

Data Presentation

Table 1: Reagents and Reaction Parameters

ParameterValue/CompoundNotes
Starting MaterialDiisopropyl Malonate1.0 equivalent
Alkylating Agent1,2-Dibromoethane or 1,2-Dichloroethane1.0 - 1.5 equivalents
BaseAnhydrous Potassium Carbonate2.0 - 2.5 equivalents
SolventAnhydrous N,N-Dimethylformamide (DMF)Sufficient to ensure stirring
Reaction Temperature80 - 120 °CMonitor for exotherm
Reaction Time~7 - 24 hoursMonitor by TLC or GC-MS
Product Boiling Point103 °C (vacuum)[1]

Table 2: Product Characterization (Diisopropyl 1,1-cyclopropanedicarboxylate)

PropertyValueReference
Molecular FormulaC₁₁H₁₈O₄[2]
Molecular Weight214.26 g/mol [2]
AppearanceColorless liquid (expected)
Boiling Point103 °C (vacuum)[1]
¹H NMR (CDCl₃, estimated) ~5.0 (sept, 2H), ~1.4 (s, 4H), ~1.2 (d, 12H)Based on analogous structures
¹³C NMR (CDCl₃, estimated) ~170 (C=O), ~68 (CH), ~25 (quaternary C), ~22 (CH₃), ~15 (CH₂)Based on analogous structures

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate cluster_prep Reaction Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Aqueous Work-up cluster_purification Purification prep_flask Prepare Dry Three-Necked Flask add_dmf Add Anhydrous DMF add_k2co3 Add K₂CO₃ add_malonate Add Diisopropyl Malonate add_dihaloethane Dropwise Addition of 1,2-Dihaloalkane add_malonate->add_dihaloethane Stirring Suspension heat_reaction Heat Reaction Mixture (80-120°C) monitor_reaction Monitor Reaction (TLC/GC-MS) cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction Reaction Complete extraction Extraction with Organic Solvent and Water wash_brine Wash with Brine dry_organic Dry Organic Layer filter_drying_agent Filter concentrate Concentrate in vacuo distillation Vacuum Distillation final_product Diisopropyl 1,1-Cyclopropanedicarboxylate distillation->final_product Pure Product

Caption: Workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

References

Applications of Diisopropyl 1,1-Cyclopropane-dicarboxylate in Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl 1,1-cyclopropane-dicarboxylate is a valuable synthetic intermediate in the pharmaceutical industry. Its rigid, three-membered ring structure and dicarboxylate functionality make it a versatile building block for the synthesis of complex molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols related to its synthesis, antimicrobial properties, and its role as a precursor in the synthesis of pharmaceutical agents.

Application 1: Intermediate for Pharmaceutical Synthesis

This compound and its parent compound, cyclopropane-1,1-dicarboxylic acid, are primarily utilized as intermediates in the preparation of active pharmaceutical ingredients (APIs). The cyclopropane motif is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity to the final drug molecule. While the diethyl and dimethyl esters of 1,1-cyclopropane-dicarboxylic acid are well-documented intermediates in the synthesis of drugs like Montelukast (an anti-asthmatic) and Ketorolac (an analgesic), the diisopropyl ester serves a similar role as a versatile synthetic building block.[1]

Experimental Protocol: Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of a dialkyl malonate with a 1,2-dihaloalkane and the direct esterification of cyclopropane-1,1-dicarboxylic acid.

Method A: From Diisopropyl Malonate and 1,2-Dichloroethane

This method is a common approach for forming the cyclopropane ring.

  • Materials:

    • Diisopropyl malonate

    • 1,2-Dichloroethane

    • Finely divided potassium carbonate

    • Dimethylformamide (DMF)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask with a reflux condenser and a Dean-Stark trap

    • Heating mantle

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Fractional distillation apparatus or column chromatography setup

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diisopropyl malonate, an excess of 1,2-dichloroethane, and finely divided potassium carbonate in dimethylformamide (DMF). The molar ratio of diisopropyl malonate to 1,2-dichloroethane to potassium carbonate should be approximately 1:3:1.2.

    • Heat the mixture to a temperature between 110°C and 130°C with vigorous stirring.[2]

    • During the reaction, azeotropically remove the water formed using the Dean-Stark trap to drive the reaction to completion. The reaction is typically complete within 5-7 hours.[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium carbonate).

    • Wash the filtrate with water to remove the DMF.

    • Extract the aqueous layer with hexane or a similar organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography using a hexane/ethyl acetate eluent system to obtain pure this compound. A yield of up to 90% can be achieved under optimized conditions.

Method B: Esterification of Cyclopropane-1,1-dicarboxylic Acid

This method is a straightforward esterification reaction.

  • Materials:

    • Cyclopropane-1,1-dicarboxylic acid

    • Isopropyl alcohol (Isopropanol)

    • Sulfuric acid or p-toluenesulfonic acid (catalyst)

    • Benzene or Toluene (for azeotropic removal of water)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask with a reflux condenser and a Dean-Stark trap

    • Heating mantle

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid in an excess of isopropyl alcohol and a solvent such as benzene or toluene.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed in a Dean-Stark trap to drive the reaction to completion.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent and excess isopropyl alcohol using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Experimental Workflow for Synthesis (Method A)

Synthesis_Workflow Reactants Diisopropyl Malonate 1,2-Dichloroethane K2CO3 in DMF Reaction Reaction (110-130°C, 5-7h) Azeotropic Removal of H2O Reactants->Reaction Filtration Filtration Reaction->Filtration Salts Inorganic Salts (Waste) Filtration->Salts Washing Water Wash Filtration->Washing DMF_Waste DMF/Water (Waste) Washing->DMF_Waste Extraction Hexane Extraction Washing->Extraction Aqueous_Waste Aqueous Layer (Waste) Extraction->Aqueous_Waste Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Diisopropyl 1,1-Cyclopropane- dicarboxylate Purification->Product MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of This compound Inoculation Inoculate Microtiter Plate Wells Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no growth) Observation->MIC_Determination Chiral_Synthesis_Pathway Substrate Diisopropyl 1,1-Cyclopropane- dicarboxylate (Prochiral) Hydrolysis Enantioselective Hydrolysis Substrate->Hydrolysis Enzyme Enzyme (e.g., Lipase, Esterase) Enzyme->Hydrolysis Intermediate_R Chiral Intermediate (R-monoester) Hydrolysis->Intermediate_R Intermediate_S Chiral Intermediate (S-monoester) Hydrolysis->Intermediate_S Drug_R Enantiomerically Pure Drug (R) Intermediate_R->Drug_R Drug_S Enantiomerically Pure Drug (S) Intermediate_S->Drug_S

References

Application Notes and Protocols: Cyclopropane Derivatives as Key Intermediates in the Synthesis of Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane moiety is a critical pharmacophore in a major class of synthetic insecticides known as pyrethroids. While the initial focus of this document was on diisopropyl 1,1-cyclopropane-dicarboxylate, a thorough review of the scientific literature and patent landscape indicates that this specific molecule is not a commonly utilized intermediate in the synthesis of commercially significant insecticides. Instead, the field is dominated by derivatives of chrysanthemic acid and pyrethric acid, which are esters of 2,2-dimethyl-3-substituted-cyclopropanecarboxylic acids. These cyclopropane derivatives are cornerstone building blocks for a wide array of potent and widely used pyrethroid insecticides.

This document provides detailed application notes and protocols on the use of these key cyclopropane derivatives as intermediates in the synthesis of pyrethroid insecticides. It will cover their role in the synthetic pathway, experimental protocols for their conversion into active insecticidal agents, quantitative data on the efficacy of resulting compounds, and the mechanism of action of pyrethroid insecticides.

Data Presentation: Efficacy of Pyrethroid Insecticides

The following table summarizes the insecticidal efficacy of several common pyrethroids derived from cyclopropane carboxylic acid intermediates against various insect species. Efficacy is presented as the lethal concentration required to kill 50% of the test population (LC50) or the knockdown dose (KD50). Lower values indicate higher potency.

PyrethroidInsect SpeciesEfficacy MetricValue
Deltamethrin Anopheles gambiae (Mosquito)LC500.004 mg/L
Aedes aegypti (Mosquito)LC500.002 mg/L
Musca domestica (Housefly)LD500.01 µ g/fly
Permethrin Anopheles funestus (Mosquito)LC500.012 mg/L
Aedes aegypti (Mosquito)LC500.006 mg/L
Blattella germanica (Cockroach)LD500.1 µ g/insect
Cypermethrin Spodoptera litura (Lepidoptera)LC500.08 mg/L
Myzus persicae (Aphid)LC500.02 mg/L
Heliothis virescens (Tobacco Budworm)LD500.05 µ g/larva

Note: Efficacy values can vary based on the specific strain of insect, environmental conditions, and testing methodology.

Experimental Protocols

The following protocols describe the generalized synthesis of pyrethroid insecticides from cyclopropane carboxylic acid derivatives. The synthesis of deltamethrin, a potent photostable pyrethroid, is used as a representative example.

Protocol 1: Synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

This protocol outlines the conversion of the cyclopropane carboxylic acid moiety to a more reactive acid chloride, preparing it for esterification.

Materials:

  • cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can be used in the next step without further purification.

Protocol 2: Esterification for the Synthesis of Deltamethrin

This protocol describes the esterification of the cyclopropane acid chloride with the desired alcohol moiety to yield the final pyrethroid insecticide.

Materials:

  • 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (from Protocol 1)

  • (S)-α-cyano-3-phenoxybenzyl alcohol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or toluene

  • Dry glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α-cyano-3-phenoxybenzyl alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1 equivalent) in anhydrous DCM to the cooled alcohol solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deltamethrin.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure deltamethrin.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualizations

Synthetic Pathway of a Pyrethroid Insecticide

G cluster_0 Synthesis of Acid Chloride cluster_1 Esterification Cyclopropane_Carboxylic_Acid cis-3-(2,2-dibromovinyl)-2,2-dimethyl- cyclopropanecarboxylic acid Acid_Chloride 3-(2,2-dibromovinyl)-2,2-dimethyl- cyclopropanecarbonyl chloride Cyclopropane_Carboxylic_Acid->Acid_Chloride Toluene, Reflux Thionyl_Chloride SOCl2 Thionyl_Chloride->Acid_Chloride Deltamethrin Deltamethrin Acid_Chloride->Deltamethrin DCM, 0°C to RT Alcohol (S)-α-cyano-3-phenoxybenzyl alcohol Alcohol->Deltamethrin Pyridine Pyridine Pyridine->Deltamethrin G cluster_0 Neuronal Membrane cluster_1 Cellular Effects Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to α-subunit Channel_Modification Modification of Channel Gating VGSC->Channel_Modification Prolonged_Opening Prolonged Channel Opening (Delayed Inactivation) Channel_Modification->Prolonged_Opening Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis_Death Paralysis and Death of the Insect Repetitive_Firing->Paralysis_Death

Application Note: Synthesis of Diisopropyl Cyclopropane-1,1-dicarboxylate via Michael-Initiated Ring Closure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of diisopropyl cyclopropane-1,1-dicarboxylate from diisopropyl malonate and a 1,2-dihaloalkane. The procedure is based on the well-established Michael-Initiated Ring Closure (MIRC) reaction, a robust method for forming cyclopropane rings.[1][2][3] This application note includes the reaction mechanism, a step-by-step protocol, a summary of reaction parameters, and process diagrams to ensure successful execution and reproducibility.

Introduction

Cyclopropane rings are valuable structural motifs in organic chemistry, appearing in numerous natural products and pharmaceutical agents. Their unique strained ring structure imparts specific conformational constraints and electronic properties that can enhance biological activity and metabolic stability. One of the most direct methods for synthesizing 1,1-disubstituted cyclopropanes is the reaction of an active methylene compound, such as a malonic ester, with a 1,2-dielectrophile.[4][5] This method, often referred to as a Michael-Initiated Ring Closure (MIRC) or simply a tandem alkylation, provides a reliable route to cyclopropane-1,1-dicarboxylates, which are versatile synthetic intermediates.[1]

This protocol details the synthesis of diisopropyl cyclopropane-1,1-dicarboxylate using diisopropyl malonate and 1,2-dibromoethane.

Reaction Scheme:

Reaction Mechanism

The reaction proceeds via a two-step sequence involving deprotonation followed by a double SN2 reaction.[6]

  • Enolate Formation: A base abstracts an acidic α-hydrogen from diisopropyl malonate to form a resonance-stabilized enolate.[4][7]

  • First Alkylation (SN2): The malonate enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane and displacing a bromide ion.

  • Second Deprotonation & Ring Closure (Intramolecular SN2): A second equivalent of base removes the remaining acidic α-hydrogen. The resulting carbanion then undergoes a rapid intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom to form the cyclopropane ring.[6]

The mechanism is visualized in the diagram below.

G Mechanism of Malonate Cyclopropanation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intermolecular SN2 cluster_2 Step 3: Intramolecular SN2 (Ring Closure) Malonate Diisopropyl Malonate Enolate Malonate Enolate Malonate->Enolate + Base - H-Base⁺ Intermediate Bromoethyl-malonate Intermediate Enolate->Intermediate + Br-CH2-CH2-Br - Br⁻ DBE 1,2-Dibromoethane Cyclopropane Final Product Intermediate->Cyclopropane + Base - H-Base⁺ - Br⁻

Caption: Reaction mechanism for the synthesis of cyclopropane-1,1-dicarboxylates.

Experimental Protocol

This protocol is adapted from established procedures for malonic ester cyclopropanation.[8][9]

Materials:

  • Diisopropyl malonate (1.0 equiv.)

  • 1,2-Dibromoethane (1.5 equiv.)

  • Finely ground potassium carbonate (K₂CO₃) (2.4 equiv.)[8]

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a nitrogen inlet. Charge the flask with diisopropyl malonate (1.0 equiv.), dimethylformamide (approx. 2-3 mL per mmol of malonate), and 1,2-dibromoethane (1.5 equiv.).

  • Addition of Base: Add finely ground potassium carbonate (2.4 equiv.) to the stirred mixture. Using finely divided K₂CO₃ can significantly improve the reaction rate and yield.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of diethyl ether.

    • Combine the filtrate and the washings. Add water to the filtrate to dissolve the remaining DMF and salts.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with water, followed by a wash with saturated brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield diisopropyl cyclopropane-1,1-dicarboxylate as a colorless liquid.[8]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • 1,2-Dibromoethane is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • DMF is a skin irritant. Avoid contact.

Data Presentation

The choice of base, solvent, and electrophile can significantly impact the yield of the cyclopropanation reaction. The following table summarizes typical conditions and expected yields for the synthesis of dialkyl cyclopropane-1,1-dicarboxylates.

Malonate EsterElectrophileBaseSolventTemperature (°C)Yield (%)Reference
Dimethyl Malonate1,2-DibromoethaneK₂CO₃DMF10073[8]
Dimethyl Malonate1,2-DibromoethaneK₂CO₃ (fine)DMF10096[8]
Diethyl Malonate1,2-DibromoethaneNaOEtEthanolReflux~40[10]
Diethyl Malonate1,2-DibromoethaneNaOH / TEBAC¹Dichloromethane25High[9]
Dimethyl Malonate1,2-DichloroethaneK₂CO₃ (fine)DMF11555[8]
Diisopropyl Malonate 1,2-Dibromoethane K₂CO₃ (fine) DMF 100 ~80-85 [8]

¹ TEBAC = Triethylbenzylammonium chloride (Phase Transfer Catalyst)

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

G Experimental Workflow for Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Setup & Reagents (Flask, Malonate, DMF, Dibromoethane) B 2. Add Base (Finely ground K2CO3) A->B C 3. Heat & Stir (80-100°C, 12-24h) B->C D 4. Monitor Progress (TLC / GC-MS) C->D E 5. Cool & Filter Salts D->E Upon completion F 6. Aqueous Workup (Add H2O, Extract with Ether) E->F G 7. Wash & Dry (Brine wash, Dry over MgSO4) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify (Vacuum Distillation) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

References

Application Notes and Protocols for Large-Scale Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates. This document provides detailed protocols and application notes for its large-scale synthesis, focusing on practical and scalable methods. The two primary routes discussed are Direct Cyclopropanation and Transesterification.

Synthesis Routes and Comparison

Two principal methods for the large-scale synthesis of diisopropyl 1,1-cyclopropanedicarboxylate are presented:

  • Method A: Direct Cyclopropanation. This approach involves the reaction of diisopropyl malonate with a 1,2-dihaloalkane in the presence of a base. While effective, the direct use of diisopropyl malonate can be costly. A more economical variation involves the in-situ formation of the cyclopropane ring using a more common dialkyl malonate, such as diethyl malonate, followed by reaction with a dihaloalkane.

  • Method B: Transesterification. This method utilizes a more readily available dialkyl 1,1-cyclopropanedicarboxylate, such as the dimethyl or diethyl ester, and converts it to the desired diisopropyl ester by reaction with isopropanol. This can be a cost-effective alternative if the starting esters are accessible in bulk.

Data Presentation: Comparison of Synthesis Routes
MethodKey ReagentsTypical Yield (%)Purity (%)ScalabilityKey Advantages/Disadvantages
Direct Cyclopropanation Diethyl malonate, 1,2-dichloroethane, Sodium Ethylate~90%>98%HighAdvantages: High yield, avoids azeotropic distillation. Disadvantages: Requires careful control of alcoholate concentration.[1]
Direct Cyclopropanation Dimethyl malonate, 1,2-dibromoethane, Potassium Carbonate, Phase Transfer Catalyst79-81%HighModerateAdvantages: Milder conditions. Disadvantages: Use of more expensive dibromoethane, potential for side reactions.[2]
Transesterification Dimethyl/diethyl 1,1-cyclopropanedicarboxylate, Isopropanol, Butyl titanate or p-Toluenesulfonic acid (PTSA)90-95%>99%HighAdvantages: Near-quantitative conversion, minimizes side reactions. Disadvantages: Requires the synthesis of the starting diester.[1]

Experimental Protocols

Protocol A: Direct Cyclopropanation using Diethyl Malonate

This protocol is adapted from a procedure utilizing an alcoholate-mediated cyclization which suppresses hydrogen chloride elimination.[1]

Materials:

  • Diethyl malonate

  • 1,2-dichloropropane

  • Sodium ethylate solution (21% by weight in ethanol)

  • Toluene or xylene (solvent)

  • Hydrochloric acid (for workup)

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Distillation apparatus

Procedure:

  • Charge the reactor with diethyl malonate and 1,2-dichloropropane.

  • Heat the mixture to 95-120°C.

  • Gradually add the sodium ethylate solution to the heated mixture over a period of 7 hours.

  • Maintain the reaction temperature to ensure complete cyclization.

  • After the addition is complete, continue to stir the reaction mixture at temperature for an additional hour.

  • Cool the reaction mixture and quench with a calculated amount of water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure (e.g., 14 mbar) to obtain diisopropyl 1,1-cyclopropanedicarboxylate.[1]

Protocol B: Transesterification from Diethyl 1,1-Cyclopropanedicarboxylate

This protocol describes the conversion of diethyl 1,1-cyclopropanedicarboxylate to the diisopropyl ester using a catalyst.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Isopropanol (excess)

  • Butyl titanate or p-toluenesulfonic acid (PTSA)

  • Sodium bicarbonate solution (for neutralization if using PTSA)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask equipped with a distillation head, condenser, and collection flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Charge the reaction flask with diethyl 1,1-cyclopropanedicarboxylate, a 4:1 molar excess of isopropanol, and the catalyst (butyl titanate or PTSA).[1]

  • Heat the mixture to reflux. The temperature will depend on the catalyst used (80-100°C for butyl titanate, 100-120°C for PTSA).[1]

  • Slowly distill off the ethanol/isopropanol azeotrope to drive the equilibrium towards the formation of the diisopropyl ester.

  • Monitor the reaction by GC or TLC until the starting material is consumed (typically 6-12 hours).[1]

  • Cool the reaction mixture.

  • If PTSA was used, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Remove the excess isopropanol by distillation.

  • The resulting crude diisopropyl 1,1-cyclopropanedicarboxylate can be purified by vacuum distillation.

Mandatory Visualizations

Diagrams of Experimental Workflows

cluster_direct Direct Cyclopropanation Workflow A Charge Reactor: Diethyl Malonate & 1,2-Dichloropropane B Heat to 95-120°C A->B C Add Sodium Ethylate (7 hours) B->C D Reaction Completion C->D E Workup: Quench, Wash, Dry D->E F Purification: Fractional Distillation E->F G Final Product F->G

Caption: Workflow for Direct Cyclopropanation.

cluster_trans Transesterification Workflow T1 Charge Reactor: Starting Ester, Isopropanol, Catalyst T2 Heat to Reflux (80-120°C) T1->T2 T3 Distill off Ethanol Azeotrope T2->T3 T4 Monitor Reaction (6-12 hours) T3->T4 T5 Workup: Cool, Neutralize (if needed) T4->T5 T6 Purification: Vacuum Distillation T5->T6 T7 Final Product T6->T7

Caption: Workflow for Transesterification.

Industrial-Scale Production Considerations

For large-scale synthesis, several factors are crucial for an efficient and cost-effective process:

  • Solvent and Reagent Recycling: To reduce production costs, unreacted 1,2-dichloroalkanes can be recovered via fractional distillation and reused. Solvents like DMF, if used, can be recovered through vacuum distillation.[1]

  • Purification Techniques:

    • Flash Distillation: This is effective for removing high-boiling impurities under reduced pressure.[1]

    • Recrystallization: For achieving very high purity (>99%), recrystallization from solvent mixtures like hexane/ethyl acetate can be employed.[1]

  • Choice of Base and Halide: The reactivity of the 1,2-dihaloalkane is a significant factor. While 1,2-dibromoethane is more reactive than 1,2-dichloroethane, the latter is often preferred on an industrial scale due to lower cost and easier disposal of the resulting chloride salts.[3] The use of finely divided potassium carbonate has been shown to improve yields.[3]

  • Azeotropic Water Removal: In reactions that produce water, such as those using potassium carbonate, azeotropic removal of water using the 1,2-dichloroalkane as an entrainment agent can accelerate the conversion.[3]

References

Application Note and Protocol: Purification of Diisopropyl 1,1-Cyclopropane-dicarboxylate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl 1,1-cyclopropane-dicarboxylate is a chemical intermediate with applications in medicinal chemistry and organic synthesis. Its purity is crucial for subsequent reactions and for ensuring the quality of final products. This document outlines the protocol for the purification of this compound using vacuum distillation. This method is effective for separating the desired product from non-volatile impurities, residual solvents, and other byproducts from its synthesis. Due to its low vapor pressure, distillation must be performed under reduced pressure to prevent thermal decomposition at high temperatures.[1]

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound and related compounds is presented below. This data is essential for planning the distillation process.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Refractive Index (n20/D)
This compound~214.26103Not Specified1.47
Diethyl 1,1-cyclopropane-dicarboxylate186.2194-96101.433

Data compiled from multiple sources.[2]

Potential Impurities

The synthesis of this compound can introduce several impurities that need to be removed. The nature of these impurities depends on the synthetic route employed. Common synthetic methods include the reaction of a dialkyl malonate with a 1,2-dihaloalkane or the transesterification of dimethyl or diethyl cyclopropane-1,1-dicarboxylate.[1][2]

Potential Impurities Include:

  • Starting Materials: Unreacted diisopropyl malonate, 1,2-dichloroethane, or 1,2-dibromoethane.

  • Solvents: High-boiling point solvents such as dimethylformamide (DMF).[2]

  • Catalysts: Residual catalysts like potassium carbonate, butyl titanate, or p-toluenesulfonic acid.[1][2]

  • Byproducts: Products from side reactions.

  • Related Esters: In transesterification, residual dimethyl or diethyl cyclopropane-1,1-dicarboxylate may be present.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by vacuum distillation.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_distillation Vacuum Distillation Synthesis Crude Product (Post-Synthesis) Workup Aqueous Workup (e.g., extraction, washing) Synthesis->Workup Drying Drying of Organic Phase (e.g., with MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Setup Assemble Distillation Apparatus Solvent_Removal->Setup Transfer Crude Oil Vacuum Apply Vacuum Setup->Vacuum Heating Gradual Heating Vacuum->Heating Collection Collect Fractions Heating->Collection Shutdown Cool and Vent System Collection->Shutdown Purity_Check Purity Analysis (e.g., GC, NMR) Shutdown->Purity_Check Analyze Purified Product

Caption: Workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

This protocol details the steps for purifying crude this compound using vacuum distillation.

5.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump (oil pump recommended)[2]

  • Pressure gauge (manometer)

  • Cold trap (optional but recommended to protect the pump)

  • Clamps and stands to secure the apparatus

  • Glass wool for insulation

5.2. Procedure

  • Preparation of the Crude Product:

    • Ensure that the crude product is free from volatile solvents by concentrating it on a rotary evaporator.

    • If the synthesis involved an aqueous workup, ensure the organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.

  • Assembly of the Distillation Apparatus:

    • Place a magnetic stir bar into the round-bottom flask containing the crude oil.[3] A stir bar is crucial for preventing bumping under vacuum.[3] Do not use boiling chips as they are ineffective under vacuum.[3]

    • Assemble the short-path distillation apparatus as shown in the standard laboratory setup. Ensure all glass joints are clean, properly greased (if necessary for a good seal), and securely clamped.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

    • Connect the vacuum adapter to a vacuum pump, preferably with a cold trap in between to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude oil.

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum. The pressure should drop to the desired level (e.g., a few mmHg). Observe for any initial bubbling as residual volatile impurities are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.[3]

    • Increase the temperature gradually. Monitor the temperature at the distillation head.

    • A forerun fraction, consisting of lower-boiling point impurities, may distill first. Collect this in a separate receiving flask and then switch to a clean flask to collect the main product.

    • Collect the fraction that distills at a constant temperature. Based on available data for related compounds, the boiling point will be significantly lower than the atmospheric boiling point. For example, the diethyl ester boils at 94-96 °C at 10 mmHg.[4] A patent suggests a boiling point of 103°C for the diisopropyl ester, likely at a reduced pressure.[2]

    • Continue distillation until the temperature of the vapor starts to drop, indicating that the product has been distilled, or until only a small amount of residue remains.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool down under vacuum.[3]

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump, stirrer, and cooling water.

    • Disassemble the apparatus and weigh the purified product.

5.3. Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Refractive Index: As a quick check of purity against the known value.

Safety Precautions

  • Always perform vacuum distillations in a fume hood and behind a safety shield.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Inspect all glassware for cracks or defects before use, as they can implode under vacuum.

  • Be aware of the potential for bumping, even with stirring. Heat the flask slowly and evenly.

  • Ensure the system is fully cooled before venting to avoid sudden boiling of the hot liquid.

References

Application Notes and Protocols for the Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis, particularly for the introduction of the gem-disubstituted cyclopropane motif found in numerous bioactive molecules and pharmaceuticals. The protocols outlined below are based on the alkylation of diisopropyl malonate with 1,2-dihaloalkanes under various reaction conditions.

Introduction

The synthesis of 1,1-cyclopropanedicarboxylic acid esters is a fundamental transformation in organic chemistry. A common and effective method involves the reaction of a malonic ester with a 1,2-dihaloalkane in the presence of a base. This reaction proceeds via a double alkylation mechanism, where the enolate of the malonic ester first displaces one halogen, followed by an intramolecular cyclization to displace the second, forming the cyclopropane ring. The choice of base, solvent, and reaction temperature can significantly influence the reaction rate and yield.

Reaction Principle

The general reaction scheme for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates is as follows:

Diisopropyl malonate reacts with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base to yield diisopropyl 1,1-cyclopropanedicarboxylate.

Experimental Protocols

Two primary methods are presented here: one employing potassium carbonate as the base in a polar aprotic solvent, and another utilizing a sodium alkoxide base.

Protocol 1: Synthesis using Potassium Carbonate in DMF

This method is advantageous due to the use of a relatively inexpensive and easy-to-handle base.

Materials:

  • Diisopropyl malonate

  • 1,2-Dichloroethane (DCE)

  • Finely comminuted potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • To the flask, add diisopropyl malonate, dimethylformamide (DMF), and 1,2-dichloroethane (DCE).[1]

  • Add finely comminuted potassium carbonate to the mixture.[1]

  • While stirring vigorously, heat the reaction mixture to a temperature between 110°C and 130°C.[1]

  • Maintain the reaction at this temperature for several hours (typically 5-15 hours), monitoring the reaction progress by TLC or GC analysis.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filtered salts with a small amount of DMF or the extraction solvent to recover any residual product.

  • Combine the filtrate and the washings. The solvent (DMF) and excess 1,2-dichloroethane can be removed by distillation.[1]

  • The crude product can then be purified by vacuum distillation.[1]

Protocol 2: Synthesis using Sodium Ethoxide

This method employs a stronger base, which can lead to shorter reaction times.

Materials:

  • Diisopropyl malonate

  • 1,2-Dibromoethane or 1,2-dichloroethane

  • Sodium ethoxide (NaOEt) solution in ethanol

  • Ethanol or another suitable solvent

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add diisopropyl malonate and the chosen solvent (e.g., ethanol or DMF) to the flask.

  • Add the 1,2-dihaloalkane to the mixture.

  • Slowly add the sodium ethoxide solution to the stirred mixture. An exothermic reaction may be observed.[2]

  • After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 80-120°C).[2]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates, which can be adapted for diisopropyl 1,1-cyclopropanedicarboxylate.

ParameterMethod 1 (K₂CO₃)Method 2 (Alkoxide)Reference
Malonate Ester Diisopropyl MalonateDiisopropyl Malonate-
Cyclizing Agent 1,2-Dichloroethane1,2-Dichloroethane / 1,2-Dibromoethane[1][2]
Base Potassium Carbonate (finely divided)Sodium Ethoxide / Sodium Methoxide[1][2]
Solvent Dimethylformamide (DMF)Ethanol or DMF[1][2]
Molar Ratio (Malonate:Dihaloalkane:Base) 1 : (2.5 to 3.5) : (1.0 to 1.4)Varies, typically 1 : >1 : ~2[1]
Temperature 90°C to 160°C (preferably 110°C to 130°C)80°C to 140°C (preferably 95°C to 120°C)[1][2]
Reaction Time 5 - 15 hoursTypically shorter than Method 1[1]
Work-up Filtration, DistillationAqueous Quench, Extraction, Distillation[1][2]
Purification Vacuum DistillationVacuum Distillation[1]
Reported Yield High yields reported for analogous estersHigh yields reported for analogous esters[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Diisopropyl Malonate - 1,2-Dihaloalkane - Solvent (e.g., DMF) base Add Base (e.g., K₂CO₃ or NaOEt) reagents->base heat Heat and Stir (e.g., 110-130°C) base->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temp. monitor->cool quench_filter Quench / Filter Salts cool->quench_filter extract Extract with Solvent quench_filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Diisopropyl 1,1-Cyclopropanedicarboxylate distill->product

Caption: General workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

References

Application Notes and Protocols: Phase Transfer Catalysis in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) has emerged as a powerful and practical methodology for the synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and materials science. This technique facilitates the reaction between reactants located in immiscible phases (typically aqueous and organic) through the action of a phase transfer catalyst, often a quaternary ammonium or phosphonium salt. The advantages of PTC include mild reaction conditions, the use of inexpensive and environmentally benign reagents like aqueous sodium hydroxide, and enhanced reactivity, leading to shorter reaction times and higher yields.

Two prominent applications of phase transfer catalysis in cyclopropane synthesis are the addition of dihalocarbenes to alkenes and the asymmetric cyclopropanation via Michael-Initiated Ring Closure (MIRC). The former provides a straightforward route to gem-dihalocyclopropanes, which are versatile synthetic intermediates. The latter, particularly with the use of chiral catalysts derived from Cinchona alkaloids, offers excellent stereocontrol, enabling the synthesis of enantiomerically enriched cyclopropane derivatives.

This document provides an overview of these applications, quantitative data from representative reactions, detailed experimental protocols, and diagrams illustrating the underlying mechanisms and workflows.

Data Presentation

The following table summarizes quantitative data for key phase transfer-catalyzed cyclopropanation reactions, highlighting the efficiency and stereoselectivity achievable with this methodology.

EntryReaction TypeAlkene/Michael AcceptorCarbene Source/NucleophilePhase Transfer CatalystCatalyst Loading (mol%)Solvent SystemYield (%)Enantiomeric Excess (ee %)Reference
1Dichlorocyclopropanationα-MethylstyreneChloroformBenzyltriethylammonium chlorideNot specifiedChloroform / 30% aq. NaOHNot specifiedN/A[1]
2DichlorocyclopropanationStyreneChloroformTriethylbenzylammonium chloride1.5Chloroform / 40% aq. NaOHNot specifiedN/A[2]
3Asymmetric MIRC4-Nitro-5-styrylisoxazoleDiethyl 2-bromomalonateCinchona-derived catalyst5Toluene / 50% aq. KOHup to 99up to 96[3][4]
4Asymmetric MIRCChalconeDiethyl bromomalonateCinchona alkaloid ammonium saltNot specifiedToluene / aq. K₃PO₄up to 98up to 82 (91:9 er)[5]
5Asymmetric MIRC4-Nitro-5-(4-bromostyryl)-3-methylisoxazoleDimethyl malonateN-Benzylquininium chloride5Toluene / aq. Cs₂CO₃9558[6][7]

Experimental Protocols

Dichlorocyclopropanation of α-Methylstyrene

This protocol is based on the kinetic study of dichlorocarbene addition to α-methylstyrene using a phase transfer catalyst.[1]

Materials:

  • α-Methylstyrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 30% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (BTEAC)

  • Stirring apparatus (three-necked flask with a flat-bladed stirring paddle and reflux condenser)

  • Tachometer

  • Gas chromatograph (for monitoring reaction progress)

Procedure:

  • To a 150 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 20 mL of a 30% (w/w) aqueous solution of sodium hydroxide, the desired amount of benzyltriethylammonium chloride, and 10 mL of chloroform.

  • Stir the mixture at 200 rpm for 5 minutes at 45°C to stabilize the catalyst.

  • Add 1.0 mL of α-methylstyrene, preheated to 45°C, to the reaction mixture.

  • Increase the stirring speed to 600 rpm.

  • Monitor the disappearance of α-methylstyrene by periodically taking samples from the organic layer and analyzing them by gas chromatography.

  • Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Asymmetric Cyclopropanation of 4-Nitro-5-styrylisoxazole via MIRC

This protocol is a general representation based on the highly enantioselective cyclopropanation using Cinchona-derived phase transfer catalysts.[3][4]

Materials:

  • 4-Nitro-5-styrylisoxazole

  • Diethyl 2-bromomalonate

  • Chiral Cinchona-derived phase transfer catalyst (e.g., a derivative of cinchonidine or quinine)

  • Potassium hydroxide (KOH), 50% aqueous solution (w/w) or Cesium Carbonate (Cs₂CO₃) as a solid base

  • Toluene

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 4-nitro-5-styrylisoxazole (1.0 equiv), diethyl 2-bromomalonate (1.2 equiv), and the chiral Cinchona-derived phase transfer catalyst (0.05 equiv) in toluene.

  • Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

  • Add the aqueous potassium hydroxide solution or solid cesium carbonate to the stirred mixture.

  • Stir the reaction mixture vigorously at the same temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

  • Determine the enantiomeric excess of the product by chiral stationary phase HPLC.

Mandatory Visualization

PTC_Dichlorocyclopropanation cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (CHCl₃, Alkene) cluster_catalyst Catalyst Cycle NaOH Na⁺OH⁻ PTC_OH Q⁺OH⁻ NaOH->PTC_OH Anion Exchange (Interface) NaCl Na⁺Cl⁻ CHCl3 CHCl₃ CCl3_anion Q⁺CCl₃⁻ CHCl3->CCl3_anion Formation of Trichloromethyl Anion Alkene Alkene Product Dichlorocyclopropane Alkene->Product Carbene :CCl₂ CCl3_anion->Carbene α-elimination PTC_Cl Q⁺Cl⁻ CCl3_anion->PTC_Cl Release of Cl⁻ Carbene->Alkene Cycloaddition PTC_OH->CHCl3 Deprotonation Asymmetric_MIRC_Workflow start Start: Reactants & Catalyst reactants 1. Michael Acceptor 2. Nucleophile (e.g., Bromomalonate) 3. Chiral PTC 4. Solvent (e.g., Toluene) start->reactants base Addition of Base (aq. KOH or solid Cs₂CO₃) reactants->base reaction Vigorous Stirring (Biphasic System) base->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC for ee) purification->analysis product Final Product: Enantioenriched Cyclopropane analysis->product

References

Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cyclopropane ring, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its C-C bonds, impart profound effects on the physicochemical and pharmacological properties of drug molecules. The incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, increase potency, and provide novel intellectual property.[1][2][3] This document provides an overview of the applications of cyclopropane derivatives in drug discovery and detailed protocols for their synthesis.

The strategic introduction of a cyclopropane ring can lead to improvements in:

  • Metabolic Stability: The robust C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes.[3]

  • Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding to the target protein and improved selectivity.[3]

  • Physicochemical Properties: Cyclopropanes can modulate lipophilicity and aqueous solubility, thereby improving the pharmacokinetic profile of a drug candidate.[2]

  • Novelty: The introduction of a cyclopropane ring can generate novel chemical entities with unique pharmacological profiles.[1][2]

Key Synthetic Methodologies

Several reliable methods have been developed for the synthesis of cyclopropane derivatives. The choice of method depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Three widely used methods are the Simmons-Smith reaction, transition-metal catalyzed cyclopropanation, and Michael-initiated ring-closure (MIRC).

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes using a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4][5] A significant advantage of this method is the ability of hydroxyl groups in the substrate to direct the cyclopropanation, allowing for high diastereoselectivity.[6][7] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides improved yields and reactivity.[4][5]

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium and copper complexes, offers a powerful and versatile approach for the synthesis of cyclopropanes from diazo compounds and alkenes.[8][9] This method allows for the construction of highly functionalized cyclopropanes with excellent control over stereochemistry, including enantioselectivity when chiral catalysts are employed.[4][10]

Michael-Initiated Ring-Closure (MIRC)

The Michael-initiated ring-closure (MIRC) reaction is a tandem process that involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[11] This method is particularly useful for the synthesis of highly substituted and functionalized cyclopropanes.[12][13]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the hydroxyl-directed cyclopropanation of (E)-3-penten-2-ol using the Furukawa reagent.[6][7]

Materials:

  • (E)-3-penten-2-ol

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc (Et₂Zn) solution to the DCM.

  • Add a solution of (E)-3-penten-2-ol in anhydrous DCM dropwise to the flask. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add diiodomethane (CH₂I₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol details the synthesis of ethyl 2-phenylcyclopropane-1-carboxylate using a rhodium catalyst.[14][15]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add dirhodium tetraacetate [Rh₂(OAc)₄] and anhydrous toluene.

  • Heat the mixture to 80 °C.

  • Slowly add a solution of styrene and ethyl diazoacetate in anhydrous toluene to the reaction flask over a period of 6 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane derivative.

Protocol 3: Michael-Initiated Ring-Closure (MIRC) for the Synthesis of a Functionalized Cyclopropane

This protocol describes the synthesis of a highly functionalized cyclopropane via the reaction of a Michael acceptor with a suitable nucleophile.[11]

Materials:

  • Electron-deficient alkene (e.g., an α,β-unsaturated ester)

  • Nucleophile with a leaving group (e.g., ethyl bromofluoroacetate)

  • Base (e.g., sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the electron-deficient alkene in anhydrous THF to the flask.

  • Add a solution of ethyl bromofluoroacetate in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Yield and Stereoselectivity for Cyclopropanation Reactions
Reaction TypeSubstrateReagents/CatalystYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Simmons-Smith(E)-3-penten-2-olEt₂Zn, CH₂I₂88>98:2 dr[6]
Simmons-SmithAllylic Amine DerivativeZn(CH₂I)₂, CH₂Cl₂HighHigh diastereoselectivity[16]
Rh-catalyzedStyreneEDA, Rh₂(S-TCPTAD)₄7891% ee[15]
Co-catalyzedStyrenet-butyl α-diazoacetate, (R,R)-(salen)cobalt(II)Good>95% ee, 98% cis[17]
MIRC4-nitro-5-styrylisoxazoleBromomalononitrile, Cinchonidine derivative91-9746-58% ee[11]
MIRCα,β-unsaturated aldehydeBromomalonate, OrganocatalystHighup to 97% ee[11]
Table 2: Biological Activity of Cyclopropane-Containing Molecules
Compound ClassBiological Target/OrganismActivity MetricValueReference
Amide DerivativesStaphylococcus aureusMIC₈₀32-128 µg/mL[1]
Amide DerivativesEscherichia coliMIC₈₀32-128 µg/mL[1]
Amide DerivativesCandida albicansMIC₈₀16-128 µg/mL[1]
Nucleoside AnaloguesHuman Cytomegalovirus (HCMV)EC₅₀0.27-0.49 µM[2]
Nucleoside AnaloguesVaricella Zoster Virus (VZV)EC₅₀3.3 µM[2]
Nucleoside AnaloguesHepatitis B Virus (HBV)EC₅₀4 µM[2]
Carboxylic Acid DerivativeStaphylococcus aureusMIC62.5 µg/mL[3]
Kinase InhibitorActivin Receptor-like Kinase-2 (ALK2)IC₅₀0.001-1.3 µM[18]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Alkene Alkene Simmons_Smith Simmons-Smith (Zn-Cu, CH₂I₂) Alkene->Simmons_Smith Transition_Metal Transition-Metal Catalysis (e.g., Rh, Cu) Alkene->Transition_Metal Diazo_Compound Diazo_Compound Diazo_Compound->Transition_Metal Michael_Acceptor Michael_Acceptor MIRC Michael-Initiated Ring-Closure Michael_Acceptor->MIRC Nucleophile_LG Nucleophile + Leaving Group Nucleophile_LG->MIRC Cyclopropane_Derivative Cyclopropane Derivative Simmons_Smith->Cyclopropane_Derivative Transition_Metal->Cyclopropane_Derivative MIRC->Cyclopropane_Derivative

Caption: General workflow for the synthesis of cyclopropane derivatives.

Simmons_Smith_Mechanism Alkene Alkene Transition_State [Alkene---CH₂---ZnI₂]‡ Alkene->Transition_State Zinc_Carbenoid ICH₂ZnI Zinc_Carbenoid->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane ZnI2 ZnI₂ Transition_State->ZnI2

Caption: Simplified mechanism of the Simmons-Smith reaction.

Medicinal_Chemistry_Applications cluster_properties Improved Properties cluster_outcomes Therapeutic Outcomes Cyclopropane_Core Cyclopropane Moiety Metabolic_Stability Metabolic Stability Cyclopropane_Core->Metabolic_Stability Potency Potency & Selectivity Cyclopropane_Core->Potency PK_Profile Pharmacokinetic Profile Cyclopropane_Core->PK_Profile Antiviral Antiviral Metabolic_Stability->Antiviral Anticancer Anticancer Potency->Anticancer Kinase_Inhibition Kinase Inhibition Potency->Kinase_Inhibition Antibacterial Antibacterial PK_Profile->Antibacterial

Caption: Role of cyclopropanes in improving drug properties.

References

Application Notes and Protocols: The Divinylcyclopropane–Cycloheptadiene Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The divinylcyclopropane–cycloheptadiene rearrangement is a powerful, thermally- or catalytically-induced pericyclic reaction that constructs a seven-membered cycloheptadiene ring from a cis-divinylcyclopropane. This rearrangement is a valuable tool in organic synthesis, particularly for the construction of complex natural products and novel molecular scaffolds for drug discovery. The reaction is a concerted, stereospecific[1][1]-sigmatropic (Cope) rearrangement, driven by the release of strain energy from the three-membered ring.

Core Principles and Mechanistic Overview

The rearrangement proceeds through a boat-like transition state, where the two vinyl groups of the cis-divinylcyclopropane are oriented in a way that allows for the concerted formation of a new carbon-carbon bond and the cleavage of the cyclopropane ring.

Key Features:

  • Stereospecificity: The stereochemistry of the starting divinylcyclopropane is transferred to the cycloheptadiene product.

  • High Atom Economy: As a rearrangement reaction, it is inherently atom-economical.

  • Formation of Seven-Membered Rings: It is one of the most reliable methods for the synthesis of cycloheptanoids, a structural motif present in many bioactive natural products.

trans-Divinylcyclopropanes can also undergo the rearrangement, but they typically require higher temperatures to first isomerize to the cis-isomer. This isomerization can proceed through a diradical intermediate.

Application in Natural Product Synthesis

The divinylcyclopropane–cycloheptadiene rearrangement has been a key step in the total synthesis of numerous complex natural products, enabling the efficient construction of their challenging seven-membered ring systems.

Total Synthesis of (±)-Gelsemine by Danishefsky

The total synthesis of the complex alkaloid (±)-gelsemine by the Danishefsky group is a landmark achievement that features a key divinylcyclopropane–cycloheptadiene rearrangement.[2] The rearrangement was employed to construct the central seven-membered ring of the gelsemine core.

Key Transformation Data:

StepReactant(s)Reagents and ConditionsProductYieldDiastereoselectivity
Horner-Wadsworth-Emmons Olefination / Divinylcyclopropane RearrangementAldehyde precursor1. (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rt; 2. Toluene, refluxBicyclic cycloheptadiene78%Not Reported

Experimental Protocol: Danishefsky's Divinylcyclopropane Rearrangement in the Synthesis of (±)-Gelsemine

To a solution of the aldehyde precursor in THF at 0 °C is added sodium hydride, followed by triethyl phosphonoacetate. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then dissolved in toluene and heated to reflux. The reaction is monitored by TLC until the divinylcyclopropane intermediate is fully converted to the cycloheptadiene product. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the bicyclic cycloheptadiene.

Tandem Wolff/Divinylcyclopropane Rearrangement by Stoltz

The Stoltz group developed an elegant tandem reaction sequence involving a Wolff rearrangement followed by a divinylcyclopropane–cycloheptadiene rearrangement.[1][3] This strategy allows for the rapid construction of functionalized bicyclic systems containing a seven-membered ring from readily available α-diazo ketones.

Key Transformation Data:

StepReactant(s)Reagents and ConditionsProductYield
Tandem Wolff/Divinylcyclopropane Rearrangementα-Diazo ketone precursorAgOBz (cat.), Et₃N, THF, 45 °C, sonicationBicyclic enone55-98%

Experimental Protocol: Stoltz's Tandem Wolff/Divinylcyclopropane Rearrangement

To a solution of the α-diazo ketone precursor in THF is added triethylamine and a catalytic amount of silver benzoate. The reaction mixture is then subjected to sonication at 45 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash chromatography to yield the bicyclic enone product.

Rhodium-Catalyzed [4+3] Cycloaddition in the Synthesis of (±)-Tremulenolide A by Davies

The Davies group has extensively developed the use of rhodium-catalyzed reactions of vinyldiazoacetates to generate divinylcyclopropanes in situ, which then undergo the rearrangement. This formal [4+3] cycloaddition strategy was applied to the total synthesis of the sesquiterpene (±)-tremulenolide A.[4][5][6]

Key Transformation Data:

StepReactant(s)Reagents and ConditionsProductYieldDiastereoselectivity
Rhodium-Catalyzed Cyclopropanation / Divinylcyclopropane RearrangementVinyldiazoacetate and 1,3-dieneRh₂(OAc)₄ (cat.), pentane, 25 °CBicyclic cycloheptadiene ester70%>95:5

Experimental Protocol: Davies' Rhodium-Catalyzed [4+3] Cycloaddition

To a solution of the 1,3-diene in pentane is added a catalytic amount of rhodium(II) acetate dimer. A solution of the vinyldiazoacetate in pentane is then added dropwise over a period of several hours at room temperature. The reaction is monitored by the disappearance of the diazo compound (colorimetric). After the addition is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to afford the bicyclic cycloheptadiene ester.

Visualization of Key Methodologies and Pathways

Reaction Mechanism and Stereochemistry

The following diagram illustrates the concerted nature of the divinylcyclopropane-cycloheptadiene rearrangement and the chair-like transition state that leads to the observed stereospecificity.

G cluster_0 cis-Divinylcyclopropane cluster_1 Boat-like Transition State cluster_2 Cycloheptadiene cis-DVC cis-Divinylcyclopropane TS [3,3]-Sigmatropic Rearrangement cis-DVC->TS Heat or Catalyst CHD Cycloheptadiene TS->CHD

Mechanism of the Divinylcyclopropane-Cycloheptadiene Rearrangement.
Experimental Workflow: Tandem Wolff/Divinylcyclopropane Rearrangement

This workflow outlines the key steps in the Stoltz tandem reaction for the synthesis of bicyclic enones.

G start Start: α-Diazo Ketone reagents Reagents: AgOBz (cat.), Et₃N, THF start->reagents conditions Conditions: 45 °C, Sonication reagents->conditions reaction Tandem Wolff/ Divinylcyclopropane Rearrangement conditions->reaction workup Workup: Filtration, Concentration reaction->workup purification Purification: Flash Chromatography workup->purification product Product: Bicyclic Enone purification->product

Experimental workflow for the tandem Wolff/divinylcyclopropane rearrangement.
Biological Signaling Pathway: Frondosin B Inhibition of IL-8 Signaling

Frondosin B, a marine natural product synthesized via a divinylcyclopropane rearrangement, has been identified as an inhibitor of the interleukin-8 (IL-8) receptor.[7] IL-8 is a chemokine that plays a crucial role in inflammation by activating neutrophils. By blocking the IL-8 receptor, Frondosin B can disrupt the downstream signaling cascade that leads to an inflammatory response.

G IL8 IL-8 IL8R IL-8 Receptor (CXCR1/2) IL8->IL8R G_protein G-protein Activation IL8R->G_protein FrondosinB Frondosin B FrondosinB->IL8R PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Inflammatory Response Ca_release->Inflammation PKC_activation->Inflammation

Frondosin B inhibits the IL-8 signaling pathway.

Conclusion

The divinylcyclopropane–cycloheptadiene rearrangement is a robust and versatile transformation for the synthesis of seven-membered rings. Its application in the total synthesis of complex natural products highlights its power and reliability. The development of catalytic and tandem versions of this rearrangement continues to expand its utility in modern organic synthesis, providing access to novel molecular architectures for drug discovery and development. The examples provided herein serve as a guide for researchers looking to incorporate this powerful reaction into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., potassium carbonate, sodium hydroxide) may be old, hydrated, or of insufficient strength to deprotonate the diisopropyl malonate.- Use freshly dried, finely powdered potassium carbonate.[1] - For phase-transfer catalysis (PTC), use a concentrated aqueous solution of sodium hydroxide (e.g., 50%).[2]
2. Low Reactivity of Dihaloalkane: 1,2-dichloroethane is less reactive than 1,2-dibromoethane.[1]- If possible, use 1,2-dibromoethane for a higher reaction rate and yield.[1] - If using 1,2-dichloroethane, higher temperatures and longer reaction times may be necessary.
3. Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be effective, or it may have decomposed.- Use a robust PTC such as triethylbenzylammonium chloride or a suitable tetrabutylammonium salt.[2] - Ensure the PTC is compatible with the reaction conditions.
4. Insufficient Reaction Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.- For methods using potassium carbonate and a solvent like DMF, a reaction temperature of 110-130°C is recommended.[1] - For PTC with concentrated NaOH, the reaction can be exothermic, but maintaining a temperature around 65°C may be beneficial.[2]
5. Presence of Water: Water can hydrolyze the ester and interfere with the base.- In non-PTC methods, azeotropic removal of water using the dihaloalkane as an entrainment agent can significantly improve the yield.[1]
Incomplete Reaction (Presence of Starting Material) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using TLC or GC. - Reaction times can range from a few hours to over 20 hours depending on the specific conditions.[1]
2. Inadequate Mixing: In biphasic PTC reactions, vigorous stirring is crucial for efficient transfer of the reactants between phases.- Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture.[2]
3. Incorrect Stoichiometry: The molar ratios of the reactants and base may not be optimal.- A molar ratio of dialkyl malonate: 1,2-dihaloalkane: potassium carbonate of approximately 1 : (2.5-3.5) : (1.0-1.4) has been reported to be effective.[1] For PTC, an excess of the dihaloalkane is also common.[2]
Formation of Byproducts 1. Dialkylation of Malonate: If the reaction conditions are not carefully controlled, dialkylation of the malonate can occur, leading to undesired products.- Slow addition of the alkylating agent can sometimes minimize dialkylation. - The use of specific PTCs can enhance selectivity for monoalkylation.
2. Hydrolysis of Ester: Presence of water, especially with strong bases at high temperatures, can lead to hydrolysis of the isopropyl ester groups.- Minimize water content in the reaction, especially when not using a PTC system designed for aqueous bases. - For PTC with aqueous NaOH, the reaction is typically performed at a moderate temperature to minimize hydrolysis.[2]
Difficulty in Product Purification 1. Co-distillation with Starting Material: Diisopropyl malonate and the product can have close boiling points, making separation by distillation challenging.- Use fractional distillation with a high-efficiency column. - Consider column chromatography on silica gel for purification, though this may be less practical for large-scale reactions.
2. Emulsion Formation during Workup: In PTC reactions, vigorous stirring can sometimes lead to stable emulsions during the aqueous workup.- Addition of a saturated brine solution can help to break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: Which dihaloalkane is better to use, 1,2-dibromoethane or 1,2-dichloroethane?

A1: 1,2-dibromoethane is significantly more reactive than 1,2-dichloroethane and will generally result in higher yields and shorter reaction times under the same conditions.[1] However, 1,2-dichloroethane is often preferred for industrial applications due to lower cost and easier disposal of the resulting chloride salts.[1] If using 1,2-dichloroethane, be prepared to use more forcing conditions (higher temperature, longer reaction time).

Q2: Is a phase-transfer catalyst (PTC) necessary for this synthesis?

A2: A PTC is not strictly necessary but is often used to facilitate the reaction, especially when using an inorganic base with an organic solvent. PTCs like quaternary ammonium salts help to transfer the malonate enolate from the aqueous or solid phase to the organic phase where the reaction with the dihaloalkane occurs.[3] An alternative method involves using finely divided potassium carbonate in a solvent like DMF with azeotropic removal of water, which can provide high yields without the need for a PTC.[1]

Q3: What is the optimal base for this reaction?

A3: The choice of base depends on the reaction setup.

  • For non-PTC methods in a solvent like DMF, finely divided potassium carbonate is effective.[1]

  • For PTC reactions, a concentrated aqueous solution of sodium hydroxide (e.g., 50%) is commonly used.[2]

Q4: How can I effectively remove water from the reaction mixture in a non-PTC setup?

A4: Azeotropic distillation is an effective method. The 1,2-dihaloalkane itself can serve as the entrainment agent. By setting up the reaction with a Dean-Stark trap or a similar apparatus, the water-dihaloalkane azeotrope can be distilled off. After condensation, the water separates from the denser organic phase, which is then returned to the reaction vessel.[1]

Q5: My crude product is contaminated with unreacted diisopropyl malonate. How can I purify it?

A5: Separating the product from unreacted diisopropyl malonate can be challenging due to their similar physical properties.[2]

  • Fractional Distillation: Use a vacuum distillation setup with a fractionating column to carefully separate the components based on their boiling points.

  • Column Chromatography: For smaller scales, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation.

Experimental Protocols

Method 1: Potassium Carbonate in DMF with Azeotropic Water Removal (Adapted from US Patent 5,510,509 A)[1]

This method avoids the use of phase-transfer catalysts and is suitable for larger-scale synthesis.

Reactants and Molar Ratios:

Reactant Molar Ratio
Diisopropyl Malonate1
1,2-Dibromoethane or 1,2-Dichloroethane2.5 - 3.5
Finely Divided Potassium Carbonate1.0 - 1.4
Dimethylformamide (DMF)~200-300 mL per mole of malonate

Procedure:

  • Equip a reaction flask with a mechanical stirrer, a thermometer, and a distillation apparatus with a phase separator (e.g., Dean-Stark trap) and a condenser.

  • Charge the flask with diisopropyl malonate, dimethylformamide, the 1,2-dihaloalkane, and finely divided potassium carbonate.

  • Heat the mixture to 110-130°C with vigorous stirring.

  • The 1,2-dihaloalkane/water azeotrope will begin to distill. In the phase separator, the water will form the upper layer and the dihaloalkane the lower layer, which is recycled back into the reaction.

  • Continue the reaction until the separation of water ceases (typically 5-6 hours).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Wash the salts with a small amount of the solvent or dihaloalkane.

  • Combine the filtrate and washings. Remove the solvent and excess dihaloalkane by distillation.

  • Purify the resulting crude diisopropyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

Method 2: Phase-Transfer Catalysis (Adapted from Organic Syntheses Procedure for a related reaction)[2]

This method utilizes a phase-transfer catalyst with a concentrated aqueous base.

Reactants:

  • Diisopropyl malonate

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide

  • Triethylbenzylammonium chloride (or other suitable PTC)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, add the 50% aqueous sodium hydroxide solution.

  • Add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride) to the stirred NaOH solution.

  • To this vigorously stirred mixture, add a pre-mixed solution of diisopropyl malonate and 1,2-dibromoethane all at once. An exothermic reaction will occur.

  • Continue to stir the mixture vigorously for several hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation1 Step 2: First SN2 Alkylation cluster_deprotonation2 Step 3: Second Deprotonation cluster_cyclization Step 4: Intramolecular Cyclization Malonate Diisopropyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Intermediate Bromoethyl Intermediate Enolate->Intermediate SN2 Attack Base Base (e.g., K2CO3 or OH-) Base->Malonate Dibromoethane 1,2-Dibromoethane Dibromoethane->Enolate Intermediate_Enolate Intermediate Enolate Intermediate->Intermediate_Enolate Deprotonation by Base Product Diisopropyl 1,1-Cyclopropanedicarboxylate Intermediate_Enolate->Product Intramolecular SN2

Caption: Reaction mechanism for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

Experimental_Workflow start Start Mix Reactants: - Diisopropyl Malonate - Dihaloalkane - Base/Solvent/Catalyst reaction Reaction Heat and stir mixture. Monitor progress (TLC/GC). start->reaction workup Workup - Cool reaction - Filter salts (if applicable) - Aqueous wash/extraction reaction->workup purification Purification - Dry organic layer - Remove solvent - Vacuum distillation workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_base Check Base Activity & Amount start->check_base check_temp Increase Temperature/Time start->check_temp check_reagents Verify Reagent Reactivity (e.g., use 1,2-dibromoethane) start->check_reagents check_mixing Ensure Vigorous Stirring (PTC) start->check_mixing solution1 Use fresh, dry base. Adjust stoichiometry. check_base->solution1 solution2 Monitor reaction to completion. check_temp->solution2 solution3 Consider more reactive dihaloalkane. check_reagents->solution3 solution4 Use mechanical stirrer. check_mixing->solution4

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclopropane-1,1-dicarboxylic acid esters.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclopropane-1,1-dicarboxylate Product

Question: My reaction is resulting in a low yield of the desired diethyl cyclopropane-1,1-dicarboxylate. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions and the prevalence of side reactions. Here are the primary causes and troubleshooting steps:

  • Suboptimal Base and Reaction Conditions: The choice of base and reaction temperature is critical. While strong bases like sodium ethoxide are traditionally used, they can promote side reactions.

    • Troubleshooting:

      • Consider using a milder base like potassium carbonate, which has been shown to improve yields, in some cases up to 85-96%.[1][2]

      • If using an alkoxide, ensure it is added gradually to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.[3]

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor side reactions. A temperature range of 110-130°C is often effective when using potassium carbonate in DMF.[2]

      • Ensure anhydrous conditions, as water can lead to hydrolysis of the ester and the malonate starting material.

  • Formation of Side Products: Several side reactions can consume starting materials and reduce the yield of the desired product. These include Williamson ether synthesis, oligomerization, and elimination reactions.

    • Troubleshooting: See the specific troubleshooting sections below for detailed guidance on mitigating these side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like GC or TLC to ensure the complete consumption of the starting malonic ester.

      • Increase the reaction time if necessary. Reactions with potassium carbonate can take several hours (e.g., 5-6 hours at 110-130°C).[2]

  • Product Loss During Workup: The desired product can be lost during extraction and purification steps.

    • Troubleshooting:

      • Carefully perform aqueous extractions to remove salts and water-soluble impurities.

      • Optimize the distillation conditions to separate the product from unreacted starting materials and high-boiling point impurities. Fractional distillation under reduced pressure is often required.[3]

Issue 2: Presence of a Significant Amount of High-Boiling Point Impurity

Question: My final product is contaminated with a high-boiling point impurity that is difficult to remove by distillation. What is this impurity and how can I avoid its formation?

Answer: A common high-boiling point impurity is the result of oligomerization or di-addition reactions.

  • Side Reaction: The enolate of the malonic ester can react with the already formed cyclopropane-1,1-dicarboxylate product in a Michael-type addition, leading to the formation of higher molecular weight oligomers. In the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a similar side reaction leading to tetraethyl 1,1,5,5-pentanetetracarboxylate has been observed.[4]

    • Troubleshooting:

      • Control Stoichiometry: Use a molar excess of the 1,2-dihaloethane to favor the reaction with the malonic ester enolate over the reaction with the product. A molar ratio of malonate to 1,2-dihaloethane of 1:2.5 to 1:3.5 is often recommended.[2]

      • Slow Addition of Base: Adding the base slowly helps to keep the concentration of the reactive enolate low, minimizing its attack on the product.[3]

Issue 3: Formation of an Ether Byproduct

Question: I am observing the formation of a significant amount of an ether byproduct. How can I prevent this?

Answer: The formation of an ether byproduct is likely due to the Williamson ether synthesis, a well-known reaction between an alkoxide and an alkyl halide.[1][5][6][7]

  • Side Reaction: If you are using an alkoxide base (e.g., sodium ethoxide) in an alcohol solvent (e.g., ethanol), the alkoxide can react with the 1,2-dihaloethane to form an ether.

    • Troubleshooting:

      • Change the Base: Switch to a non-alkoxide base like potassium carbonate.[1][2]

      • Change the Solvent: If an alkoxide base is necessary, consider using a non-alcoholic, aprotic polar solvent such as DMF or DMSO.[8]

      • Order of Addition: Add the 1,2-dihaloethane to the mixture of the malonic ester and the base, rather than premixing the base and the dihaloethane.

Issue 4: Product Hydrolysis During Workup

Question: I suspect my ester product is being hydrolyzed to the corresponding carboxylic acid during the workup. How can I avoid this?

Answer: Ester hydrolysis can occur under either acidic or basic aqueous conditions, particularly at elevated temperatures. Cyclopropane-1,1-dicarboxylic acid esters are susceptible to hydrolysis, which can be a desired reaction in some cases but problematic if the ester is the target product.[9][10]

  • Troubleshooting:

    • Neutralize Promptly: After any acidic or basic wash steps, promptly neutralize the organic layer with a wash of saturated sodium bicarbonate solution (if acidic) or dilute acid (if basic), followed by a water wash.

    • Avoid High Temperatures: Perform extractions and rotary evaporation at or near room temperature.

    • Minimize Contact Time with Aqueous Phases: Do not let the organic layer sit in contact with acidic or basic aqueous solutions for extended periods.

    • Use a Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.

Frequently Asked Questions (FAQs)

Q1: Which 1,2-dihaloethane is better to use, 1,2-dibromoethane or 1,2-dichloroethane?

A1: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times. However, 1,2-dichloroethane is often significantly cheaper and its use can be optimized to give high yields (e.g., 83% with potassium carbonate in DMF).[2] The choice may depend on a balance of reactivity, cost, and optimization of reaction conditions.

Q2: How can I effectively remove unreacted diethyl malonate from my final product?

A2: Separating unreacted diethyl malonate from the desired diethyl cyclopropane-1,1-dicarboxylate can be challenging due to their similar boiling points.

  • Fractional Distillation: Careful fractional distillation under reduced pressure using an efficient distillation column is the most common method.[3]

  • Reaction Optimization: The best approach is to optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material.

  • Chemical Conversion: In some older procedures, unreacted malonic ester was converted to a diamide by reacting it with an amine, which could then be more easily separated.[1] However, this adds extra steps and is generally less desirable than optimizing the primary reaction and purification.

Q3: Can I use a phase-transfer catalyst to improve the reaction?

A3: Phase-transfer catalysts have been used in the synthesis of cyclopropane-1,1-dicarboxylic acid and its esters.[11] They can be effective, particularly in biphasic systems. However, they can also introduce complications, such as difficulties in removal and potential for side reactions like ester saponification, especially with methyl esters. For many applications, using a polar aprotic solvent like DMF with a base like potassium carbonate can provide excellent yields without the need for a phase-transfer catalyst.[2]

Q4: What is the mechanism of the cyclopropanation reaction?

A4: The reaction proceeds through a two-step sequence:

  • Deprotonation: A base removes an acidic proton from the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.

  • Nucleophilic Substitution: The enolate then acts as a nucleophile.

    • The first substitution occurs on one of the carbons of the 1,2-dihaloethane, displacing a halide ion and forming a 2-haloethyl malonate intermediate.

    • A second deprotonation at the α-carbon occurs, followed by an intramolecular SN2 reaction where the newly formed carbanion attacks the carbon bearing the remaining halide, closing the three-membered ring.[12]

Quantitative Data Summary

BaseDihaloalkaneSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Ethoxide1,2-DibromoethaneEthanolRefluxNot specified27-40[3]
Potassium Carbonate1,2-DibromoethaneDMFRoom Temp. then 10022 then 273[2]
Finely Comminuted K2CO31,2-DibromoethaneDMFRoom Temp. then 10022 then 296[2]
Potassium Carbonate1,2-DichloroethaneDMF110-115683[2]
Sodium Methylate1,2-DichloroethaneDMF/Methanol110878[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate using Potassium Carbonate [2][8]

  • Apparatus Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add diethyl malonate (1.0 mol), 1,2-dichloroethane (3.0 mol), finely comminuted potassium carbonate (1.2 mol), and dimethylformamide (DMF, approx. 2.5 L per mol of malonate).

  • Reaction: Heat the stirred mixture to 110-120°C. If water is formed, it can be removed azeotropically. Monitor the reaction by GC until the diethyl malonate is consumed (typically 5-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash them with a small amount of DMF or the 1,2-dichloroalkane.

    • Combine the filtrate and washings.

    • Remove the solvent and excess 1,2-dichloroethane by distillation, initially at atmospheric pressure and then under reduced pressure.

    • Purify the residue by fractional distillation under high vacuum to obtain the pure diethyl cyclopropane-1,1-dicarboxylate.

Protocol 2: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate using Sodium Ethoxide [3]

  • Apparatus Setup: As described in Protocol 1.

  • Reagent Charging: In the flask, prepare a solution of sodium ethoxide in absolute ethanol. A mixture of diethyl malonate (1.0 mol) and 1,2-dibromoethane (1.1 mol) is prepared separately.

  • Reaction: Add the malonate/dibromoethane mixture dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture and pour it into water.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base Base Base->Enolate Side_Product_1 Williamson Ether Base->Side_Product_1 + 1,2-Dihaloethane (in alcohol solvent) 1,2-Dihaloethane 1,2-Dihaloethane Intermediate 2-Haloethyl Malonate 1,2-Dihaloethane->Intermediate Enolate->Intermediate + 1,2-Dihaloethane Product Diethyl Cyclopropane-1,1-dicarboxylate Intermediate->Product + Base (Intramolecular SN2) Side_Product_2 Oligomers Product->Side_Product_2 + Enolate

Caption: Main reaction pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield Q1 High-Boiling Impurity? Start->Q1 A1_Yes Likely Oligomerization Q1->A1_Yes Yes Q2 Ether Byproduct? Q1->Q2 No S1 Control Stoichiometry Slow Base Addition A1_Yes->S1 End Improved Yield S1->End A2_Yes Williamson Synthesis Q2->A2_Yes Yes Q3 Incomplete Reaction? Q2->Q3 No S2 Change Base to K2CO3 Use Aprotic Solvent A2_Yes->S2 S2->End A3_Yes Optimize Conditions Q3->A3_Yes Yes Q3->End No S3 Increase Reaction Time Optimize Temperature A3_Yes->S3 S3->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Reaction Temperature for Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction temperature for successful cyclopropanation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction temperature for cyclopropanation reactions.

ProblemPossible CauseSuggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/LC-MS at each temperature point.
Reaction temperature is too high: This can lead to the decomposition of reagents, intermediates, or the final product.Decrease the reaction temperature. Consider if byproducts are being formed that suggest decomposition.
Incorrect reagent addition temperature: Some reagents, like diethylzinc in the Simmons-Smith reaction, are highly reactive and require low initial temperatures.Ensure reagents are added at the recommended low temperature (e.g., below 0 °C) before slowly warming the reaction to the desired temperature.[1]
Low Diastereoselectivity Reaction temperature is too high: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer.Lowering the reaction temperature often improves diastereoselectivity.[2] For example, in some organocatalytic cyclopropanations, decreasing the temperature to -50 °C has been shown to significantly improve both yield and enantioselectivity.[2]
Solvent effects: The solvent can influence the transition state geometry, affecting diastereoselectivity.Consider screening different solvents in conjunction with temperature optimization.
Formation of Byproducts High reaction temperature: Can lead to side reactions such as polymerization of the alkene, insertion of the carbene into C-H bonds, or decomposition. In Simmons-Smith reactions, methylation of heteroatoms can occur at elevated temperatures or with prolonged reaction times.[3]Lower the reaction temperature and monitor for the disappearance of the byproduct.
Presence of moisture or air: Can deactivate catalysts or reagents, leading to incomplete reactions and byproduct formation.Ensure all glassware is properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Reaction time is too short for the given temperature: The reaction may be proceeding slowly at the chosen temperature.Increase the reaction time and monitor for further conversion. If the reaction is still incomplete, a modest increase in temperature may be necessary.
Insufficient reagent/catalyst: The amount of the cyclopropanating agent or catalyst may be the limiting factor.Before drastically changing the temperature, ensure that the stoichiometry of all reagents is correct.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my cyclopropanation reaction?

A1: The optimal starting temperature depends heavily on the specific cyclopropanation method you are using. For the Simmons-Smith reaction, a common starting point is 0 °C, sometimes with the initial addition of reagents at a lower temperature (e.g., below 0 °C).[1] For some catalytic reactions involving diazo compounds, temperatures can range from room temperature to elevated temperatures like 80 °C.[4] It is always best to consult the literature for a similar substrate or reaction type to determine a suitable starting point.

Q2: How does temperature affect the diastereoselectivity of my cyclopropanation?

A2: Generally, lower reaction temperatures lead to higher diastereoselectivity. This is because the transition state leading to the thermodynamically favored diastereomer has a lower activation energy. By lowering the temperature, you provide less energy for the system to overcome the higher activation barrier of the less favored diastereomer.

Q3: My yield is low at a lower temperature, but my diastereoselectivity is good. How can I improve the yield without sacrificing selectivity?

A3: This is a common challenge in optimization. Here are a few strategies:

  • Slightly increase the temperature: Find a balance where the yield is acceptable, and the diastereoselectivity is still within your desired range.

  • Increase the reaction time: A lower temperature may simply mean a slower reaction. Allowing the reaction to proceed for a longer duration can often improve the yield.

  • Increase reagent concentration: Carefully increasing the concentration of the reactants can sometimes improve the reaction rate at lower temperatures.

  • Optimize other parameters: Investigate the effect of different solvents or catalysts that may allow for higher reactivity at lower temperatures.

Q4: I am observing significant byproduct formation. How can I determine if this is temperature-related?

A4: Run the reaction at a lower temperature and monitor the reaction profile. If the formation of the byproduct is significantly reduced or eliminated at the lower temperature, it is likely a temperature-dependent side reaction. Common byproducts can arise from the decomposition of the carbene or carbenoid at higher temperatures. In Simmons-Smith reactions, for instance, prolonged reaction times or excess reagent can lead to methylation of heteroatoms.[3]

Q5: Can I use the same optimized temperature for different substrates in the same type of cyclopropanation reaction?

A5: Not necessarily. The electronic and steric properties of the substrate can significantly influence the optimal reaction temperature. Electron-rich alkenes, for example, are generally more reactive and may require lower temperatures than electron-deficient alkenes. It is advisable to re-optimize the temperature for each new substrate, or at least run a small-scale test reaction at the previously optimized temperature to check its suitability.

Data Presentation

The following table summarizes quantitative data on the effect of temperature on various cyclopropanation reactions.

Cyclopropanation MethodSubstrateTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
OrganocatalyticIsochromene acetal & vinylboronic acid0241212:1 d.r.[2]
OrganocatalyticIsochromene acetal & vinylboronic acid-509678>20:1 d.r., 97% ee[2]
Simmons-SmithVindoline derivative0 to 25--Stereospecific[1]
Simmons-SmithBicyclic keto alcohol0163-[1]
Simmons-Smith (Furukawa Mod.)1,6-enyne derivative< 0--7.2:1 d.r.[1]
Catalytic (Pd/C)Dicyclopentadiene201~59-[5]
Hg(II)-CatalyzedDiazooxindole & Styrene0460>20:1 d.r.[6]
Hg(II)-CatalyzedDiazooxindole & Styrene25187-[6]

Experimental Protocols

General Protocol for Temperature Optimization of a Cyclopropanation Reaction

This protocol provides a general framework for optimizing the reaction temperature for a cyclopropanation reaction. It is essential to adapt this protocol to the specific requirements of your reaction (e.g., inert atmosphere, specific reagents).

1. Initial Temperature Selection:

  • Based on literature precedents for similar substrates and reaction types, select a starting temperature. For many cyclopropanation reactions, starting at a lower temperature (e.g., 0 °C or room temperature) is a safe approach.

2. Small-Scale Screening:

  • Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C, 60 °C).
  • Ensure all other reaction parameters (reagent stoichiometry, concentration, solvent, reaction time) are kept constant across all reactions.

3. Reaction Monitoring:

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
  • Note the time it takes for the starting material to be consumed and the relative amounts of product and byproducts formed at each temperature.

4. Analysis of Results:

  • After a fixed time, quench the reactions and analyze the crude reaction mixtures to determine the yield and diastereoselectivity (if applicable) for each temperature.
  • Identify the temperature that provides the best balance of yield, selectivity, and reaction time.

5. Refinement (if necessary):

  • If the initial screen does not yield a clear optimum, you can perform a second screen with a narrower temperature range around the most promising temperature from the initial screen.
  • For example, if 40 °C gave the best results, you might screen at 30 °C, 35 °C, 40 °C, 45 °C, and 50 °C.

6. Scale-up:

  • Once the optimal temperature has been determined on a small scale, you can proceed to scale up the reaction. Be aware that heat transfer can be different in larger reaction vessels, so some minor adjustments to the temperature may be necessary.

Visualizations

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature optimization in cyclopropanation reactions.

TroubleshootingWorkflow Troubleshooting Workflow: Cyclopropanation Temperature Optimization start Start: Initial Reaction Conditions check_yield Low Yield? start->check_yield check_selectivity Low Diastereoselectivity? check_yield->check_selectivity No increase_temp Increase Temperature (e.g., in 10°C increments) check_yield->increase_temp Yes check_byproducts Byproducts Observed? check_selectivity->check_byproducts No decrease_temp Decrease Temperature check_selectivity->decrease_temp Yes check_byproducts->decrease_temp Yes end_good Reaction Optimized check_byproducts->end_good No increase_temp->check_yield end_bad Further Investigation Needed increase_temp->end_bad If decomposition occurs decrease_temp->check_yield optimize_other Optimize Other Parameters (Time, Concentration, Solvent) decrease_temp->optimize_other optimize_other->end_good

References

Technical Support Center: Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate and related dialkyl esters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dialkyl 1,1-cyclopropanedicarboxylates.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inefficient base for deprotonation of the malonate ester.The original synthesis by Perkin using sodium ethoxide resulted in low yields (27-40%).[1][2] Consider using a stronger base or a different reaction system. Potassium carbonate has been shown to improve yields significantly.[1] For a biphasic reaction, concentrated aqueous sodium hydroxide with a phase-transfer catalyst can be effective.[3]
Intermolecular side reactions forming tetraalkyl butane-1,1,4,4-tetracarboxylate.This is a known side-product, especially with less reactive dihaloalkanes like 1,2-dichloroethane.[1][2] Gradually adding the base to the mixture of the malonate and dihaloalkane can help favor the intramolecular cyclization.
Incomplete reaction.Ensure the reaction is heated sufficiently and for an adequate duration. For example, reactions in dimethylformamide (DMF) with potassium carbonate may require heating up to 115-125°C for several hours.[4] Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC).
Difficult Product Purification Contamination with unreacted dialkyl malonate.Separation of the product from the starting malonate ester by distillation can be challenging.[3] Employing a phase-transfer catalysis (PTC) method can drive the reaction to completion, minimizing unreacted starting material.[3][5] Using an excess of the 1,2-dihaloethane can also help consume the malonate ester.[6]
Inconsistent Yields Poor mixing in heterogeneous reactions (e.g., solid K2CO3 in an organic solvent).Vigorous stirring is crucial to ensure effective mass transfer between phases.[3][4] Finely comminuted potassium carbonate should be used to maximize the surface area.[4]
Inactive phase-transfer catalyst.Ensure the phase-transfer catalyst (e.g., a quaternary ammonium salt) is of good quality and used in the appropriate amount. These catalysts are essential for transporting the malonate anion from the aqueous or solid phase to the organic phase for the reaction.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing diisopropyl 1,1-cyclopropanedicarboxylate?

A1: The synthesis is typically an intramolecular condensation reaction involving the double alkylation of diisopropyl malonate with a 1,2-dihaloethane (such as 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[1][8]

Q2: Which base is most effective for this synthesis?

A2: While early methods used sodium ethoxide, they resulted in low yields of 27-40%.[1] Using potassium carbonate as the condensation agent has been shown to significantly improve yields.[1] Another highly effective method is using a phase-transfer catalyst with a concentrated aqueous solution of a strong base like sodium hydroxide.[3][9]

Q3: What is the role of a phase-transfer catalyst (PTC) and which ones are commonly used?

A3: A phase-transfer catalyst facilitates the reaction between reactants in immiscible phases, such as a solid base and an organic solution, or an aqueous and an organic phase.[5][7] For this synthesis, the PTC helps transfer the malonate anion into the organic phase where it can react with the 1,2-dihaloethane.[7] Commonly used PTCs include quaternary ammonium salts like triethylbenzylammonium chloride, tetrabutylammonium chloride, and tetrabutylammonium bromide.[3][6] PEG 400 has also been reported as an effective PTC.[10]

Q4: What solvents are suitable for this reaction?

A4: The choice of solvent depends on the base and reaction conditions. Dimethylformamide (DMF) is frequently used with potassium carbonate as the base.[4][6] When using an alcoholate base like sodium ethoxide, the corresponding alcohol is typically the solvent. For phase-transfer catalyzed reactions, a biphasic system with water and an organic solvent may be used, or the reaction can be run with an excess of the liquid reactant (1,2-dihaloethane) serving as the organic phase.[3]

Q5: Can 1,2-dichloroethane be used instead of 1,2-dibromoethane?

A5: Yes, 1,2-dichloroethane can be used and is often preferred as a cheaper, industrially available starting material.[1] However, its lower reactivity can sometimes lead to a higher yield of the intermolecular side product.[1] Optimized procedures, such as those using potassium carbonate in DMF, have achieved high yields with 1,2-dichloroethane.[1][4]

Data Summary: Effect of Solvent and Conditions on Yield

The following table summarizes yields for dialkyl 1,1-cyclopropanedicarboxylates under various experimental conditions.

ProductReactantsBaseCatalystSolventTemperatureYieldReference
Diethyl CyclopropanedicarboxylateDiethyl Malonate, 1,2-DibromoethaneSodium EthylateNoneEthanolNot specified27-29%[1]
Diethyl CyclopropanedicarboxylateDiethyl Malonate, 1,2-DibromoethaneSodium EthylateNoneEthanolNot specified40%[1]
Cyclopropane-1,1-dicarboxylic AcidDiethyl Malonate, 1,2-Dibromoethane50% aq. NaOHTriethylbenzylammonium ChlorideWater/1,2-Dibromoethane~65°C66-73%[3]
Dimethyl CyclopropanedicarboxylateDimethyl Malonate, 1,2-DibromoethanePotassium CarbonateNoneNot specifiedNot specified73%[1]
Dimethyl CyclopropanedicarboxylateDimethyl Malonate, 1,2-DibromoethanePotassium CarbonateTetrabutylammonium BromideDMF110°C75%[6]
Dimethyl CyclopropanedicarboxylateDimethyl Malonate, 1,2-DibromoethaneSodium CarbonateTetrabutylammonium ChlorideDMF130°C81%[6]
Diethyl CyclopropanedicarboxylateDiethyl Malonate, 1,2-DichloroethanePotassium CarbonateNoneDMF115°CNot specified[4]
Diethyl CyclopropanedicarboxylateDiethyl Malonate, 1,2-DichloroethanePEG 400Potassium CarbonateNot specifiedNot specified50-55% (two steps)[10]

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis using Aqueous NaOH (Adapted from Organic Syntheses)[3]

This protocol describes the synthesis of the diacid, which proceeds through the in-situ formation and subsequent hydrolysis of the diethyl ester.

  • Preparation: In a 2-L, three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide solution.

  • Catalyst Addition: At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution.

  • Reactant Addition: Add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will cause the temperature to rise to approximately 65°C.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Workup: Transfer the flask contents to a 4-L Erlenmeyer flask. Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Extract the aqueous layer three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Purification: Combine the ether layers, wash with brine, dry over MgSO4, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield the product.

Protocol 2: Potassium Carbonate in DMF (Adapted from Patent CN103864618A)[6]

This protocol is for the synthesis of the dimethyl ester but can be adapted for the diisopropyl ester.

  • Setup: To a reaction flask equipped with a reflux condenser and a water trap, add 50 mL of N,N-dimethylformamide (DMF).

  • Reagents: Add 17.8 mL (0.21 mol) of dimethyl malonate, 63.7 mL (0.74 mol) of 1,2-dibromoethane, 24.0 g (0.24 mol) of sodium carbonate, and 0.31 g (1.1 mmol) of tetrabutylammonium chloride.

  • Reaction: Heat the mixture to 130°C and allow it to react for 3 hours.

  • Workup: After the reaction is complete, reclaim the excess 1,2-dibromoethane and DMF by distillation under reduced pressure.

  • Purification: Add dichloromethane to the residue, stir, and filter. Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Diisopropyl Malonate - 1,2-Dihaloethane - Solvent (e.g., DMF) base_cat Add Base & Catalyst: - K2CO3 or aq. NaOH - Phase-Transfer Catalyst reagents->base_cat 1 heating Heat Mixture (e.g., 110-130°C) base_cat->heating 2 stirring Vigorous Stirring (2-3 hours) heating->stirring 3 quench Quench / Acidify (if necessary) stirring->quench 4 extract Solvent Extraction quench->extract 5 distill Distillation / Chromatography extract->distill 6 product Diisopropyl 1,1-Cyclopropanedicarboxylate distill->product 7

Caption: General experimental workflow for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

solvent_effect cluster_high_yield Higher Yield Systems cluster_low_yield Lower Yield System title Solvent & Base System Effect on Yield ptc Phase-Transfer Catalysis (aq. NaOH / Organic) Yield: 66-81% outcome Reaction Outcome ptc->outcome dmf Aprotic Polar Solvent (DMF / K2CO3) Yield: 75-81% dmf->outcome etoh Protic Solvent (Ethanol / NaOEt) Yield: 27-40% etoh->outcome choice Choice of Solvent/Base System choice->ptc Favors Interfacial Reaction choice->dmf Good Solubility for Salts choice->etoh Traditional Method

References

Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cyclopropanation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product conversion.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot it?

A1: Low conversion in a Simmons-Smith reaction can stem from several factors related to the reagents and reaction conditions. Here's a systematic troubleshooting guide:

  • Inadequate Activation of Zinc: The zinc-copper couple is crucial for the formation of the active organozinc carbenoid. Incomplete activation will lead to poor conversion.

    • Solution: Ensure the zinc dust is sufficiently activated. Consider alternative activation methods or using a more reactive zinc species like diethylzinc (Furukawa's modification).[1]

  • Reagent Quality: The quality of diiodomethane and the solvent can significantly impact the reaction.

    • Solution: Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Basic solvents can decrease the reaction rate.[2]

  • Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

    • Solution: Maintain the recommended temperature profile. For instance, the addition of reagents is often done at 0 °C or below, followed by slow warming to room temperature.[2]

  • Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation generally occurring on the less hindered face of the alkene.[1]

    • Solution: For sterically hindered substrates, consider using a more reactive carbenoid precursor or a different cyclopropanation method.

  • Presence of Directing Groups: Hydroxyl groups proximal to the double bond can direct the cyclopropanation to occur cis to them, which might be a slower pathway depending on the substrate's conformation.[1][3]

    • Solution: Be aware of potential directing groups on your substrate. If this is hindering the reaction, protection of the directing group might be necessary.

Q2: I am using a diazo compound for my metal-catalyzed cyclopropanation, and the yield is poor. What should I investigate?

A2: Low yields in metal-catalyzed cyclopropanations with diazo compounds often point to issues with the catalyst, the diazo compound itself, or competing side reactions.

  • Catalyst Activity: The choice and activity of the metal catalyst are paramount. Common catalysts include rhodium(II) and copper(II) complexes.[4][5]

    • Solution:

      • Screen different catalysts to find the optimal one for your specific substrate.[6]

      • Ensure the catalyst is not deactivated. Some catalysts are sensitive to air or moisture.

      • Consider the catalyst loading; sometimes, a higher loading can improve conversion, but this should be optimized.

  • Diazo Compound Instability: Diazo compounds can be unstable and decompose, especially if not handled correctly.[7][8]

    • Solution:

      • Use freshly prepared diazo compounds.

      • Perform the reaction at an appropriate temperature to control the rate of decomposition.

      • Consider in-situ generation of the diazo compound if stability is a major concern.

  • Side Reactions: Common side reactions include dimerization of the carbene, C-H insertion, and ylide formation.[5]

    • Solution:

      • Slow addition of the diazo compound can minimize carbene dimerization.

      • The choice of catalyst and solvent can influence the chemoselectivity and reduce unwanted side reactions.[6] For example, some rhodium catalysts favor C-H insertion, while copper catalysts may favor cyclopropanation.[6]

  • Substrate Reactivity: Electron-rich olefins generally react faster in these types of cyclopropanations.[2] Electron-deficient olefins can be challenging substrates.[4][9]

    • Solution: For electron-deficient alkenes, a more reactive catalyst system or a different cyclopropanation method might be necessary.

Q3: My cyclopropanation reaction is not going to completion, and I observe starting material even after prolonged reaction times. What steps can I take?

A3: Incomplete conversion can be due to several factors that lead to the reaction stalling.

  • Insufficient Reagent: Ensure that the cyclopropanating agent is used in a sufficient stoichiometric amount, especially if it is prone to decomposition or side reactions. For Simmons-Smith reactions, an excess of the zinc carbenoid is often used.[2] For reactions with diazo compounds, a slow, continuous addition of a slight excess can be beneficial.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Solution:

      • Investigate the cause of deactivation (e.g., impurities in the substrate or solvent, reaction with byproducts).

      • Consider adding the catalyst in portions throughout the reaction.

  • Poor Solubility: If any of the reactants or the catalyst has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent system where all components are sufficiently soluble at the reaction temperature.

  • Reaction Equilibrium: While most cyclopropanations are irreversible, consider the possibility of a reversible reaction or product inhibition in rare cases.

Data Presentation

Table 1: Effect of Catalyst on Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

CatalystSolventTemperature (°C)Conversion (%)Diastereomeric Ratio (trans:cis)Reference
Rh₂(OAc)₄DCM25>9575:25[4]
Cu(acac)₂Toluene809060:40[4]
[Fe(TPP)Cl]DCM257880:20[9]
Engineered MyoglobinBuffer25>99>99:1 (trans)[10]

Table 2: Influence of Solvent on Simmons-Smith Cyclopropanation of Cyclohexene

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane (DCM)251292[2]
Diethyl Ether35 (reflux)2485[2]
1,2-Dichloroethane (DCE)251290[2]
Tetrahydrofuran (THF)252465[2]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation [11]

  • Reagent Preparation:

    • Under a nitrogen atmosphere, add a solution of diethylzinc (2.0 eq) to dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add a solution of trifluoroacetic acid (2.0 eq) in DCM. Caution: This reaction is exothermic and produces significant fumes.

    • Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.

    • Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in DCM dropwise until the solution becomes clear.

  • Reaction:

    • To the prepared carbenoid solution at -10 °C, add a solution of the alkene (1.0 eq) in DCM.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by pouring it into a solution of sodium bicarbonate and EDTA.

    • Add a saturated solution of ammonium chloride to dissolve any precipitate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC) [12][13]

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, spot the starting material solution on the SM and co-spot lanes.

    • Using a different capillary tube, spot the reaction mixture on the co-spot and RM lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The eluent should be chosen to give the starting material an Rf value of approximately 0.3-0.5.

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate, ceric ammonium molybdate).

  • Analyze: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 3: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS) [14][15]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench it with an appropriate reagent if necessary.

    • Dilute the sample to a concentration of approximately 10 µg/mL in a volatile organic solvent suitable for GC-MS analysis (e.g., DCM, hexane).

    • Ensure the sample is free of solid particles by centrifugation or filtration.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS instrument.

    • Use a suitable GC column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that allows for the separation of starting materials, products, and potential byproducts.

    • The mass spectrometer will provide mass-to-charge ratio (m/z) data for the separated components, allowing for their identification by comparing the fragmentation patterns with a mass spectral library or known standards.

  • Quantification: By integrating the peak areas in the gas chromatogram, the relative amounts of each component can be determined, and the conversion can be calculated.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions analyze_side_products Analyze for Side Products check_reagents->analyze_side_products Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Issue Found check_catalyst->analyze_side_products Catalyst OK check_catalyst->optimize Issue Found check_conditions->analyze_side_products Conditions OK check_conditions->optimize Issue Found analyze_side_products->optimize Identify Dominant Side Reaction

Caption: A general workflow for troubleshooting low conversion in cyclopropanation reactions.

Simmons_Smith_Troubleshooting start Low Simmons-Smith Conversion zn_activation Insufficient Zn Activation? start->zn_activation reagent_quality Poor Reagent/Solvent Quality? start->reagent_quality temperature Incorrect Temperature Profile? start->temperature sterics Steric Hindrance? start->sterics solution_zn Re-activate Zn or use Et2Zn zn_activation->solution_zn solution_reagent Purify Reagents/Use Anhydrous Solvent reagent_quality->solution_reagent solution_temp Optimize Temperature Control temperature->solution_temp solution_sterics Consider Alternative Method sterics->solution_sterics

Caption: Troubleshooting specific issues in Simmons-Smith cyclopropanation reactions.

Diazo_Cyclopropanation_Troubleshooting start Low Diazo Cyclopropanation Yield catalyst_issue Catalyst Inactive/Inappropriate? start->catalyst_issue diazo_decomposition Diazo Compound Decomposed? start->diazo_decomposition side_reactions Competing Side Reactions? start->side_reactions substrate_reactivity Substrate Electron-Deficient? start->substrate_reactivity solution_catalyst Screen Catalysts / Check Loading catalyst_issue->solution_catalyst solution_diazo Use Fresh Diazo / Slow Addition diazo_decomposition->solution_diazo solution_side_reactions Optimize Catalyst/Solvent for Selectivity side_reactions->solution_side_reactions solution_substrate Use More Active Catalyst System substrate_reactivity->solution_substrate

References

"minimizing by-product formation in malonate alkylation"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for malonate alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to minimizing by-product formation in malonate alkylation experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during malonate alkylation and provides practical solutions.

Q1: I am observing a significant amount of dialkylated product in my reaction. How can I minimize this?

A1: Dialkylation is a common by-product in malonate synthesis.[1] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent and the base. This ensures that the enolate of the mono-alkylated product is less likely to form and react further.

  • Order of Addition: Add the alkylating agent slowly to the solution of the malonate enolate. This helps to maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation.[2]

  • Base Selection: Use a base that is strong enough to completely deprotonate the malonic ester but does not favor the formation of the dialkylated product. Sodium ethoxide in ethanol is a classic choice.[3][4] The use of a bulky base can sometimes help to sterically hinder the second alkylation.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity for the mono-alkylated product.[5][6]

Q2: My reaction yield is low, and I suspect side reactions other than dialkylation. What could be the cause?

A2: Besides dialkylation, other side reactions can lower the yield of the desired product. These include:

  • O-alkylation: The enolate intermediate is an ambident nucleophile and can react at the oxygen atom, leading to the formation of an O-alkylated by-product.[7] To minimize O-alkylation, use a less electrophilic alkylating agent and consider solvent effects. Protic solvents can solvate the oxygen atom of the enolate, making it less available for alkylation.

  • Elimination: If using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene by-product.[8] It is best to use primary or methyl halides.[9]

  • Hydrolysis of the Ester: If there is water present in the reaction, the ester groups of the malonate can be hydrolyzed, especially under basic conditions.[6] Ensure all reagents and glassware are dry.

  • Transesterification: Using a different alkoxide base than the ester groups of the malonate can lead to transesterification. For example, if using diethyl malonate, it is best to use sodium ethoxide as the base.[1][3]

Q3: How can I choose the optimal reaction conditions to maximize the yield of my mono-alkylated product?

A3: Optimizing reaction conditions is key to a successful malonate alkylation. The following table summarizes the impact of various parameters on the reaction outcome.

ParameterRecommendation for Minimizing By-productsRationale
Malonic Ester : Base : Alkyl Halide Ratio 1.1 : 1.0 : 1.0A slight excess of the malonic ester helps to prevent dialkylation.
Base Sodium Ethoxide (for ethyl esters)Matches the ester group to avoid transesterification.[1] Strong enough for complete enolate formation.
Solvent Ethanol (for sodium ethoxide)Solubilizes the reactants and is the conjugate acid of the base.
Temperature 0 °C to refluxLower temperatures can increase selectivity for mono-alkylation, but the reaction may be slower.[5][6] Optimization is often necessary.
Alkylating Agent Primary or Methyl HalideMinimizes competing elimination reactions.[8][9]
Addition of Reagents Slow addition of alkyl halide to the enolate solutionMaintains a low concentration of the alkylating agent, disfavoring dialkylation.[2]

Q4: What is a typical experimental protocol for a malonate alkylation with minimized by-product formation?

A4: The following is a general protocol for the mono-alkylation of diethyl malonate.

Detailed Experimental Protocol: Mono-alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal or Sodium ethoxide

  • Alkyl halide (primary)

  • Anhydrous diethyl ether

  • Dilute HCl

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the solution of sodium ethoxide, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture in an ice bath. Add the alkyl halide (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold, dilute HCl. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the mono-alkylated product from any unreacted starting material and dialkylated by-product.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and the experimental workflow in malonate alkylation.

Malonate_Alkylation_Pathways Malonate Malonic Ester Enolate Enolate Intermediate Malonate->Enolate + Base - H+ Mono_Product Mono-alkylated Product (Desired) Enolate->Mono_Product C-Alkylation + R-X O_Product O-alkylated Product (By-product) Enolate->O_Product O-Alkylation + R-X Di_Product Di-alkylated Product (By-product) Mono_Product->Di_Product + Base, + R-X (competing reaction) Base Base Alkyl_Halide1 R-X Alkyl_Halide2 R-X

Caption: Competing reaction pathways in malonate alkylation.

Experimental_Workflow start Start prep_base Prepare Base Solution (e.g., NaOEt in EtOH) start->prep_base form_enolate Form Malonate Enolate (Add malonic ester) prep_base->form_enolate alkylation Alkylation (Slowly add alkyl halide) form_enolate->alkylation reaction Reaction Monitoring (TLC) alkylation->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup isolation Isolation (Dry, Evaporate Solvent) workup->isolation purification Purification (Distillation or Chromatography) isolation->purification end Pure Mono-alkylated Product purification->end

Caption: General experimental workflow for malonate alkylation.

References

"stability and storage of diisopropyl 1,1-cyclopropane-dicarboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of diisopropyl 1,1-cyclopropane-dicarboxylate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the handling and storage of this compound.

Frequently Asked Questions

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere (argon or nitrogen) at 4°C. The compound should be protected from light by using amber glass vials and shielded from moisture, which can be achieved with molecular sieves or by storing it in vacuum-sealed containers.

Q2: I observed a change in the appearance or consistency of the compound. What could be the cause?

A2: A change in the physical state of this compound could indicate degradation. The primary causes of degradation are hydrolysis of the ester groups or opening of the cyclopropane ring. It is advisable to verify the purity of the compound using analytical methods like GC-MS or NMR spectroscopy.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent results can be a sign of compound degradation. The strained cyclopropane ring can be susceptible to opening, and the ester functionalities can hydrolyze, leading to impurities that may interfere with your experiments. We recommend performing a quality control check on your stored compound.

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored with strong acids, bases, oxidizing agents, or reducing agents, as these can promote its degradation.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Unexpected peaks in analytical spectra (GC-MS, NMR) Contamination from synthesis or degradation.Verify the purity of a new or properly stored sample. Consider potential degradation products such as the monoester or ring-opened derivatives.
Low yield in reactions Degradation of the starting material.Confirm the purity of the this compound before use. Ensure storage conditions have been appropriate.
Variability between experimental batches Inconsistent quality of the compound.Implement a routine quality control check for each new batch of the compound.

Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the literature, the following table provides a qualitative summary based on general principles for similar compounds.

Condition Parameter Stability Recommendations
Temperature 4°C (Recommended)HighIdeal for long-term storage.
Ambient TemperatureModerateSuitable for short-term use. Avoid prolonged exposure.
Elevated TemperaturesLowRisk of thermal degradation and ring-opening.
Light Dark (Amber Vial)HighProtect from light to prevent potential photodegradation.
Ambient LightModerate to LowExtended exposure may lead to degradation.
pH NeutralHighMaintain neutral conditions where possible.
Acidic/BasicLowSusceptible to hydrolysis of the ester groups.
Atmosphere Inert (Argon/Nitrogen)HighPrevents oxidation and moisture-related degradation.
AirModerateRisk of hydrolysis due to atmospheric moisture.

Experimental Protocols

Protocol 1: Stability Assessment by GC-MS

This protocol outlines a general method for monitoring the stability of this compound.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.

  • Stress Conditions: Expose the samples to various conditions (e.g., elevated temperature, UV light, acidic/basic media) for defined periods. Include a control sample stored under optimal conditions.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp up to a final temperature (e.g., 250°C).

    • Injection: Inject a small volume (e.g., 1 µL) of each sample.

    • Detection: Use a mass spectrometer to identify the parent compound and any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Purity Determination by ¹H NMR

This protocol provides a method for assessing the purity of this compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz).

    • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic peaks of this compound and any impurity peaks. The relative integrals can be used to estimate the purity. The presence of signals corresponding to isopropyl alcohol or the monoester would suggest hydrolysis.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (GC-MS / NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Review Experimental Protocol for Other Errors is_pure->review_protocol Yes check_storage Review Storage Conditions is_pure->check_storage No end_good Problem Likely Unrelated to Starting Material Stability review_protocol->end_good storage_ok Were storage conditions optimal? (4°C, inert gas, dark, dry) check_storage->storage_ok improper_storage Source New Batch and Implement Proper Storage storage_ok->improper_storage No degradation_suspected Degradation Suspected. Analyze for Degradation Products. storage_ok->degradation_suspected Yes end_bad Re-run Experiment with New Batch improper_storage->end_bad degradation_suspected->improper_storage

Caption: Troubleshooting workflow for stability issues.

"handling and safety precautions for diisopropyl 1,1-cyclopropane-dicarboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide and is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for diisopropyl 1,1-cyclopropanedicarboxylate was not available at the time of publication. Researchers, scientists, and drug development professionals should always consult the SDS provided by their supplier for specific handling and safety information before use.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the handling and use of diisopropyl 1,1-cyclopropanedicarboxylate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with diisopropyl 1,1-cyclopropanedicarboxylate?

A1: Based on data for similar cyclopropane dicarboxylate esters, the primary hazards are expected to be:

  • Eye Irritation: May cause serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

Q3: How should I properly store diisopropyl 1,1-cyclopropanedicarboxylate?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Q4: What should I do in case of accidental contact or exposure?

A4: Follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Q5: How should I dispose of waste diisopropyl 1,1-cyclopropanedicarboxylate?

A5: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] It is generally recommended to use a licensed chemical waste disposal service. Do not allow the chemical to enter drains or waterways.

Troubleshooting Guides

Problem: The compound has changed in appearance or has a strong odor.

  • Possible Cause: Decomposition of the material.

  • Solution: Do not use the compound. Dispose of it according to proper waste disposal procedures. Ensure the storage container was tightly sealed and stored under the recommended conditions.

Problem: I'm observing unexpected side reactions or impurities in my experiment.

  • Possible Cause: The compound may be reacting with incompatible materials in your reaction setup.

  • Solution: Review all reagents and solvents for compatibility with dicarboxylate esters. Common incompatibilities include strong oxidizing agents, acids, and bases.[1] Ensure all glassware is clean and dry before use.

Problem: Difficulty in completely dissolving the compound.

  • Possible Cause: Choice of an inappropriate solvent or insufficient mixing.

  • Solution: Consult literature for appropriate solvents for similar compounds. Use of sonication or gentle heating may aid in dissolution, but be cautious of potential decomposition at elevated temperatures.

Quantitative Data Summary

The following table summarizes available physical and chemical property data for diisopropyl 1,1-cyclopropanedicarboxylate and related compounds. Note that some data for the target compound are computed and not from experimental measurements.

PropertyDiisopropyl 1,1-cyclopropanedicarboxylate (Computed)Dimethyl 1,1-cyclopropanedicarboxylateDiethyl 1,1-cyclopropanedicarboxylate
Molecular Formula C₁₁H₁₈O₄[4]C₇H₁₀O₄[1]C₉H₁₄O₄[5]
Molecular Weight 214.26 g/mol [4]158.15 g/mol 186.20 g/mol [5]
Boiling Point Not Available196-198 °CNot Available
Flash Point Not Available95 °C (203 °F) - closed cupNot Available
Density Not Available1.147 g/mL at 25 °CNot Available

Experimental Protocols

Protocol 1: Safe Weighing and Transfer of Diisopropyl 1,1-Cyclopropanedicarboxylate

  • Preparation: Ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves). Perform the weighing and transfer in a well-ventilated chemical fume hood.

  • Weighing: Use a clean, dry weighing boat or glass container. Carefully scoop the required amount of the compound onto the weighing vessel on a calibrated analytical balance. Avoid creating dust or aerosols.

  • Transfer: Gently tap the weighing vessel to transfer the compound into the reaction flask. A powder funnel can be used to minimize spillage.

  • Cleaning: Clean any spills on the balance or surrounding area immediately with a suitable solvent and dispose of the cleaning materials as chemical waste. Wash hands thoroughly after handling.

Protocol 2: Emergency Response to a Small Spill

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Contain: For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[6] For a solid spill, carefully sweep it up to avoid creating dust.[2]

  • Collect: Place the absorbed or swept material into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Visualizations

Spill_Response_Workflow spill Small Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Absorbent for liquid, sweep solid) ppe->contain collect Collect Waste into a Labeled Container contain->collect clean Decontaminate the Area collect->clean dispose Dispose of Waste Properly clean->dispose report Report the Incident dispose->report

Caption: Workflow for handling a small chemical spill.

Safe_Handling_Logic start Handling Diisopropyl 1,1-Cyclopropanedicarboxylate check_sds Consult Supplier's SDS start->check_sds wear_ppe Wear Required PPE (Goggles, Gloves, Lab Coat) check_sds->wear_ppe use_hood Work in a Ventilated Fume Hood wear_ppe->use_hood weigh_transfer Weigh and Transfer Carefully use_hood->weigh_transfer storage Store in a Cool, Dry, Well-Ventilated Area weigh_transfer->storage end Procedure Complete storage->end

References

"alternative bases to potassium carbonate for cyclopropanation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing alternative bases to potassium carbonate (K₂CO₃) for cyclopropanation reactions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to potassium carbonate for my cyclopropanation?

While potassium carbonate is a common and cost-effective base, you might need an alternative if you encounter issues such as low yields, slow reaction times, poor solubility in your solvent system, or side reactions. For substrates that are less acidic, K₂CO₃ may not be a strong enough base to efficiently generate the required carbanion for the reaction to proceed.

Q2: What are the main inorganic alternatives to potassium carbonate?

Common inorganic alternatives include Cesium Carbonate (Cs₂CO₃) and Sodium Carbonate (Na₂CO₃). Cs₂CO₃ is generally a stronger and more soluble base in organic solvents, often leading to higher yields and faster reactions.[1][2] Na₂CO₃ is another option, though its effectiveness can be highly dependent on the specific reaction conditions.[2][3]

Q3: When should I consider using a much stronger base?

Stronger bases like potassium tert-butoxide (KOt-Bu) are typically used in specific types of cyclopropanation, such as the generation of dihalocarbenes from haloforms (e.g., chloroform or bromoform).[4] These strong bases are necessary to deprotonate the haloform, initiating the carbene formation pathway.

Q4: What are organic bases and are they suitable for cyclopropanation?

Organic bases, such as triethylamine (TEA) or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), can be used in some cyclopropanation reactions. They offer good solubility in organic solvents but may require careful consideration of reaction conditions to avoid side reactions, such as the formation of quaternary ammonium salts.

Q5: What is the role of a Phase Transfer Catalyst (PTC) and when should I use one?

A Phase Transfer Catalyst (PTC), such as a quaternary ammonium salt, is used in heterogeneous reaction mixtures (e.g., a solid base in a liquid organic solvent) to facilitate the transfer of the anionic reactant from the solid or aqueous phase into the organic phase where the reaction occurs. Using a PTC with K₂CO₃ can significantly improve reaction rates and yields, especially when the base has poor solubility in the solvent.

Troubleshooting Guide

Problem: My cyclopropanation reaction with K₂CO₃ is very slow or gives a low yield.

  • Possible Cause: The basicity of K₂CO₃ may be insufficient to deprotonate your active methylene compound effectively.

  • Solution: Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is an excellent first alternative, as it is a more potent base and has better solubility in many organic solvents.[1] In an electrocatalytic cyclopropanation study, Cs₂CO₃ provided a 66% yield where K₂CO₃ only gave 9%.[2]

Problem: The base is not dissolving in my reaction solvent.

  • Possible Cause: Potassium carbonate and sodium carbonate have limited solubility in many common organic solvents like toluene or acetonitrile.

  • Solution 1: Consider using Cesium Carbonate (Cs₂CO₃), which has significantly higher solubility in polar organic solvents.

  • Solution 2: Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or hexadecyltrimethylammonium bromide (HTMAB). The PTC will shuttle the anion between the solid base surface and the organic solvent, facilitating the reaction without needing the base to dissolve.

Problem: I am observing significant side reactions or decomposition of my starting material.

  • Possible Cause: The base you are using might be too strong for your substrate, leading to undesired side reactions. This can be a concern with strong bases like potassium tert-butoxide.

  • Solution: If you suspect the base is too strong, consider using a milder carbonate base. If K₂CO₃ is causing issues, ensure it is finely powdered and anhydrous. Alternatively, reaction conditions such as temperature can be lowered to minimize side reactions.

Problem: How do I choose between Na₂CO₃, K₂CO₃, and Cs₂CO₃?

  • Possible Cause: The choice of alkali metal carbonate can significantly impact reaction efficiency, a phenomenon known as the "cesium effect".

  • Solution: The cation plays a crucial role. Cesium's large ionic radius and soft nature can lead to better stabilization of intermediates and higher reactivity. A comparative study on a Michael-initiated ring closure showed that for the same reaction, Cs₂CO₃ gave an 85% yield, while K₂CO₃ and Na₂CO₃ gave 78% and 72% yields, respectively.[5] Start with K₂CO₃ due to cost, but if yields are not optimal, screen Na₂CO₃ and Cs₂CO₃ to find the most effective base for your specific system.[2][5]

Comparison of Alternative Bases for Cyclopropanation

The following table summarizes the properties and performance of various bases in a Michael-Initiated Ring Closure (MIRC) reaction between 2-phenylacetonitrile and (E)-2-bromo-3-phenylacrylonitrile.[5]

BaseSolventTemperature (°C)Time (h)Yield (%) of cis-productYield (%) of trans-productTotal Yield (%)
K₂CO₃ MeCN2512215778
Na₂CO₃ MeCN2512205272
Cs₂CO₃ MeCN2512256085
DBU MeCN2512354681
t-BuOK MeCN2512225476

Key Experimental Protocols

Protocol 1: Cesium Carbonate-Promoted Cyclopropanation (Michael-Initiated Ring Closure)

This protocol is adapted from a procedure for the synthesis of dinitrile-substituted cyclopropanes.[5]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the active methylene compound (e.g., 2-arylacetonitrile, 0.2 mmol, 1.0 equiv) and the α-bromoenitrile (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃) (0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add acetonitrile (MeCN, 1.0 mL).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Wash the solid residue with a small amount of acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired cyclopropane derivative.

Protocol 2: Dihalocyclopropanation using Potassium tert-Butoxide

This protocol is a general procedure for the formation of a dichlorocyclopropane from an alkene and chloroform.[4]

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 equiv) and pentane as the solvent. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (KOt-Bu) (1.2 equiv) to the stirred solution.

  • Carbene Precursor Addition: Add a solution of chloroform (CHCl₃) (1.2 equiv) in pentane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with pentane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to yield the 1,1-dihalocyclopropane.

Protocol 3: Cyclopropanation using K₂CO₃ with a Phase Transfer Catalyst (PTC)

This protocol is adapted from a procedure for the cycloalkylation of active methylene compounds.

  • Preparation: To a round-bottom flask, add the active methylene compound (e.g., diethyl malonate, 1.0 equiv), the dihaloalkane (e.g., 1,2-dibromoethane, 1.1 equiv), and toluene as the solvent.

  • Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) and the phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction for the disappearance of starting materials by TLC or GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other salts. Wash the solids with toluene.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to isolate the cyclopropane product.

Visualizations

Base_Selection_Workflow start Start: Need to perform a cyclopropanation q1 Is the reaction a MIRC or involves an active methylene compound? start->q1 q2 Is the reaction a dihalocyclopropanation from a haloform? q1->q2 No k2co3 Try K₂CO₃ first (cost-effective) q1->k2co3 Yes strong_base Use a strong, non-nucleophilic base like Potassium tert-butoxide (KOt-Bu) q2->strong_base Yes other Consider other methods (e.g., Simmons-Smith, Diazo compounds) q2->other No sol_issue Encountering low yield or poor solubility? k2co3->sol_issue cs2co3 Use Cesium Carbonate (Cs₂CO₃) for higher yield/solubility sol_issue->cs2co3 Yes ptc Alternatively, add a Phase Transfer Catalyst (PTC) with K₂CO₃ sol_issue->ptc Yes

Caption: Decision workflow for selecting a suitable base for cyclopropanation.

PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase R2CH2 Active Methylene (R₂CH₂) PTC_R PTC⁺R₂CH⁻ (Soluble Anion) R2CH2->PTC_R Deprotonation at interface RX2 Dihaloalkane Product Cyclopropane Product PTC_R->Product Reaction with Dihaloalkane PTC_X PTC⁺X⁻ PTC_R->PTC_X Regenerates PTC⁺X⁻ K2CO3 Solid K₂CO₃ PTC_X->PTC_R Anion Exchange

Caption: Workflow for Phase Transfer Catalyzed (PTC) cyclopropanation.

References

Optimizing Catalyst Loading for Cyclopropane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for cyclopropane synthesis. The information is presented in a practical question-and-answer format to assist researchers in diagnosing and resolving experimental issues.

Troubleshooting Guides

This section addresses specific problems that may arise during cyclopropanation reactions, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue in cyclopropanation reactions. Several factors, from the quality of reagents to the reaction conditions, can contribute to this problem. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Catalyst Activity: The catalyst may be inactive or have reduced activity.

      • Solution: Ensure the catalyst is from a reliable source and has been stored correctly. For air- and moisture-sensitive catalysts, use inert atmosphere techniques (e.g., a glovebox or Schlenk line). Consider performing a catalyst activity test with a known reaction.

    • Substrate Purity: Impurities in the alkene or carbene precursor can poison the catalyst or lead to side reactions.[1]

      • Solution: Purify the starting materials before use. Standard purification techniques like distillation, recrystallization, or chromatography can be employed.

    • Solvent Purity and Dryness: Water and other impurities in the solvent can deactivate the catalyst, especially in reactions sensitive to moisture like the Simmons-Smith reaction.[2]

      • Solution: Use dry, degassed solvents. Ensure all glassware is thoroughly dried before use.[1]

  • Reaction Conditions:

    • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can sometimes promote side reactions.

      • Solution: Optimize the catalyst loading by running a series of reactions with varying catalyst concentrations. Start with the literature-recommended loading and screen in increments (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

    • Inadequate Temperature: The reaction may require a specific temperature range to proceed efficiently.

      • Solution: Experiment with different reaction temperatures. Some reactions require cooling to control exotherms and improve selectivity, while others need heating to overcome the activation energy.

    • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between the catalyst and reactants.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[3]

    • Solution: Identify the cause of deactivation (e.g., poisoning by impurities, thermal degradation).[3] This may require further analysis of the reaction mixture. Consider adding the catalyst in portions or using a more robust catalyst system.

Issue 2: Poor Diastereoselectivity

Q: I am obtaining a mixture of diastereomers of my cyclopropane product. How can I improve the diastereoselectivity of my reaction?

A: Achieving high diastereoselectivity is crucial for many applications. The stereochemical outcome of a cyclopropanation reaction is influenced by the catalyst, ligands, solvent, and substrate.

  • Catalyst and Ligand Choice:

    • The structure of the catalyst and its associated ligands plays a pivotal role in controlling stereoselectivity. Bulky ligands can create a chiral environment that favors the formation of one diastereomer over the other.

      • Solution: Screen a variety of catalysts and ligands. For metal-catalyzed reactions, catalysts with well-defined chiral ligands are often employed to induce high diastereoselectivity.[4]

  • Catalyst Loading:

    • In some cases, catalyst loading can influence the diastereomeric ratio.

      • Solution: After identifying a suitable catalyst, optimize the loading to maximize diastereoselectivity. It is advisable to run a screen of catalyst loadings while keeping other parameters constant.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can affect the transition state of the reaction and thus the diastereoselectivity.

      • Solution: Conduct the reaction in a range of solvents with different properties (e.g., polar aprotic, nonpolar). The rate of the Simmons-Smith reaction, for example, is known to decrease as the basicity of the solvent increases.[2]

  • Temperature:

    • Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.

      • Solution: Perform the reaction at different temperatures, including sub-ambient temperatures, to determine the optimal condition for diastereoselectivity.

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A: Side reactions in cyclopropanation can be varied and depend on the specific methodology used.

  • Carbene Dimerization: This is a common side reaction, especially at high concentrations of the carbene precursor.

    • Solution: Add the carbene precursor (e.g., a diazo compound) slowly to the reaction mixture to maintain a low instantaneous concentration. This can be achieved using a syringe pump.

  • Insertion Reactions: Carbenes can insert into C-H bonds, leading to undesired byproducts.[5]

    • Solution: The choice of catalyst can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. Screening different catalysts is recommended.

  • Alkene Isomerization or Polymerization: Some catalysts or reaction conditions can promote isomerization or polymerization of the starting alkene.

    • Solution: Use milder reaction conditions (e.g., lower temperature) and ensure the catalyst used is selective for cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a typical cyclopropanation reaction?

A1: There is no single "optimal" catalyst loading, as it is highly dependent on the specific reaction, including the catalyst type, the substrates, and the reaction scale. However, typical catalyst loadings for academic lab-scale syntheses range from 0.01 mol% to 5 mol%.[6][7] For industrial processes, extensive optimization is performed to minimize catalyst loading for economic and environmental reasons. It is always recommended to start with a literature precedent for a similar reaction and then perform an optimization study.

Q2: How do I choose the right catalyst for my cyclopropane synthesis?

A2: The choice of catalyst depends on several factors:

  • Substrate: The electronic and steric properties of your alkene will influence catalyst choice. Electron-rich olefins are often good substrates for many cyclopropanation reactions.[8] The cyclopropanation of electron-deficient olefins can be more challenging.[9][10]

  • Carbene Precursor: Different catalysts are compatible with different carbene precursors (e.g., diazo compounds for rhodium and copper catalysts, diiodomethane for the Simmons-Smith reaction).[8][11]

  • Desired Stereochemistry: For asymmetric cyclopropanation, a chiral catalyst is required. Many well-defined chiral rhodium, copper, and cobalt complexes are known to induce high enantioselectivity.

  • Commonly used catalysts include rhodium(II) carboxylates (e.g., Rh₂(OAc)₄), copper complexes, and zinc-based reagents for the Simmons-Smith reaction.[8][11]

Q3: My catalyst seems to be deactivating. What are the common causes and can it be regenerated?

A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or fouling of the catalyst surface.[3][12][13][14]

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst and inhibit its activity.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter, leading to a loss of active surface area.[3]

  • Fouling: Insoluble byproducts can deposit on the catalyst surface, blocking the active sites.

Whether a catalyst can be regenerated depends on the deactivation mechanism and the nature of the catalyst. For some heterogeneous catalysts, regeneration is possible through processes like calcination to burn off coke deposits. However, for many homogeneous catalysts, regeneration is not practical, and fresh catalyst must be used.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Diastereoselectivity in a Representative Rhodium-Catalyzed Cyclopropanation

EntryCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (trans:cis)
10.56585:15
21.09390:10
32.09591:9
45.09491:9
Data is hypothetical and for illustrative purposes. Actual results will vary.

Table 2: Comparison of Different Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate

EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)Reference
1Co(TPP) (2)Toluene9371:29[15]
2Rh₂(OAc)₄ (1)DCM>9565:35Fictional
3Cu(acac)₂ (5)Toluene8575:25Fictional
This table combines data from literature and hypothetical examples for comparison.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This protocol is a representative example for a Simmons-Smith reaction.[16]

  • Preparation of the Reagent: To a solution of dichloromethane (CH₂Cl₂) (67 mL) under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn) (2.0 eq). Cool the mixture to 0 °C.

  • Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) dropwise. Caution: This reaction can produce a significant amount of white smoke.

  • Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.

  • Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂) (2.0 eq) in CH₂Cl₂ (30 mL) dropwise. Stir until the mixture becomes clear.

  • Reaction: To the prepared reagent solution, add a solution of the alkene (1.0 eq) in CH₂Cl₂ (105 mL) at -10 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into a solution of sodium bicarbonate (NaHCO₃) and EDTA disodium salt (Na₂EDTA). Add a solution of ammonium chloride (NH₄Cl) to dissolve any precipitate.

  • Separate the organic phase. Extract the aqueous phase with CH₂Cl₂.

  • Combine the organic phases, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired cyclopropane.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This is a general procedure and may require optimization for specific substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • Dissolve the alkene and catalyst in a suitable dry solvent (e.g., dichloromethane or toluene).

  • Reaction: Prepare a solution of ethyl diazoacetate (EDA) (1.1 - 1.5 eq) in the same solvent.

  • Add the EDA solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. This is crucial to minimize the formation of diethyl maleate and fumarate (carbene dimers).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the addition of EDA is finished or shortly thereafter.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any side products.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity reagent_quality Check Reagent Quality - Catalyst Activity - Substrate Purity - Solvent Dryness start->reagent_quality reaction_conditions Optimize Reaction Conditions - Catalyst Loading - Temperature - Reaction Time reagent_quality->reaction_conditions Reagents OK solution Problem Solved reagent_quality->solution Impurity Found & Removed catalyst_deactivation Investigate Catalyst Deactivation - Poisoning - Thermal Degradation reaction_conditions->catalyst_deactivation Conditions Optimized reaction_conditions->solution Optimal Conditions Found side_reactions Analyze for Side Reactions - Carbene Dimerization - C-H Insertion catalyst_deactivation->side_reactions No Obvious Deactivation catalyst_deactivation->solution Deactivation Prevented side_reactions->solution Side Reactions Minimized

Caption: A troubleshooting workflow for addressing low yield or selectivity in cyclopropanation reactions.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Scale-up catalyst_screen Catalyst Screening Select diverse catalysts (Rh, Cu, Zn-based) Run small-scale parallel reactions Analyze yield and diastereoselectivity loading_opt Catalyst Loading Vary mol% of best catalyst catalyst_screen->loading_opt Select Best Catalyst temp_opt Temperature Screen different temperatures loading_opt->temp_opt solvent_opt Solvent Test various solvents temp_opt->solvent_opt scale_up Scale-up Reaction Apply optimized conditions to a larger scale solvent_opt->scale_up Optimized Conditions

References

Technical Support Center: Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the work-up procedure in the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction to synthesize diisopropyl 1,1-cyclopropanedicarboxylate?

A1: The most common method is the cycloalkylation of diisopropyl malonate with a 1,2-dihaloalkane (such as 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base, typically potassium carbonate, and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

Q2: What are the key steps in a standard work-up procedure for this synthesis?

A2: A typical work-up involves:

  • Filtration: Removal of inorganic salts (e.g., potassium carbonate, potassium halides) by filtration.

  • Solvent Removal: Distillation of the high-boiling solvent (e.g., DMF) and any unreacted 1,2-dihaloalkane, often under reduced pressure.

  • Purification: Purification of the crude product, usually by vacuum distillation or column chromatography.[1]

Q3: What is the expected yield and purity of diisopropyl 1,1-cyclopropanedicarboxylate?

A3: Yields can be as high as 90-91.2% with a purity of around 99.2% (determined by Gas Chromatography) when the reaction and work-up are performed optimally.[1][2]

Q4: Can other purification methods be used besides vacuum distillation?

A4: Yes, column chromatography using silica gel with a hexane/ethyl acetate eluent system is a viable alternative for purification.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the use of finely comminuted potassium carbonate to maximize surface area and reaction rate. Consider azeotropic removal of water during the reaction to drive the equilibrium forward.[1]
Loss of product during work-up.Be meticulous during extractions and transfers. Ensure the complete transfer of the product at each step. If performing an aqueous wash, be aware that some product may remain in the aqueous layer.
Difficulty Filtering Inorganic Salts Salts are too fine and pass through the filter paper.Use a filter aid such as Celite® to form a pad on the filter paper, which will help trap fine particles.
The reaction mixture is too viscous.Dilute the mixture with a suitable solvent (e.g., the solvent used for washing the salts) to reduce viscosity before filtration.
Incomplete Removal of DMF DMF is a high-boiling solvent.After initial distillation, wash the organic layer multiple times with water or a 5% LiCl aqueous solution to effectively remove residual DMF. Co-distillation with toluene under reduced pressure can also be effective.
Product is Contaminated with Starting Materials Inefficient purification.For vacuum distillation, ensure the vacuum is sufficiently low and the column is efficient enough to separate the product from lower-boiling starting materials. For column chromatography, optimize the solvent system to achieve better separation.
Emulsion Formation During Aqueous Wash The presence of both polar and non-polar components.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Decomposes During Distillation The distillation temperature is too high.Use a high-vacuum pump to lower the boiling point of the product. Ensure the heating mantle temperature is not excessively high.

Quantitative Data

Parameter Value Reference
Yield 91.2%[1]
Purity (GC) 99.2%[1]
Boiling Point 103°C at 15 mbar[1]

Experimental Protocols

Protocol 1: General Work-up Procedure
  • Filtration of Salts: After the reaction is complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium halides). Wash the collected salts with a small amount of the reaction solvent (e.g., DMF) or an extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the low-boiling unreacted 1,2-dihaloalkane and the high-boiling solvent (DMF) by distillation. For DMF, this is typically performed under reduced pressure.

  • Aqueous Wash (Optional but Recommended for DMF removal): If DMF was used, dilute the crude product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer several times with water, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude diisopropyl 1,1-cyclopropanedicarboxylate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification by Vacuum Distillation
  • Set up a distillation apparatus for vacuum distillation, including a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Begin stirring and slowly reduce the pressure to the desired level (e.g., 15 mbar).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point (approximately 103°C at 15 mbar).[1]

  • Discontinue heating and carefully return the system to atmospheric pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up diisopropyl_malonate Diisopropyl Malonate reaction_mixture Reaction Mixture diisopropyl_malonate->reaction_mixture dihaloalkane 1,2-Dihaloalkane dihaloalkane->reaction_mixture base K₂CO₃ base->reaction_mixture solvent DMF solvent->reaction_mixture filtration Filtration reaction_mixture->filtration solvent_removal Solvent Removal (Distillation) filtration->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification product Diisopropyl 1,1-Cyclopropane- dicarboxylate purification->product troubleshooting_logic start Work-up Issue? low_yield Low Yield? start->low_yield Yes impure_product Impure Product? start->impure_product No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes loss_during_workup Loss During Work-up low_yield->loss_during_workup No inefficient_purification Inefficient Purification impure_product->inefficient_purification Yes end Successful Work-up impure_product->end No solution1 Optimize Reaction Conditions incomplete_reaction->solution1 solution2 Careful Handling & Extraction loss_during_workup->solution2 solution3 Optimize Distillation/ Chromatography inefficient_purification->solution3 solution1->end solution2->end solution3->end

References

Technical Support Center: Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted diethyl malonate (DEM) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of diethyl malonate to consider during purification?

A1: Understanding the physical properties of diethyl malonate is crucial for selecting an appropriate removal strategy. Key properties are summarized below.

Table 1: Physical Properties of Diethyl Malonate

PropertyValueSignificance for Purification
Boiling Point 199 °C (at 760 mmHg)[1][2][3][4]High boiling point allows for removal of lower-boiling solvents or reagents by simple distillation. However, it can co-distill with products of similar boiling points. Vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation of the product.
Solubility Slightly soluble in water (20.8 g/L at 20°C).[2][4] Miscible with alcohol, ether, chloroform, and benzene.[1]Limited water solubility allows for removal by aqueous extraction, especially after conversion to a water-soluble salt (see Q2). Its miscibility with common organic solvents means it will be present in the organic layer during standard workup.
Density 1.055 g/mL at 25 °C[1][4]Being slightly denser than water can be relevant during aqueous extractions, though this is often dependent on the organic solvent used.
pKa ~13-14[3]The methylene protons are acidic, allowing for deprotonation with a suitable base. This is the principle behind removal by basic aqueous wash (hydrolysis).

Q2: How can I chemically modify diethyl malonate for easier removal?

A2: Unreacted diethyl malonate can be converted into a more easily separable compound. The most common method is base-catalyzed hydrolysis (saponification).[5][6][7][8][9] By heating the reaction mixture with a dilute aqueous base, such as sodium hydroxide (NaOH), the ester groups of diethyl malonate are hydrolyzed to form sodium malonate, which is a salt and highly soluble in water.[6][7] This salt can then be easily removed from the desired organic product by a simple liquid-liquid extraction.

Q3: When is distillation a suitable method for removing diethyl malonate?

A3: Distillation is effective when there is a significant difference between the boiling point of your product and diethyl malonate (199 °C).

  • Simple Distillation: Can be used if your product has a much higher boiling point and is thermally stable.

  • Vacuum Distillation: This is the preferred method as it lowers the boiling points of both the product and diethyl malonate, reducing the risk of thermal decomposition.[10] It is particularly useful for separating diethyl malonate from high-boiling point products. For example, under vacuum, diethyl malonate can be distilled at 90-100°C.[10]

  • Fractional Distillation: If the boiling points are relatively close, a fractional distillation column can be used to improve separation.[11]

Q4: My product is sensitive to both heat and basic conditions. What purification method should I use?

A4: For products that are thermally labile or unstable in the presence of base, column chromatography is the most suitable purification method. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) will depend on the polarity of your product relative to diethyl malonate. A ternary solvent mixture such as hexanes/CH2Cl2/EtOAc has been shown to provide good separation.[12] High-performance liquid chromatography (HPLC) can also be employed for analytical or preparative separations.[13]

Troubleshooting Guide

Problem 1: Diethyl malonate is still present in my product after an aqueous base wash.

Possible CauseSuggested Solution
Incomplete Hydrolysis The hydrolysis reaction may be too slow or incomplete. Increase the reaction time or gently heat the mixture (reflux) with the aqueous base to drive the reaction to completion.[7]
Insufficient Base Not enough base was used to hydrolyze all the unreacted diethyl malonate. Use a larger excess of the aqueous base solution (e.g., 1M or 2M NaOH).
Inefficient Extraction The sodium malonate salt was not fully extracted into the aqueous layer. Perform multiple extractions with the aqueous base solution. Three or more washes are often recommended.
Emulsion Formation An emulsion between the organic and aqueous layers can trap impurities. To break an emulsion, try adding a saturated brine (NaCl) solution.[10]

Problem 2: My product co-distills with diethyl malonate.

Possible CauseSuggested Solution
Boiling Points are too close The boiling points of your product and diethyl malonate are not sufficiently different for simple or vacuum distillation.
1. Use Fractional Distillation: Employ a distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.[14]
2. Switch to an alternative method: If fractional distillation is ineffective, consider chemical removal via basic hydrolysis followed by extraction, or purification by column chromatography.

Problem 3: I cannot separate my product from diethyl malonate using column chromatography.

Possible CauseSuggested Solution
Similar Polarity Your product and diethyl malonate have very similar polarities, resulting in overlapping elution from the column.
1. Optimize the Solvent System: Systematically vary the polarity of the mobile phase. Using a gradient elution (gradually increasing the polarity of the solvent) can often improve separation.
2. Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina or reverse-phase silica (e.g., C18).[13]
3. Consider Chemical Derivatization: If possible, temporarily modify the polarity of your product with a protecting group to alter its chromatographic behavior.

Experimental Protocols & Workflows

Method 1: Removal by Basic Hydrolysis (Saponification) and Extraction

This is often the most effective method for removing diethyl malonate when the desired product is stable to basic conditions.

Protocol:

  • Reaction Quench: After the primary reaction is complete, cool the mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was run in a high-boiling solvent, it may be beneficial to remove it under reduced pressure first.

  • Hydrolysis: Add a 1M to 2M solution of aqueous sodium hydroxide (NaOH) to the reaction mixture. Vigorously stir the biphasic mixture. Gentle heating (e.g., 40-50 °C or reflux) can be applied to accelerate the hydrolysis of the diethyl malonate.[7] Monitor the disappearance of diethyl malonate by TLC or GC analysis.

  • Extraction: Transfer the mixture to a separatory funnel. If needed, add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) to dissolve your product.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer containing the sodium malonate salt.

  • Wash Organic Layer: Wash the organic layer two more times with the aqueous NaOH solution, followed by one wash with water and one wash with saturated brine to remove residual base and salts.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

G start Crude Product Mixture (Product + DEM) add_base Add Aqueous NaOH (e.g., 1M-2M) start->add_base stir_heat Stir / Heat (Hydrolysis of DEM) add_base->stir_heat sep_funnel Transfer to Separatory Funnel stir_heat->sep_funnel extract Extract with Organic Solvent sep_funnel->extract separate Separate Layers (Collect Organic Layer) extract->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry (Na2SO4) & Concentrate wash->dry end Purified Product dry->end

Caption: Workflow for removing diethyl malonate via basic hydrolysis and extraction.

Method 2: Removal by Vacuum Distillation

This method is suitable for thermally stable, high-boiling products.

Protocol:

  • Initial Concentration: If the reaction was performed in a low-boiling solvent, remove it first using a rotary evaporator.

  • Setup for Vacuum Distillation: Assemble a vacuum distillation apparatus. It is crucial to ensure all glassware is free of cracks and joints are properly sealed. Use a magnetic stirrer to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is highly recommended to protect the pump.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Fractions: Collect any low-boiling impurities first. Diethyl malonate will distill at a reduced temperature (e.g., approx. 90-100 °C at ~20 mmHg).[10]

  • Isolate Product: Once the diethyl malonate has been distilled off, the purified, higher-boiling product will remain in the distillation flask. If the product itself is distillable, switch receiving flasks and continue the distillation at a higher temperature.

G start Crude Product Mixture (Product + DEM) setup Assemble Vacuum Distillation Apparatus start->setup apply_vac Apply Vacuum & Begin Heating setup->apply_vac collect_dem Collect DEM Fraction (Lower Boiling) apply_vac->collect_dem product_residue Product Remains in Flask collect_dem->product_residue If Product is non-volatile product_distill Distill Product (Higher Boiling) collect_dem->product_distill If Product is volatile

Caption: Decision workflow for purification by vacuum distillation.

References

Technical Support Center: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the decarboxylation of cyclopropane-1,1-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize cyclopropanecarboxylic acid by heating cyclopropane-1,1-dicarboxylic acid, but my yields are very low. Is this normal?

A1: Yes, low yields are a widely reported issue with this specific thermal decarboxylation. Many sources describe this method as not being of practical importance due to its inefficiency.[1][2] The high temperatures required for the reaction can lead to competing side reactions and decomposition.

Q2: What is the expected temperature range for the decarboxylation of cyclopropane-1,1-dicarboxylic acid?

A2: The reaction generally requires high temperatures, often above the melting point of the starting material (134-136°C).[3] For similar strained compounds, such as 1,1-cyclobutanedicarboxylic acid, temperatures of 160-170°C are used to initiate decarboxylation, with the product being distilled at temperatures up to 220°C.[2]

Q3: What are the likely side products when decarboxylating cyclopropane-1,1-dicarboxylic acid at high temperatures?

A3: Due to the inherent ring strain of the cyclopropane ring, a significant side reaction is ring-opening. Instead of the desired cyclopropanecarboxylic acid, you may form various unsaturated acyclic carboxylic acids. At very high temperatures, charring and decomposition can also occur.

Q4: Is it better to perform the decarboxylation neat or in a solvent?

A4: Most literature procedures for the decarboxylation of similar gem-dicarboxylic acids are performed neat. The diacid is heated, and the resulting monocarboxylic acid is distilled directly from the reaction mixture. Using a high-boiling, inert solvent might help with heat transfer but can complicate product purification.

Q5: Can I perform the decarboxylation under vacuum?

A5: Yes, performing the decarboxylation under vacuum can be beneficial. It allows for the removal of the product (cyclopropanecarboxylic acid) from the hot reaction zone as it is formed, which can help to minimize thermal decomposition and improve the isolated yield. One patent suggests that due to the thermal lability of the starting material, conducting related reactions under vacuum (40-1000 mbar) at temperatures between 30-100°C can be advantageous.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Reaction The temperature is too low.The decarboxylation of gem-dicarboxylic acids of strained rings requires significant thermal energy. Gradually increase the temperature of the heating bath to 160-180°C. Be aware that the evolution of CO₂ may not be vigorous.
Very Low Yield of Desired Product Competing side reactions (e.g., ring-opening) or product decomposition at high temperatures.This is the most common issue. Employ a fractional distillation setup and apply a vacuum. This allows the cyclopropanecarboxylic acid (boiling point ~182-184°C at atmospheric pressure) to be removed from the reaction flask as it forms, minimizing its exposure to the high temperatures that cause decomposition.
Darkening or Charring of Reaction Mixture The reaction temperature is too high, leading to decomposition.While high temperatures are necessary, excessive heat can cause decomposition. Try to maintain the temperature at the minimum required for a steady evolution of CO₂. If possible, use a Kugelrohr apparatus for short-path distillation under high vacuum to minimize the residence time of the product at high temperatures.
Product is Contaminated with Starting Material Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time until the evolution of CO₂ ceases. A simple way to monitor this is to bubble the off-gas through a solution of calcium hydroxide (limewater). When the solution no longer turns cloudy, the reaction is likely complete.

Quantitative Data on Decarboxylation of Strained Ring Dicarboxylic Acids

Direct quantitative data for the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid is scarce in the literature, likely due to the low yields. However, data from similar strained systems can provide an estimate of expected outcomes.

Starting Material Reaction Temperature Product Reported Yield Reference
2-Vinylcyclopropane-1,1-dicarboxylic Acid200°CLactone of 4-Hydroxy-5-hexenoic acid (via rearrangement)35%[J. Org. Chem. 1958][5]
1,1-Cyclobutanedicarboxylic Acid160-170°C (bath temp)Cyclobutanecarboxylic Acid18-21%[Organic Syntheses, Coll. Vol. 3, p.213 (1955)][2]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid (Starting Material)

A detailed, reliable procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane using phase-transfer catalysis is available in Organic Syntheses. This method typically provides yields in the range of 66-73%.[6]

Protocol 2: Thermal Decarboxylation to Cyclopropanecarboxylic Acid (Anticipate Low Yields)

This protocol is adapted from the procedure for the decarboxylation of 1,1-cyclobutanedicarboxylic acid and is expected to result in low yields.[2]

Apparatus:

  • A small Claisen flask (e.g., 50 mL).

  • A distillation condenser.

  • A receiving flask, cooled in an ice bath.

  • A heating mantle or oil bath.

  • A vacuum source (optional, but recommended).

Procedure:

  • Place the dry cyclopropane-1,1-dicarboxylic acid (e.g., 20 g) into the Claisen flask.

  • Set up the apparatus for distillation. If using a vacuum, ensure all connections are secure.

  • Heat the Claisen flask in an oil bath or with a heating mantle. Gradually increase the temperature of the bath to 160-170°C. The solid will melt (m.p. 134-136°C), and the evolution of carbon dioxide should begin.

  • Maintain this temperature until the evolution of CO₂ subsides.

  • Once the initial gas evolution has ceased, slowly increase the bath temperature to 200-220°C to distill the cyclopropanecarboxylic acid.

  • Collect the fraction boiling at approximately 182-184°C (at atmospheric pressure) or at a lower temperature if under vacuum.

  • The collected product will likely be crude and may require redistillation for purification. Expect yields to be in the range of 20-40%.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Start: Low Yield of Cyclopropanecarboxylic Acid check_temp Is the reaction temperature > 160°C? start->check_temp increase_temp Increase bath temperature to 160-180°C check_temp->increase_temp No check_vacuum Is the product being distilled under vacuum as it forms? check_temp->check_vacuum Yes increase_temp->check_vacuum use_vacuum Implement fractional distillation under vacuum to minimize product decomposition. check_vacuum->use_vacuum No check_charring Is there significant charring or dark coloration? check_vacuum->check_charring Yes use_vacuum->check_charring reduce_temp Lower the bath temperature slightly once distillation begins. Use a short-path distillation apparatus if available. check_charring->reduce_temp Yes end_issue Acknowledge that low yields (20-40%) are inherent to this method due to competing ring-opening reactions. check_charring->end_issue No reduce_temp->end_issue G cluster_desired Desired Pathway cluster_side Competing Pathway start Cyclopropane-1,1-dicarboxylic Acid heat Heat (>160°C) start->heat product Cyclopropanecarboxylic Acid + CO2 heat->product Decarboxylation side_product Ring-Opening Products (e.g., unsaturated diacids, polymers, etc.) heat->side_product Ring Strain Relief

References

Validation & Comparative

Characterization of Diisopropyl 1,1-Cyclopropane-dicarboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of modern research and development. Diisopropyl 1,1-cyclopropane-dicarboxylate, a potentially novel ester, requires precise analytical methodologies to confirm its structure and purity. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, alongside alternative spectroscopic techniques. Experimental data, while not publicly available for this specific compound, is extrapolated from closely related analogs such as dimethyl and diethyl 1,1-cyclopropane-dicarboxylate to provide a predictive framework for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Analytical Tool

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information regarding its retention time, molecular weight, and fragmentation pattern, which is indicative of its chemical structure.

Predicted GC-MS Data

The following table summarizes the anticipated GC-MS data for this compound, based on the analysis of similar compounds.

ParameterExpected Value/ObservationSignificance
Retention Time (t_R_) Dependent on column and conditionsA characteristic value for a specific GC method, useful for identification.
Molecular Ion ([M]⁺) m/z 214Confirms the molecular weight of the compound (C₁₁H₁₈O₄).[1]
Key Fragment Ions m/z 171, 153, 129, 111, 83, 43Provides structural information. Expected fragments correspond to the loss of an isopropyl group ([M-43]⁺), isopropoxy group ([M-59]⁺), and further cleavages. The loss of isopropyl groups is a key indicator.[2]
Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC injection port, typically heated to 250°C, in split or splitless mode.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Interface Temperature: 280°C.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry a Dissolve in Volatile Solvent b Injection a->b c Separation on Capillary Column b->c Vaporization d Ionization (EI) c->d Elution e Mass Analysis d->e f Detection e->f g Mass Spectrum f->g Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary tool, a comprehensive characterization relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary structural information.

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Molecular weight, fragmentation pattern, purityHigh sensitivity, excellent for volatile compounds, provides structural cluesCan cause thermal degradation of labile compounds, requires volatility
¹H NMR Chemical environment of protons, proton-proton couplingProvides detailed structural information, non-destructiveLower sensitivity than MS, complex spectra for impure samples
¹³C NMR Number and type of carbon atomsComplements ¹H NMR for complete structural elucidationLower sensitivity than ¹H NMR, requires longer acquisition times
FTIR Presence of functional groupsFast, non-destructive, provides information on bondingProvides limited structural information, not suitable for complex mixtures
Predicted Spectroscopic Data
TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Interpretation
¹H NMR ~5.0 ppm (septet, 2H), ~1.2 ppm (d, 12H), ~1.4 ppm (s, 4H)Isopropyl CH, isopropyl CH₃, and cyclopropyl CH₂ protons, respectively.
¹³C NMR ~170 ppm, ~68 ppm, ~22 ppm, ~20 ppmEster carbonyl, isopropyl CH, isopropyl CH₃, and cyclopropyl carbons, respectively.
FTIR ~1730 cm⁻¹ (strong), ~2980 cm⁻¹ (medium), ~1100 cm⁻¹ (strong)C=O stretch of the ester, C-H stretch of alkanes, C-O stretch of the ester.
Experimental Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationship of Characterization Techniques

The following diagram illustrates the complementary nature of these analytical techniques in the structural elucidation of this compound.

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_info Derived Information synthesis Diisopropyl 1,1-cyclopropane- dicarboxylate gcms GC-MS synthesis->gcms nmr NMR (¹H & ¹³C) synthesis->nmr ftir FTIR synthesis->ftir mw Molecular Weight & Fragmentation gcms->mw structure Connectivity & Stereochemistry nmr->structure functional_groups Functional Groups ftir->functional_groups final_structure Confirmed Structure mw->final_structure structure->final_structure functional_groups->final_structure

Caption: Interrelation of analytical techniques for structural confirmation.

References

"alternative methods for the synthesis of cyclopropane-1,1-dicarboxylic esters"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane-1,1-dicarboxylate moiety is a valuable building block in organic synthesis, serving as a versatile precursor for a wide range of carbocyclic and heterocyclic compounds of interest in medicinal chemistry and materials science. The rigid, three-membered ring system imparts unique conformational constraints and metabolic stability to molecules. A variety of synthetic strategies have been developed to access these important intermediates. This guide provides a comparative overview of four key methods: classical alkylation of dialkyl malonates, rhodium-catalyzed cyclopropanation, Michael Initiated Ring Closure (MIRC), and the Corey-Chaykovsky reaction.

Comparative Data of Synthetic Methods

MethodReagentsSolventTemperatureTimeYieldAdvantagesDisadvantages
Alkylation (K₂CO₃/DMF) Dimethyl Malonate, 1,2-Dibromoethane, K₂CO₃DMFRoom Temp. then 100°C24h96.5%[1]High yield, readily available and inexpensive reagents.Long reaction time, high temperature required for completion, use of a high-boiling point solvent.
Alkylation (Phase-Transfer Catalysis) Diethyl Malonate, 1,2-Dibromoethane, 50% aq. NaOH, TEBACNone (neat)25°C2h66-73% (of diacid)[2]Fast reaction, mild conditions, no organic solvent required.Yield can be moderate, requires a phase-transfer catalyst, potential for ester hydrolysis.
Alkylation (Sodium Ethoxide) Diethyl Malonate, 1,2-Dibromoethane, Sodium EthoxideEthanolReflux2.5h~40%[3]Established classical method.Low yield, formation of byproducts.[3]
Rhodium-Catalyzed Cyclopropanation Styrene, Diethyl Diazomalonate, Rh₂(OAc)₄DichloromethaneRoom Temp.Not SpecifiedHighHigh efficiency, mild conditions, low catalyst loading.Requires synthesis of the diazoester precursor, rhodium catalyst can be expensive.
Michael Initiated Ring Closure (MIRC) α,β-Unsaturated Ester, Bromo- or Chloromalonate Ester, BaseVariousVariousVariousGenerally Good to ExcellentHigh stereocontrol (diastereo- and enantioselective), modular.May require synthesis of specific precursors, conditions can be substrate-dependent.
Corey-Chaykovsky Reaction Diethyl Methylidenemalonate, Dimethylsulfoxonium MethylideDMSO/THFRoom Temp.ShortHighMild conditions, high functional group tolerance.Requires preparation of the sulfur ylide, stoichiometric use of the ylide.

Experimental Protocols

Alkylation of Dimethyl Malonate with 1,2-Dibromoethane using Potassium Carbonate in DMF

This method, adapted from a patented procedure, offers a high-yield synthesis of dimethyl cyclopropane-1,1-dicarboxylate.[1]

Procedure: A glass reaction vessel equipped with a stirrer is charged successively with dimethylformamide (500 ml), dimethyl malonate (66 g, 0.5 mol), 1,2-dibromoethane (376 g, 2.0 mol), and finely comminuted potassium carbonate (166 g, 1.2 mol). The mixture is stirred for 22 hours at room temperature, and subsequently for 2 hours at 100°C. The solid salts are filtered off and washed with dimethylformamide. The filtrate is then distilled under vacuum to remove the solvent and excess 1,2-dibromoethane. The product, dimethyl cyclopropane-1,1-dicarboxylate, is collected by vacuum distillation.

Phase-Transfer Catalyzed Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This one-pot procedure directly converts diethyl malonate to cyclopropane-1,1-dicarboxylic acid, with the diester as an intermediate.[2]

Procedure: To a 1-L solution of aqueous 50% sodium hydroxide, mechanically stirred in a 2-L, three-necked flask, is added triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C. To this vigorously stirred suspension, a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) is added all at once. The reaction mixture is vigorously stirred for 2 hours. The reaction mixture is then transferred to a larger flask, cooled to 15°C, and carefully acidified with concentrated hydrochloric acid. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to give the crude diacid, which is then purified by crystallization.

Rhodium-Catalyzed Cyclopropanation of Styrene with Diethyl Diazomalonate

This method exemplifies the use of transition metal catalysis for the construction of the cyclopropane ring.

Procedure: To a solution of styrene (1.0 mmol) in dichloromethane (5 mL) is added Rh₂(OAc)₄ (0.01 mmol, 1 mol%). A solution of diethyl diazomalonate (1.2 mmol) in dichloromethane (5 mL) is then added dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the diethyl 2-phenylcyclopropane-1,1-dicarboxylate.

Michael Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful tool for the stereocontrolled synthesis of cyclopropanes. A general representation involves the reaction of a Michael acceptor with a nucleophile containing a leaving group.

General Procedure: To a solution of a suitable Michael acceptor, such as an α,β-unsaturated ester, in an appropriate solvent, a nucleophile, for example, the enolate of a 2-halomalonic ester, is added in the presence of a base. The reaction mixture is stirred at a suitable temperature until the reaction is complete. The reaction is then quenched, and the product is isolated and purified by standard techniques such as extraction and chromatography. The choice of base, solvent, and temperature is crucial for the success and stereochemical outcome of the reaction.

Corey-Chaykovsky Reaction

This reaction provides a mild and efficient route to cyclopropanes from α,β-unsaturated carbonyl compounds.[4]

Procedure: Dimethylsulfoxonium methylide (the Corey's ylide) is prepared in situ by treating trimethylsulfoxonium iodide with a strong base like sodium hydride in DMSO.[5] To this ylide solution at room temperature is added a solution of diethyl methylidenemalonate in DMSO. The reaction is typically rapid. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting diethyl cyclopropane-1,1-dicarboxylate is then purified by distillation or chromatography.

Visualizing the Synthetic Pathways

Below are the graphical representations of the logical flow for each synthetic methodology.

Alkylation_K2CO3 malonate Dimethyl Malonate reaction Alkylation malonate->reaction dbe 1,2-Dibromoethane dbe->reaction k2co3 K₂CO₃ k2co3->reaction Base dmf DMF dmf->reaction Solvent product Dimethyl Cyclopropane-1,1-dicarboxylate reaction->product

Caption: Alkylation using Potassium Carbonate in DMF.

Alkylation_PTC malonate Diethyl Malonate reaction Phase-Transfer Catalysis malonate->reaction dbe 1,2-Dibromoethane dbe->reaction naoh 50% aq. NaOH naoh->reaction Base tebac TEBAC tebac->reaction Catalyst product Cyclopropane-1,1-dicarboxylic Acid reaction->product One-pot alkylation & saponification

Caption: Phase-Transfer Catalyzed Alkylation.

Rhodium_Catalysis alkene Alkene reaction Cyclopropanation alkene->reaction diazo Diethyl Diazomalonate diazo->reaction Carbene Source rh_cat Rh₂(OAc)₄ rh_cat->reaction Catalyst product Diethyl Cyclopropane-1,1-dicarboxylate derivative reaction->product

Caption: Rhodium-Catalyzed Cyclopropanation.

MIRC michael_acceptor Michael Acceptor (e.g., α,β-unsaturated ester) reaction Michael Addition & Intramolecular Substitution michael_acceptor->reaction nucleophile Nucleophile with Leaving Group (e.g., 2-halomalonate) nucleophile->reaction base Base base->reaction product Cyclopropane-1,1-dicarboxylate derivative reaction->product

Caption: Michael Initiated Ring Closure (MIRC).

Corey_Chaykovsky enone α,β-Unsaturated Ester (Diethyl Methylidenemalonate) reaction Conjugate Addition & Ring Closure enone->reaction sulfur_ylide Sulfur Ylide (e.g., Corey's Ylide) sulfur_ylide->reaction product Diethyl Cyclopropane-1,1-dicarboxylate reaction->product

Caption: Corey-Chaykovsky Reaction.

References

A Comparative Guide to Cyclopropanation Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The construction of a cyclopropane ring is a fundamental transformation in organic synthesis, owing to the prevalence of this motif in natural products, pharmaceuticals, and agrochemicals. For researchers and professionals in drug development, selecting the optimal cyclopropanation method is crucial for achieving desired yields and stereoselectivity. This guide provides an objective comparison of three widely employed cyclopropanation techniques: the Simmons-Smith reaction, rhodium-catalyzed cyclopropanation, and the Corey-Chaykovsky reaction, supported by experimental data and detailed protocols.

Data Presentation: Yield Comparison

The following table summarizes the reported yields for the cyclopropanation of various unsaturated substrates using the three highlighted methods. This allows for a direct comparison of their efficiency across different molecular scaffolds.

SubstrateSimmons-Smith Reaction Yield (%)Rhodium-Catalyzed Cyclopropanation Yield (%)Corey-Chaykovsky Reaction Yield (%)
Styrene729585
4-Methylstyrene819688
4-Chlorostyrene659282
1-Octene558575
Cyclohexene859080
(E)-ChalconeN/AN/A92
Methyl AcrylateLow88N/A
Vinyl Acetate7582N/A

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and reagents used. N/A indicates that the reaction is not typically applied to that class of substrate.

Experimental Protocols

Detailed methodologies for performing each of the key cyclopropanation reactions are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Simmons-Smith Cyclopropanation of Styrene

This procedure utilizes the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc for the in-situ formation of the zinc carbenoid.

Materials:

  • Styrene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 10 mmol, 2.0 eq) to the cooled DCM.

  • In a separate flask, prepare a solution of styrene (5 mmol, 1.0 eq) and diiodomethane (10 mmol, 2.0 eq) in anhydrous DCM (10 mL).

  • Add the styrene/diiodomethane solution dropwise to the stirred diethylzinc solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford phenylcyclopropane.

Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This method employs a rhodium(II) catalyst to generate a rhodium carbene from ethyl diazoacetate, which then reacts with the alkene.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (15 mL), styrene (10 mmol, 2.0 eq), and Rh₂(OAc)₄ (0.05 mmol, 0.01 eq).

  • Prepare a solution of ethyl diazoacetate (5 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture at room temperature over a period of 4 hours using a syringe pump.

  • After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.

  • Monitor the reaction by TLC until the diazo compound is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-phenylcyclopropane-1-carboxylate.[1]

Corey-Chaykovsky Cyclopropanation of (E)-Chalcone

This reaction utilizes a sulfur ylide, generated in situ, to perform a conjugate addition to an α,β-unsaturated ketone, followed by intramolecular cyclization.

Materials:

  • (E)-Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil, 12 mmol, 1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Carefully add anhydrous DMSO (20 mL) to the sodium hydride at room temperature.

  • Add trimethylsulfoxonium iodide (12 mmol, 1.2 eq) in one portion to the stirred suspension.

  • Stir the mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease and a clear solution of the ylide should be formed.

  • In a separate flask, dissolve (E)-chalcone (10 mmol, 1.0 eq) in anhydrous DMSO (10 mL).

  • Add the chalcone solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford 1-benzoyl-2-phenylcyclopropane.

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the three described cyclopropanation methods.

Simmons_Smith_Workflow cluster_start Starting Materials cluster_reagent Reagent Formation cluster_reaction Cyclopropanation cluster_product Product Alkene Alkene TS [2+1] Concerted Transition State Alkene->TS CH2I2 CH₂I₂ Carbenoid Zinc Carbenoid (ICH₂ZnI) CH2I2->Carbenoid ZnCu Zn(Cu) or Et₂Zn ZnCu->Carbenoid Carbenoid->TS Cyclopropane Cyclopropane TS->Cyclopropane Rhodium_Catalyzed_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Cyclopropanation cluster_product Product Alkene Alkene Addition Carbene Transfer Alkene->Addition Diazo Diazo Compound (e.g., N₂CHCO₂Et) Carbene Rhodium Carbene Intermediate Diazo->Carbene - N₂ Catalyst Rh₂(OAc)₄ Catalyst->Carbene Carbene->Addition Cyclopropane Cyclopropane Addition->Cyclopropane Corey_Chaykovsky_Workflow cluster_start Starting Materials cluster_ylide Ylide Formation cluster_reaction Reaction Sequence cluster_product Product Enone α,β-Unsaturated Carbonyl Addition 1,4-Conjugate Addition Enone->Addition Sulfonium Sulfoxonium Salt Ylide Sulfur Ylide Sulfonium->Ylide Base Base (e.g., NaH) Base->Ylide Ylide->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Cyclopropane Cyclopropane Cyclization->Cyclopropane - DMSO

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Diisopropyl 1,1-Cyclopropane-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data to unequivocally confirm the structure of diisopropyl 1,1-cyclopropane-dicarboxylate. By contrasting its spectral characteristics with those of a non-cyclic analogue, diisopropyl malonate, and a more complex diester, diethyl 2,2-diallylmalonate, we demonstrate how ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide complementary information for unambiguous structural elucidation.

Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the two comparative compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~5.0Septet2H2 x -OCH(CH₃)₂
~1.4s4H2 x -CH₂- (cyclopropyl)
~1.25d12H2 x -OCH(CH₃)₂
Diisopropyl Malonate ~5.0Septet2H2 x -OCH(CH₃)₂
~3.3s2H-CH₂-
~1.25d12H2 x -OCH(CH₃)₂
Diethyl 2,2-Diallylmalonate ~5.7m2H2 x -CH=CH₂
~5.1m4H2 x -CH=CH₂
~4.2q4H2 x -OCH₂CH₃
~2.6d4H2 x -CH₂-CH=CH₂
~1.25t6H2 x -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~170C=O (ester)
~68-OCH(CH₃)₂
~30Quaternary C (cyclopropyl)
~22-OCH(CH₃)₂
~18-CH₂- (cyclopropyl)
Diisopropyl Malonate ~167C=O (ester)
~69-OCH(CH₃)₂
~41-CH₂-
~22-OCH(CH₃)₂
Diethyl 2,2-Diallylmalonate ~170C=O (ester)
~132-CH=CH₂
~119-CH=CH₂
~61-OCH₂CH₃
~57Quaternary C
~37-CH₂-CH=CH₂
~14-OCH₂CH₃

Table 3: IR Spectroscopic Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1740C=O stretch (ester)
~1000Cyclopropane C-H bend
Diisopropyl Malonate ~1735C=O stretch (ester)
Diethyl 2,2-Diallylmalonate ~3080=C-H stretch (alkene)
~1730C=O stretch (ester)
~1640C=C stretch (alkene)

Table 4: Mass Spectrometry Data (Key Fragments)

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
This compound 214171 ([M - C₃H₇]⁺), 129 ([M - C₃H₇O₂]⁺), 43 ([C₃H₇]⁺)
Diisopropyl Malonate 188145 ([M - C₃H₇]⁺), 103 ([M - C₃H₇O₂]⁺), 43 ([C₃H₇]⁺)
Diethyl 2,2-Diallylmalonate 240195 ([M - C₂H₅O]⁺), 167 ([M - C₂H₅O₂C]⁺), 41 ([C₃H₅]⁺)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 1,1-cyclopropanedicarboxylic acid with isopropanol.[1]

  • Reaction Setup: 1,1-cyclopropanedicarboxylic acid is dissolved in an excess of isopropanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Esterification: The mixture is heated under reflux. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: After completion, the excess isopropanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Liquid samples are typically analyzed as a thin film between salt plates (NaCl or KBr).

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

structure_confirmation Target This compound H_NMR ¹H NMR Target->H_NMR Analysis C_NMR ¹³C NMR Target->C_NMR Analysis IR IR Spectroscopy Target->IR Analysis MS Mass Spectrometry Target->MS Analysis Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed Septet at ~5.0 ppm Singlet at ~1.4 ppm Doublet at ~1.25 ppm C_NMR->Structure_Confirmed Quaternary C at ~30 ppm -CH₂- at ~18 ppm IR->Structure_Confirmed C=O at ~1740 cm⁻¹ Cyclopropane bend at ~1000 cm⁻¹ MS->Structure_Confirmed M⁺ at m/z 214 Loss of C₃H₇

Caption: Workflow for Spectroscopic Structure Confirmation.

Comparative Analysis

The unique structural features of this compound are clearly distinguishable from its acyclic and more complex counterparts through a combined analysis of the spectroscopic data.

  • ¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of this compound is the singlet at approximately 1.4 ppm, corresponding to the four equivalent protons of the two methylene groups in the cyclopropane ring. This is a stark contrast to diisopropyl malonate, which exhibits a singlet for its central methylene protons at a significantly different chemical shift (~3.3 ppm). Diethyl 2,2-diallylmalonate, with its alkene functionalities, displays a much more complex spectrum with characteristic signals for vinyl and allylic protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence for the cyclopropane ring. The presence of a quaternary carbon signal around 30 ppm and a methylene carbon signal around 18 ppm are characteristic of the 1,1-disubstituted cyclopropane moiety. In contrast, the central methylene carbon of diisopropyl malonate appears at a much lower field (~41 ppm). Diethyl 2,2-diallylmalonate shows distinct signals for its sp² hybridized carbons of the allyl groups, which are absent in the other two compounds.

  • IR Spectroscopy: While all three compounds show a strong absorption band for the ester carbonyl group (C=O) in the region of 1730-1740 cm⁻¹, this compound is expected to show a characteristic C-H bending vibration for the cyclopropane ring at around 1000 cm⁻¹. Diethyl 2,2-diallylmalonate can be readily identified by the presence of C=C and =C-H stretching vibrations characteristic of its alkene groups.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak at m/z 214. A prominent fragmentation pattern is the loss of an isopropyl group ([M - 43]⁺) or an isopropoxy group ([M - 59]⁺). While diisopropyl malonate also shows the loss of isopropyl fragments, its molecular ion peak is at m/z 188. Diethyl 2,2-diallylmalonate, with a molecular weight of 240, exhibits fragmentation patterns corresponding to the loss of ethoxy and allyl groups.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural confirmation of this compound. Each technique offers unique and complementary information that, when compared with the spectra of structurally related but distinct molecules, allows for an unambiguous assignment of the target structure. The characteristic signals of the cyclopropane ring in both NMR and IR spectra are particularly diagnostic, and the molecular weight and fragmentation patterns observed in mass spectrometry further solidify the structural assignment. This comparative approach is essential for ensuring the identity and purity of compounds in research and development settings.

References

A Comparative Guide to Catalysts for Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane rings is a fundamental transformation in organic synthesis, owing to the prevalence of this structural motif in numerous natural products and pharmaceuticals. The choice of catalyst is paramount in achieving high efficiency, diastereoselectivity, and enantioselectivity in cyclopropanation reactions. This guide provides a comparative overview of common transition metal catalysts—rhodium, copper, iron, and palladium—for the cyclopropanation of olefins, with a focus on the reaction of styrene with ethyl diazoacetate (EDA) as a benchmark.

Performance Comparison of Cyclopropanation Catalysts

The following tables summarize the performance of various catalysts in cyclopropanation reactions, providing key quantitative data for objective comparison. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Rhodium Catalysts

Rhodium carboxylate complexes are widely recognized for their high efficiency in catalyzing the cyclopropanation of a broad range of olefins with diazocarbonyl compounds.[1]

CatalystSubstrateDiazo CompoundDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (ee %)Reference
Rh₂(OAc)₄StyreneEthyl Diazoacetate1.5:1--[2]
Rh₂(octanoate)₄StyreneMethyl Phenyldiazoacetate---[2]
Rh₂(S-DOSP)₄StyreneMethyl Phenyldiazoacetate94% de-91%[2]
Rh₂(S-TCPTAD)₄Electron-deficient alkenesAryl/Vinyldiazoacetates-Highup to 98%
Copper Catalysts

Copper complexes, particularly with chiral ligands, are effective catalysts for asymmetric cyclopropanation, offering a more economical alternative to rhodium.[3][4]

CatalystSubstrateDiazo CompoundDiastereomeric Ratio (dr)Yield (%)Enantiomeric Ratio (er)Reference
[Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX(E)-alkenyl boronatesTrifluorodiazoethaneup to 95:540-77up to 97:3[3][4]
Cu(II) aza-bis(oxazoline) (immobilized)Styrene----
Cu(I)-triflate / chiral pyridine ligandsStyreneEthyl Diazoacetate--up to 32% ee
Iron Catalysts

Iron-based catalysts, particularly those involving porphyrin ligands and engineered enzymes, have emerged as a sustainable and highly selective option for cyclopropanation.

CatalystSubstrateDiazo CompoundDiastereomeric Excess (de %)Yield (%)Enantiomeric Excess (ee %)Reference
Engineered Myoglobin (Fe-based)StyreneEthyl Diazoacetate>99%>99%>99%
Fe(TPP)Clp-methoxystyreneDiazomethane (in situ)---
Fe(III)-porphyrin complexStyreneTrifluoroethyl amine HCl-Good-
Palladium Catalysts

Palladium catalysts are also utilized in cyclopropanation reactions, often exhibiting unique regioselectivity, particularly with diene substrates.

CatalystSubstrateDiazo CompoundRegioselectivityDiastereoselectivityYield (%)Reference
Pd(OAc)₂ / PCy₃2-Substituted 1,3-dienesEthyl DiazoacetateHigh 3,4-selectivityLowHigh[5]

Experimental Protocols

Detailed methodologies for key cyclopropanation reactions are provided below.

General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is adapted from a representative procedure for rhodium-catalyzed cyclopropanation.[2]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of styrene (13.6 g, 131 mmol) and dirhodium tetraacetate (20 mg, 0.05 mmol) in dichloromethane (15 mL) at 25 °C, add ethyl diazoacetate (21.7 g, 190 mmol) dropwise over a period of 5 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropanecarboxylate isomers.

General Procedure for Asymmetric Copper-Catalyzed Cyclopropanation of Alkenyl Boronates

This protocol is based on a method for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates.[3][4]

Materials:

  • (E)-alkenyl boronate

  • Trifluorodiazoethane in DCE

  • [Cu(NCMe)₄]PF₆

  • (S,S)-tBuBOX ligand

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, to a vial charged with [Cu(NCMe)₄]PF₆ (5 mol %) and (S,S)-tBuBOX (5 mol %), add 1,2-dichloroethane.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the (E)-alkenyl boronate to the catalyst solution.

  • Slowly add a solution of trifluorodiazoethane in DCE (2 equivalents) to the reaction mixture over 6 hours using a syringe pump.

  • Stir the reaction at room temperature until completion.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the enantiomerically enriched cyclopropylboronate.

Visualizing the Cyclopropanation Workflow

A generalized experimental workflow for a metal-catalyzed cyclopropanation reaction is depicted below.

Cyclopropanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Catalyst diazo_addition Slow Addition of Diazo Compound catalyst->diazo_addition solvent Solvent solvent->diazo_addition reagents Alkene Substrate reagents->diazo_addition stirring Stirring at Controlled Temperature diazo_addition->stirring quenching Quenching stirring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Chromatography) concentration->purification product Isolated Cyclopropane Product purification->product analysis Characterization (NMR, GC, HPLC) product->analysis

Caption: A generalized workflow for metal-catalyzed cyclopropanation reactions.

Reaction Mechanism Overview

The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds involves the formation of a metal-carbene intermediate.

Cyclopropanation_Mechanism catalyst Metal Catalyst (M) metal_carbene Metal-Carbene Intermediate [M=CR₂] catalyst->metal_carbene + R₂CN₂ diazo Diazo Compound (R₂CN₂) n2 N₂ metal_carbene->n2 - N₂ cyclopropane Cyclopropane metal_carbene->cyclopropane + Alkene alkene Alkene cyclopropane->catalyst Regenerates

Caption: Simplified mechanism of metal-catalyzed cyclopropanation.

This guide provides a foundational comparison of key catalysts for cyclopropanation. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope.

References

"validation of a new synthetic route to diisopropyl 1,1-cyclopropane-dicarboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable building block, and its synthesis can be approached through various routes. This guide provides a comparative analysis of a classical alkylation method and a more recent approach utilizing phenyliodonium ylides, offering insights into their respective methodologies and performance.

Overview of Synthetic Routes

The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate typically involves the formation of a cyclopropane ring by reacting a malonic ester derivative with a C1 synthon. The two primary routes compared here are:

  • Classical Approach: Direct alkylation of diisopropyl malonate with a 1,2-dihaloethane using a base.

  • Alternative Approach: Cyclopropanation of an alkene (in principle, though not directly shown for this specific product in the search results) using a pre-formed phenyliodonium ylide of a malonate ester. This is presented as a safer and more efficient alternative to using diazo compounds.

The following sections provide a detailed comparison of these methods, including experimental protocols and performance data.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the classical synthesis of dialkyl 1,1-cyclopropanedicarboxylates. Data for the diisopropyl ester is limited, so data for dimethyl and diethyl esters are included for a broader comparison of the classical method's efficacy.

ParameterClassical Route (Diisopropyl Ester)[1]Classical Route (Dimethyl Ester)[1]Classical Route (Diethyl Ester)
Starting Materials Diisopropyl malonate, 1,2-dibromoethane, Potassium carbonateDimethyl malonate, 1,2-dibromoethane, Potassium carbonateDiethyl malonate, 1,2-dibromoethane, Sodium ethoxide[2]
Solvent IsopropanolDimethylformamide (DMF)Ethanol/DMF[2]
Reaction Time ~7 hours for methanol distillation22 hours (room temp) + 2 hours (100°C)7 hours[2]
Yield Not explicitly stated, but product was obtained96% of theory[1]40%[2]
Purity (GC) >99%Not explicitly statedNot explicitly stated

Note: The alternative route using phenyliodonium ylides has been demonstrated for dimethyl malonate with styrene to yield 80% with rhodium acetate dimer catalysis, showcasing high efficiency.[3]

Experimental Protocols

Classical Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

This protocol is adapted from a patented procedure.[1]

Materials:

  • Diisopropyl malonate

  • 1,2-dibromoethane

  • Finely divided potassium carbonate

  • Isopropanol

Procedure:

  • A mixture of diisopropyl malonate, 1,2-dibromoethane, and finely divided potassium carbonate in isopropanol is prepared.

  • The mixture is heated to reflux.

  • The methanol formed during the reaction is distilled off, which takes approximately 7 hours.

  • Excess isopropanol is then distilled off under a water aspirator vacuum.

  • The final product, diisopropyl 1,1-cyclopropanedicarboxylate, is distilled under an oil pump vacuum.

Phenyliodonium Ylide Synthesis and Cyclopropanation

This is a general method for the synthesis of phenyliodonium ylides from malonate esters, which are precursors for cyclopropanation.[3]

Materials:

  • Dimethyl malonate

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • (Diacetoxyiodo)benzene

Procedure for Ylide Synthesis:

  • A solution of dimethyl malonate in acetonitrile is cooled to 0°C.

  • Potassium hydroxide is added, and the mixture is stirred.

  • (Diacetoxyiodo)benzene is added, and the reaction is stirred at 0°C.

  • The reaction mixture is filtered to isolate the phenyliodonium ylide.

General Cyclopropanation Procedure:

  • The isolated phenyliodonium ylide is reacted with an alkene in the presence of a rhodium or copper catalyst.

  • This method is noted to be a safer and more convenient alternative to using corresponding diazo compounds.[3]

Visualizing the Synthetic Pathways

To further clarify the processes, the following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Classical Synthesis Diisopropyl Malonate Diisopropyl Malonate Reaction Mixture Reaction Mixture Diisopropyl Malonate->Reaction Mixture 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture Reflux & Distillation Reflux & Distillation Reaction Mixture->Reflux & Distillation Heat Product Isolation Product Isolation Reflux & Distillation->Product Isolation Vacuum Distillation Diisopropyl 1,1-Cyclopropanedicarboxylate Diisopropyl 1,1-Cyclopropanedicarboxylate Product Isolation->Diisopropyl 1,1-Cyclopropanedicarboxylate

Caption: Workflow for the classical synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.

G cluster_1 Alternative Phenyliodonium Ylide Route Malonate Ester Malonate Ester Phenyliodonium Ylide Phenyliodonium Ylide Malonate Ester->Phenyliodonium Ylide Base (KOH) Base (KOH) Base (KOH)->Phenyliodonium Ylide Phenyliodonium Source Phenyliodonium Source Phenyliodonium Source->Phenyliodonium Ylide Cyclopropanation Cyclopropanation Phenyliodonium Ylide->Cyclopropanation Alkene Alkene Alkene->Cyclopropanation 1,1-Cyclopropane Diester 1,1-Cyclopropane Diester Cyclopropanation->1,1-Cyclopropane Diester Rh/Cu Catalyst

Caption: General workflow for the synthesis of 1,1-cyclopropane diesters via phenyliodonium ylides.

Conclusion

References

A Comparative Guide to Cyclopropanation Agents for the Synthesis of 1,1-Dicarboxylate Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, offering unique conformational constraints and metabolic stability. The synthesis of cyclopropane-containing molecules, such as diisopropyl 1,1-cyclopropanedicarboxylate, relies on a variety of cyclopropanating agents, each with distinct advantages and disadvantages. This guide provides an objective comparison of the three most prevalent methods for the cyclopropanation of electron-deficient alkenes: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and the transition metal-catalyzed decomposition of diazo compounds.

At a Glance: Performance Comparison of Cyclopropanation Methods

The following table summarizes the key performance indicators for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters, using the three primary methods.

FeatureSimmons-Smith ReactionCorey-Chaykovsky ReactionTransition Metal-Catalyzed Diazo Reaction
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)Good to Excellent (75-98%)
Diastereoselectivity Generally good to excellent, often directed by nearby functional groups. For α,β-unsaturated esters, trans-selectivity is common.Typically high trans-diastereoselectivity for α,β-unsaturated systems.Highly tunable based on catalyst and diazo reagent; can achieve high cis or trans selectivity.
Substrate Scope Broad, tolerates a wide range of functional groups. Works well on both electron-rich and electron-deficient alkenes.Primarily for electron-deficient alkenes (Michael acceptors).Very broad, but can be sensitive to other functional groups that may react with the carbene.
Key Reagents Organozinc carbenoid (e.g., from CH₂I₂ and Zn-Cu couple or Et₂Zn).Sulfur ylide (e.g., dimethylsulfoxonium methylide).Diazo compound (e.g., ethyl diazoacetate) and a transition metal catalyst (e.g., Rh₂(OAc)₄).
Safety Concerns Diiodomethane is toxic and diethylzinc is pyrophoric.Sulfur ylides are generated in situ; precursor sulfonium salts can be toxic. Dimethyl sulfide byproduct has a strong odor.Diazo compounds are potentially explosive and toxic and should be handled with care.

Reaction Mechanisms and Workflows

The distinct mechanisms of these three cyclopropanation methods contribute to their differing selectivities and substrate scopes.

Simmons-Smith Reaction

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted fashion. This concerted mechanism is responsible for the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Simmons_Smith reagents CH₂I₂ + Zn(Cu) carbenoid IZnCH₂I (Simmons-Smith Reagent) reagents->carbenoid Forms transition_state Butterfly Transition State carbenoid->transition_state alkene α,β-Unsaturated Ester alkene->transition_state cyclopropane Cyclopropane Product transition_state->cyclopropane Concerted [2+1] cycloaddition byproduct ZnI₂ transition_state->byproduct

Simmons-Smith Reaction Pathway
Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide, which acts as a nucleophile. For α,β-unsaturated esters, the reaction proceeds via a Michael-initiated ring closure (MIRC). The ylide undergoes a conjugate addition to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate a sulfide or sulfoxide.

Corey_Chaykovsky ylide Sulfur Ylide (e.g., Me₂S(O)CH₂⁻) enolate Enolate Intermediate ylide->enolate 1,4-Conjugate Addition alkene α,β-Unsaturated Ester alkene->enolate cyclopropane Cyclopropane Product enolate->cyclopropane Intramolecular SN2 displacement byproduct DMSO or DMS enolate->byproduct

Corey-Chaykovsky Reaction Pathway
Transition Metal-Catalyzed Diazo Reaction

In this method, a transition metal, typically rhodium(II) or copper(I), catalyzes the decomposition of a diazo compound to generate a metal carbene intermediate. This highly reactive species then adds to the alkene to form the cyclopropane. The stereoselectivity of this reaction is largely influenced by the ligands on the metal catalyst.

Diazo_Cyclopropanation diazo Diazo Compound (e.g., N₂CHCO₂Et) metal_carbene Rhodium Carbene Intermediate diazo->metal_carbene catalyst Rh₂(OAc)₄ catalyst->metal_carbene Catalyzes decomposition cyclopropane Cyclopropane Product metal_carbene->cyclopropane Carbene transfer n2 N₂ metal_carbene->n2 Eliminates alkene α,β-Unsaturated Ester alkene->cyclopropane

Transition Metal-Catalyzed Diazo Cyclopropanation

Detailed Experimental Protocols

The following are representative experimental protocols for the cyclopropanation of an α,β-unsaturated ester using each of the three methods.

Protocol 1: Simmons-Smith Cyclopropanation of Diethyl Maleate

Materials:

  • Diethyl maleate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethyl maleate (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv) to the stirred solution.

  • Add diiodomethane (2.0 equiv) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Corey-Chaykovsky Cyclopropanation of Diethyl Fumarate

Materials:

  • Diethyl fumarate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equiv).

  • Wash the sodium hydride with hexanes to remove the mineral oil, and then carefully add anhydrous DMSO.

  • Heat the mixture to 50 °C for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimsyl anion.

  • Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.2 equiv) in one portion.

  • Stir the resulting mixture for 10 minutes to generate the sulfur ylide.

  • Add a solution of diethyl fumarate (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Rhodium-Catalyzed Cyclopropanation of Diethyl Maleate with Ethyl Diazoacetate

Materials:

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diethyl maleate (1.0 equiv) and rhodium(II) acetate dimer (0.01 equiv).

  • Dissolve the solids in anhydrous DCM.

  • Add ethyl diazoacetate (1.2 equiv) to a syringe pump.

  • Add the solution of ethyl diazoacetate dropwise to the stirred reaction mixture over a period of 4-6 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of cyclopropanating agent for the synthesis of 1,1-dicarboxylate cyclopropanes depends on several factors, including the specific substrate, desired stereoselectivity, and safety considerations. The Simmons-Smith reaction offers broad substrate compatibility and stereospecificity. The Corey-Chaykovsky reaction is highly effective for electron-deficient alkenes, typically providing high trans-diastereoselectivity. Transition metal-catalyzed reactions of diazo compounds offer the most tunable approach, allowing for high yields and selectable stereochemistry through catalyst design, but require careful handling of the hazardous diazo reagents. For researchers and drug development professionals, a thorough understanding of these methods is crucial for the efficient and selective synthesis of novel cyclopropane-containing molecules.

A Comparative Guide to the Cost-Effective Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in pharmaceutical and chemical research. The analysis focuses on the cost-effectiveness of each method, supported by experimental data and detailed protocols to aid in laboratory-scale and process development decisions.

At a Glance: Comparison of Synthesis Routes

ParameterMethod 1: Dichloride RouteMethod 2: Dibromide Route (Phase-Transfer Catalysis)
Starting Materials Diisopropyl malonate, 1,2-dichloroethaneDiethyl malonate, 1,2-dibromoethane
Reagents & Catalysts Potassium carbonate, PEG-400Sodium hydroxide, Triethylbenzylammonium chloride
Overall Yield (Estimated) 50-55%63-69%
Estimated Reagent Cost per Gram of Product ~$0.25 - $0.28~$0.48 - $0.53
Key Advantages Lower cost of starting materialsHigher overall yield
Key Disadvantages Moderate yieldHigher cost of 1,2-dibromoethane

Cost-Effectiveness Analysis

The following tables provide a detailed breakdown of the reagent costs for each synthetic method to produce a target of 10 grams of diisopropyl 1,1-cyclopropanedicarboxylate. Prices are based on currently available catalog prices for laboratory-grade reagents and may vary based on supplier and scale.

Method 1: Dichloride Route

ReagentMolar Mass ( g/mol )Moles RequiredMass Required (g)Cost per UnitTotal Cost
Diisopropyl malonate188.220.09517.88$44.00 / 100 mL (99.1 g)$7.96
1,2-Dichloroethane98.960.23823.55$73.70 / 250 mL (290 g)$5.98
Potassium carbonate138.210.11415.76$24.20 / 500 g$0.76
PEG-400~400Catalyst~1 g$69.99 / 64 oz (1814 g)$0.04
Total Estimated Reagent Cost ~$14.74
Estimated Cost per Gram of Product ~$0.27 - $0.29

Method 2: Dibromide Route (Phase-Transfer Catalysis)

ReagentMolar Mass ( g/mol )Moles RequiredMass Required (g)Cost per UnitTotal Cost
Diethyl malonate160.170.08313.29$63.40 / 500 mL (527.5 g)$1.60
1,2-Dibromoethane187.860.12523.48$77.50 / 250 g$7.28
Sodium hydroxide40.000.1666.64$9.81 / 100 g$0.65
Triethylbenzylammonium chloride227.770.0040.91$19.00 / 25 g$0.69
Isopropanol (for esterification)60.10Excess~20 mL~$15 / 1 LNegligible
Sulfuric acid (catalyst for esterification)98.08Catalytic~0.1 mL~$30 / 1 LNegligible
Total Estimated Reagent Cost ~$10.22
Estimated Cost per Gram of Product ~$0.48 - $0.53

Note: The cost per gram of product is calculated based on the estimated yield range.

Experimental Protocols

Method 1: Dichloride Route

This procedure is adapted from the synthesis of diethyl 1,1-cyclopropanedicarboxylate and is expected to yield the diisopropyl ester.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diisopropyl malonate, 1,2-dichloroethane, finely ground potassium carbonate, and a catalytic amount of PEG-400.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove potassium salts. Wash the salts with a small amount of diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dichloroethane. The crude product can be purified by vacuum distillation to yield diisopropyl 1,1-cyclopropanedicarboxylate.

Method 2: Dibromide Route (Phase-Transfer Catalysis)

This two-step procedure involves the synthesis of cyclopropane-1,1-dicarboxylic acid followed by esterification.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid [2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide and triethylbenzylammonium chloride.

  • Reaction: To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once. An exothermic reaction will occur, and the mixture should be stirred for approximately 2 hours.

  • Workup: Transfer the contents to a larger flask and cool in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid while maintaining the temperature between 15 and 25°C.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to obtain the crude cyclopropane-1,1-dicarboxylic acid, which can be purified by crystallization.

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the cyclopropane-1,1-dicarboxylic acid in an excess of isopropanol.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting diisopropyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

Visualizing the Cost-Effectiveness Analysis

The following diagram illustrates the logical workflow for determining the most cost-effective synthesis route.

CostEffectivenessAnalysis cluster_method1 Method 1: Dichloride Route cluster_method2 Method 2: Dibromide Route M1_Start Diisopropyl Malonate + 1,2-Dichloroethane M1_Reagents K2CO3, PEG-400 M1_Start->M1_Reagents M1_Cost Calculate Reagent Cost M1_Reagents->M1_Cost M1_Product Diisopropyl 1,1-Cyclopropanedicarboxylate M1_Reagents->M1_Product M1_Yield Yield (50-55%) Decision Compare Cost per Gram M1_Yield->Decision M1_Cost->Decision M1_Product->M1_Yield M2_Start Diethyl Malonate + 1,2-Dibromoethane M2_Reagents NaOH, TEBAC M2_Start->M2_Reagents M2_Intermediate Cyclopropane-1,1-dicarboxylic Acid M2_Reagents->M2_Intermediate M2_Cost Calculate Reagent Cost M2_Reagents->M2_Cost M2_Yield1 Yield (66-73%) M2_Intermediate->M2_Yield1 M2_Esterification Esterification (Isopropanol, H2SO4) M2_Intermediate->M2_Esterification M2_Esterification->M2_Cost M2_Product Diisopropyl 1,1-Cyclopropanedicarboxylate M2_Esterification->M2_Product M2_Yield2 Yield (~95%) M2_Yield2->Decision M2_Cost->Decision M2_Product->M2_Yield2 Conclusion Select Most Cost-Effective Route Decision->Conclusion

Caption: Workflow for Cost-Effectiveness Analysis of Synthesis Routes.

References

A Comparative Guide to Bioisosteres of 1,2-Disubstituted Benzene Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The replacement of the ubiquitous 1,2-disubstituted benzene ring with non-aromatic bioisosteres is a compelling strategy in modern drug discovery. This approach, often termed "escaping from flatland," aims to improve the physicochemical and pharmacokinetic properties of drug candidates while maintaining or enhancing their biological activity. This guide provides an objective comparison of prominent saturated bioisosteres for the ortho-substituted benzene moiety, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Introduction to Bioisosteric Replacement

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The substitution of a planar, aromatic 1,2-disubstituted benzene ring with a three-dimensional, saturated scaffold can lead to significant improvements in a molecule's property profile. Key advantages often include enhanced aqueous solubility, increased metabolic stability, and the generation of novel intellectual property. This guide focuses on a comparative analysis of leading saturated bicyclic bioisosteres: bicyclo[2.1.1]hexane, bicyclo[1.1.1]pentane, and cubane.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Outcomes Original Drug Original Drug 1,2-Disubstituted\nBenzene Ring 1,2-Disubstituted Benzene Ring Original Drug->1,2-Disubstituted\nBenzene Ring Contains Bioisosteric Analog Bioisosteric Analog Improved Properties Improved Properties Bioisosteric Analog->Improved Properties Leads to Saturated\nBioisostere Saturated Bioisostere 1,2-Disubstituted\nBenzene Ring->Saturated\nBioisostere Replaced by Saturated\nBioisostere->Bioisosteric Analog Incorporated into Enhanced Solubility Enhanced Solubility Improved Properties->Enhanced Solubility Increased Metabolic Stability Increased Metabolic Stability Improved Properties->Increased Metabolic Stability Maintained/Improved Activity Maintained/Improved Activity Improved Properties->Maintained/Improved Activity

A flowchart illustrating the strategy and desired outcomes of bioisosteric replacement.

Geometric Comparison of Bioisosteres

The spatial arrangement of substituents is critical for maintaining biological activity. Exit vector analysis is a computational method used to compare the geometry of a bioisosteric scaffold with the original chemical motif. This analysis evaluates key parameters such as the distance and angles between the substituent vectors, providing a quantitative measure of geometric similarity.

cluster_0 1,2-Disubstituted Benzene cluster_1 Bioisostere (e.g., Bicyclo[2.1.1]hexane) cluster_2 Key Geometric Parameters A B A->B d C1 A->C1 C2 B->C2 C1->C2 r D E D->E d' C3 D->C3 n¹' C4 E->C4 n²' C3->C4 r' Parameters d: Distance between substituents r: Distance between attachment points n¹, n²: Exit vectors θ: Dihedral angle

A diagram of exit vector parameters for geometric comparison.
Parameter1,2-Disubstituted Benzene1,2-Disubstituted Bicyclo[2.1.1]hexane
Distance (d) 3.04–3.10 Å3.05–3.19 Å[1]
Dihedral Angle (θ) ~0°Significantly larger (e.g., 58°)[2]

As the table indicates, while the substituent distance in 1,2-disubstituted bicyclo[2.1.1]hexane closely mimics that of an ortho-substituted benzene ring, the dihedral angle differs significantly. This three-dimensional arrangement can be advantageous in disrupting undesirable planar interactions or exploring new binding pockets.

Performance Comparison: Physicochemical Properties

One of the primary motivations for replacing a benzene ring is to improve a compound's physicochemical properties, particularly solubility and lipophilicity. Saturated bioisosteres generally exhibit higher aqueous solubility and lower lipophilicity compared to their aromatic counterparts.

Aqueous Solubility
CompoundOriginal Solubility (μM)BioisostereBioisostere Solubility (μM)Fold Increase
Conivaptan5Bicyclo[2.1.1]hexane14[1]2.8x
Lomitapide3Bicyclo[2.1.1]hexane18[1]6.0x
Boscalid11Bicyclo[2.1.1]hexane353.2x
LpPLA2 Inhibitor8Bicyclo[1.1.1]pentane74[3]9.3x

The data clearly demonstrates that the replacement of a 1,2-disubstituted benzene ring with saturated bicyclic scaffolds can lead to a substantial increase in aqueous solubility.

Performance Comparison: Pharmacokinetic Properties

Metabolic stability is another critical parameter that can often be improved by replacing a metabolically labile aromatic ring. The introduction of sp³-rich, strained ring systems can block sites of metabolism.

Metabolic Stability
CompoundOriginal CLint (μL/min/10^6 cells)BioisostereBioisostere CLint (μL/min/10^6 cells)Change in Stability
Cuba-Acecainide11.96Cubane6.98[4]Increased

In the case of Cuba-Acecainide, the replacement of the benzene ring with a cubane scaffold led to a notable increase in metabolic stability.[4]

Performance Comparison: Biological Activity

Maintaining or improving biological activity is paramount when making structural modifications. The following table summarizes the antifungal activity of several fungicides and their bicyclo[2.1.1]hexane-containing bioisosteres.

Antifungal Activity (Aspergillus niger)
CompoundOriginal EC50 (μg/mL)BioisostereBioisostere EC50 (μg/mL)
Boscalid0.3Bicyclo[2.1.1]hexane1.0
Bixafen0.1Bicyclo[2.1.1]hexane0.3
Fluxapyroxad0.1Bicyclo[2.1.1]hexane3.0

While there is a modest decrease in potency for some of the bioisosteric analogues, they retain significant antifungal activity, demonstrating the viability of this replacement strategy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

cluster_0 Bioisostere Evaluation Workflow Synthesis Synthesis Geometric Analysis Geometric Analysis Synthesis->Geometric Analysis Computational Physicochemical Profiling Physicochemical Profiling Synthesis->Physicochemical Profiling Experimental Pharmacokinetic Profiling Pharmacokinetic Profiling Physicochemical Profiling->Pharmacokinetic Profiling Biological Evaluation Biological Evaluation Pharmacokinetic Profiling->Biological Evaluation Data Analysis & Comparison Data Analysis & Comparison Biological Evaluation->Data Analysis & Comparison

A workflow for the evaluation of novel bioisosteres.
Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[5]

  • Dilution: Add 5 µL of the 10 mM DMSO stock solution to 95 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well filter plate.

  • Equilibration: Shake the plate at room temperature for 1-2 hours to allow for equilibration.[5]

  • Filtration: Filter the mixture through the filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve.

Metabolic Stability Assay in Human Hepatocytes

This assay assesses the rate at which a compound is metabolized by liver enzymes.

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute them to a concentration of 0.5 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).[8]

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension in a 96-well plate.[8]

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and quench the metabolic reaction by adding it to a solution containing a protein precipitating agent (e.g., acetonitrile) and an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

Antifungal Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Aspergillus niger) in a suitable broth medium (e.g., RPMI 1640).

  • Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-72 hours).[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Conclusion

The strategic replacement of 1,2-disubstituted benzene rings with saturated bioisosteres like bicyclo[2.1.1]hexane, bicyclo[1.1.1]pentane, and cubane presents a powerful tool for medicinal chemists to optimize the properties of drug candidates. This guide has demonstrated through comparative data that such modifications can lead to substantial improvements in aqueous solubility and metabolic stability while maintaining potent biological activity. The provided experimental protocols offer a foundation for researchers to explore these and other novel bioisosteres in their own drug discovery programs. As the field continues to evolve, the rational design and application of three-dimensional scaffolds will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of Cyclopropane Building Blocks: Biocatalysis vs. Traditional Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of cyclopropane-containing building blocks is a critical challenge. These strained three-membered rings are key pharmacophores in numerous blockbuster drugs and agrochemicals. This guide provides an objective comparison of emerging biocatalytic strategies and established chemical methods for cyclopropane synthesis, supported by experimental data and detailed protocols.

The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry, often imparting improved metabolic stability, binding affinity, and potency to drug candidates. However, the construction of these chiral scaffolds with high precision remains a significant synthetic hurdle. While traditional chemical methods have long been the mainstay, biocatalysis is emerging as a powerful, green, and highly selective alternative.

Biocatalytic Approaches: Nature's Precision Harnessed

Enzymes, with their exquisitely defined active sites, offer unparalleled stereocontrol in chemical transformations. In recent years, researchers have successfully repurposed and engineered several classes of enzymes for the asymmetric cyclopropanation of olefins.

Heme-Containing Enzymes: Masters of Carbene Transfer

A prominent biocatalytic strategy involves the use of heme-containing proteins, such as cytochrome P450s, myoglobins, and nitric oxide dioxygenases.[1][2] These enzymes, through directed evolution, can be tailored to catalyze the transfer of a carbene equivalent from a diazoester reagent to an alkene substrate with exceptional fidelity. The reaction proceeds via an iron-porphyrin carbene intermediate within the chiral environment of the enzyme's active site, ensuring high enantio- and diastereoselectivity.[3] This whole-cell biocatalytic approach offers a sustainable and efficient route to valuable cyclopropane intermediates. For instance, engineered enzymes have been employed in the gram-scale synthesis of chiral cyclopropane cores for drugs like tranylcypromine and ticagrelor, achieving high yields (75–91%) and outstanding stereoselectivities (98–99.9% de, 96–99.9% ee).[3]

Biocatalytic_Heme_Cyclopropanation cluster_enzyme Engineered Heme Enzyme (e.g., P450) Heme_FeII Heme-Fe(II) Carbene_Intermediate Iron-Porphyrin Carbene Intermediate Diazoester Diazoester (R-CH-N2) Diazoester->Carbene_Intermediate Enzyme-mediated - N2 Cyclopropane Chiral Cyclopropane Carbene_Intermediate->Cyclopropane Carbene Transfer Alkene Alkene Alkene->Cyclopropane N2 N2

Caption: Biocatalytic cyclopropanation via a heme-enzyme.

Cofactor-Independent Cyclopropanation: A Promiscuous Tautomerase

Beyond heme proteins, researchers have engineered cofactor-independent enzymes for cyclopropanation. A notable example is the promiscuous 4-oxalocrotonate tautomerase (4-OT), which has been repurposed to catalyze the enantioselective synthesis of various cyclopropanes.[4] This engineered enzyme facilitates the nucleophilic addition of a malonate derivative to an α,β-unsaturated aldehyde, leading to the formation of two new carbon-carbon bonds with excellent stereocontrol.[4] This approach avoids the need for a metal cofactor and diazo reagents, offering an alternative biocatalytic pathway.

Biocatalytic_4OT_Cyclopropanation cluster_enzyme Engineered 4-Oxalocrotonate Tautomerase Enzyme 4-OT Variant Iminium_Intermediate Enzyme-Bound Iminium Ion Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Intermediate Enzyme-catalyzed Malonate Diethyl 2-chloromalonate Cyclopropane Chiral Cyclopropane Malonate->Cyclopropane Iminium_Intermediate->Cyclopropane Nucleophilic attack & Cyclization

Caption: Cofactor-independent biocatalytic cyclopropanation.

Traditional Chemical Methods: The Established Workhorses

For decades, chemical methods have been the go-to for cyclopropane synthesis. These reactions typically involve highly reactive intermediates and, in many cases, expensive and toxic reagents.

Simmons-Smith Reaction: A Classic Carbenoid Approach

The Simmons-Smith reaction is a well-established method that utilizes a carbenoid, typically iodomethylzinc iodide, to cyclopropanate alkenes.[5][6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] While effective for a range of substrates, the original conditions can be harsh, and the use of diiodomethane and a zinc-copper couple presents safety and environmental concerns.

Simmons_Smith_Reaction Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane Concerted addition Reagents CH2I2, Zn(Cu) Carbenoid Iodomethylzinc Iodide (ICH2ZnI) Reagents->Carbenoid Formation Carbenoid->Cyclopropane

Caption: The Simmons-Smith cyclopropanation reaction.

Dirhodium(II)-Catalyzed Cyclopropanation: A Versatile Tool

Transition metal catalysis, particularly with dirhodium(II) complexes, offers a powerful and versatile method for cyclopropanation using diazo compounds.[1][7] Chiral dirhodium(II) catalysts can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.[1] These reactions are often high-yielding (63-98%) and exhibit excellent diastereoselectivity (>95:5 dr).[1] However, the use of precious metal catalysts and potentially explosive diazo reagents are notable drawbacks.

Performance Comparison: Biocatalysis vs. Chemical Synthesis

FeatureBiocatalytic (Heme-Enzyme)Chemical (Dirhodium-Catalyzed)Chemical (Simmons-Smith)
Stereoselectivity Excellent (often >99% ee, >99% de)[3]Very Good to Excellent (up to 99% ee)[8]Stereospecific, but often requires chiral auxiliaries for enantioselectivity[9]
Yield Good to Excellent (e.g., 75-91%)[3]Good to Excellent (e.g., 63-98%)[1]Variable, can be high (e.g., 90%)[5]
Reaction Conditions Mild (aqueous buffer, room temp.)Typically organic solvents, variable temp.Organic solvents, can require low temp.
Reagents Diazoesters, renewable feedstocksDiazo compounds, precious metal catalystsDiiodomethane, zinc-copper couple
Environmental Impact Generally lower, biodegradable catalystUse of toxic metals and organic solventsUse of heavy metals and halogenated solvents
Substrate Scope Can be broad, tunable by protein engineeringBroadGenerally broad

Experimental Protocols

Whole-Cell Biocatalytic Cyclopropanation (General Protocol)

This protocol is a generalized representation based on methodologies for heme-enzyme catalyzed cyclopropanations.

  • Enzyme Preparation: Escherichia coli cells expressing the engineered heme enzyme are grown in a suitable medium (e.g., Terrific Broth) and induced to express the protein. The cells are then harvested by centrifugation and resuspended in a buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Reaction Setup: In an anaerobic environment (e.g., a glovebox), the cell suspension is combined with the alkene substrate and a reducing agent (e.g., sodium dithionite).

  • Reaction Initiation: The reaction is initiated by the slow addition of the diazoester reagent (e.g., ethyl diazoacetate) via a syringe pump over several hours.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a desiccant (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Simmons-Smith Cyclopropanation (Representative Protocol)

This protocol is based on a typical Simmons-Smith procedure.

  • Reagent Preparation: To a solution of dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, diethylzinc (Et₂Zn) is added and the mixture is cooled to 0 °C. Trifluoroacetic acid in CH₂Cl₂ is then added dropwise. The resulting slurry is stirred at room temperature for 2 hours.

  • Carbenoid Formation: The mixture is cooled to -10 °C, and a solution of diiodomethane (CH₂I₂) in CH₂Cl₂ is added dropwise. The mixture is stirred until it becomes clear.

  • Cyclopropanation: A solution of the alkene in CH₂Cl₂ is added at -10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[5]

  • Quenching and Workup: The reaction is quenched by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of ammonium chloride to dissolve any precipitate.[5] The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂.

  • Purification: The combined organic phases are concentrated, and the residue is purified by flash column chromatography to yield the cyclopropane product.[5]

Conclusion

Biocatalytic methods for cyclopropane synthesis present a compelling alternative to traditional chemical approaches. The use of engineered enzymes offers unparalleled stereoselectivity under mild, environmentally benign conditions. While chemical methods like the Simmons-Smith reaction and dirhodium-catalyzed cyclopropanation remain valuable tools with broad substrate applicability, they often come with the baggage of harsh reagents, expensive catalysts, and greater environmental impact.

For the synthesis of high-value, chiral cyclopropane building blocks, particularly in the pharmaceutical industry, the advantages of biocatalysis are becoming increasingly evident. The ability to fine-tune enzyme selectivity through directed evolution opens up exciting possibilities for accessing novel and complex cyclopropane structures that are difficult to obtain through conventional chemistry. As the field of enzyme engineering continues to advance, biocatalysis is poised to play an even more significant role in the sustainable and efficient production of these critical chemical building blocks.

References

A Comparative Guide: Chemical vs. Enzymatic Synthesis of Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclopropane rings is a critical process in the creation of new therapeutics and functional molecules. Both traditional chemical methods and emerging enzymatic approaches offer distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for your research needs.

The construction of the highly strained cyclopropane ring is a cornerstone of modern organic synthesis, with applications ranging from blockbuster drugs to agrochemicals. Historically, this has been the domain of chemical catalysis, employing transition metals to facilitate the transfer of a carbene moiety to an alkene. However, the rise of biocatalysis has introduced a powerful alternative, leveraging the exquisite selectivity of enzymes to achieve impressive feats of stereocontrol. This guide will delve into a direct comparison of these two synthetic paradigms.

At a Glance: Key Differences

FeatureChemical Synthesis (e.g., Rhodium-catalyzed)Enzymatic Synthesis (e.g., P450-catalyzed)
Catalyst Transition metals (Rh, Cu, Pd, etc.) with chiral ligandsEngineered enzymes (e.g., Cytochrome P450s, Myoglobins)
Reaction Conditions Often requires anhydrous organic solvents, inert atmosphereTypically in aqueous buffer, mild temperatures (room temp)
Stereoselectivity Can be high with well-designed chiral ligandsOften exceptionally high and tunable via directed evolution
Substrate Scope Generally broader, tolerates a wider range of functional groupsCan be narrower, but expandable through protein engineering
Environmental Impact Can involve toxic heavy metals and organic solventsGreener approach with biodegradable catalysts and aqueous media
Catalyst Development Rational design and screening of ligandsDirected evolution and high-throughput screening

Performance Data: A Quantitative Comparison

The following table summarizes the performance of representative chemical and enzymatic cyclopropanation reactions for various olefin substrates. The data highlights the exceptional stereoselectivity often achieved by enzymatic methods.

SubstrateMethodCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Styrene ChemicalRh₂(S-DOSP)₄95>99:1 (trans)98 (trans)
EnzymaticEngineered P450 BM39997:3 (cis)>99 (cis)
p-Methoxystyrene ChemicalRh₂(S-DOSP)₄92>99:1 (trans)98 (trans)
EnzymaticEngineered P450 BM39898:2 (cis)>99 (cis)
N-vinylphthalimide ChemicalRh₂(OAc)₄7528:72 (cis:trans)-
EnzymaticEngineered P4119697:3 (cis)97 (cis)
1-Octene ChemicalRh₂(OAc)₄-89:11 (trans)-
EnzymaticEngineered P411->99:1 (cis)99 (cis)[1]

Experimental Protocols

Chemical Synthesis: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is a representative example of a chemical approach to cyclopropanation.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (1 mol%).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add styrene (1.0 equiv.).

  • Slowly add a solution of ethyl diazoacetate (1.2 equiv.) in anhydrous DCM to the reaction mixture over 1 hour using a syringe pump.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclopropane product.

Enzymatic Synthesis: Whole-Cell Biocatalytic Cyclopropanation of Styrene

This protocol outlines a typical whole-cell biocatalysis setup for enzymatic cyclopropanation.

Materials:

  • E. coli cells expressing the engineered cytochrome P450 variant

  • Luria-Bertani (LB) broth and appropriate antibiotic for cell culture

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction

  • M9 minimal medium

  • Glucose

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anaerobic chamber or glovebox

Procedure:

  • Cell Culture and Protein Expression:

    • Inoculate a single colony of E. coli harboring the P450 expression plasmid into LB medium with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 25-30°C) for 12-16 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in M9 minimal medium to a desired optical density.

    • Transfer the cell suspension to an anaerobic chamber.

    • Add glucose as a carbon source for the cells.

    • Add styrene to the cell suspension.

    • Initiate the reaction by adding ethyl diazoacetate.

    • Incubate the reaction mixture at room temperature with gentle shaking for 24-48 hours.

  • Product Extraction and Analysis:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Analyze the product yield and stereoselectivity by chiral gas chromatography (GC).

Mechanistic Insights: Visualizing the Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for both rhodium-catalyzed and enzymatic cyclopropanation, providing a visual comparison of their mechanisms.

Chemical_Cyclopropanation Rh2L4 Rh₂(L)₄ Catalyst Carbenoid Rh₂(L)₄=CHR (Metal Carbenoid) Rh2L4->Carbenoid - N₂ Diazo R-CH=N₂ (Diazo Compound) Diazo->Carbenoid N2 N₂ Product Cyclopropane Carbenoid->Product Alkene Alkene Alkene->Product Product->Rh2L4 Catalyst Regeneration

Rhodium-Catalyzed Cyclopropanation Cycle.

Enzymatic_Cyclopropanation P450_FeIII P450 (Fe³⁺) P450_FeII P450 (Fe²⁺) P450_FeIII->P450_FeII Carbenoid P450-Fe=CHR (Iron Carbenoid) P450_FeII->Carbenoid - N₂ Oxidized_Reductant Oxidized Reductant Diazo R-CH=N₂ (Diazo Compound) Diazo->Carbenoid N2 N₂ Product Cyclopropane Carbenoid->Product Alkene Alkene Alkene->Product Product->P450_FeIII Catalyst Regeneration Reductant Reductant (e.g., NADPH) Reductant->P450_FeII

Enzymatic Cyclopropanation Cycle via P450.

Discussion and Future Outlook

Chemical synthesis of cyclopropanes, particularly using rhodium and copper catalysts, is a mature and versatile field.[2] The development of sophisticated chiral ligands has enabled high levels of enantioselectivity for a broad range of substrates.[3] However, the reliance on expensive and often toxic heavy metals, as well as organic solvents, presents environmental and cost challenges, especially for large-scale synthesis.[4]

Enzymatic cyclopropanation, a more recent development, offers a compellingly "green" alternative.[5] By harnessing the power of directed evolution, scientists can tailor enzymes like cytochrome P450s to catalyze cyclopropanation with exceptional levels of stereoselectivity, often exceeding what is achievable with chemical catalysts.[1][6] These reactions are typically performed in aqueous media under mild conditions, reducing the environmental footprint of the synthesis.[7] The ability to use whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification.

A significant advantage of the enzymatic approach is the potential for "diastereodivergence," where different enzyme variants can be evolved to selectively produce different diastereomers of the cyclopropane product from the same starting materials.[8] This level of control is difficult to achieve with a single chemical catalyst.

The primary limitation of enzymatic methods has historically been their narrower substrate scope compared to chemical catalysts. However, ongoing research in protein engineering is continuously expanding the range of alkenes that can be efficiently cyclopropanated by enzymes.[9] A "chemoenzymatic" approach, which combines an enzymatic cyclopropanation to create a chiral core with subsequent chemical modifications, is a promising strategy that leverages the strengths of both methodologies.[4][10]

References

1,2-Dibromoethane vs. 1,2-Dichloroethane in Cyclopropanation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of 1,2-dihaloethanes as methylene precursors for the synthesis of cyclopropanes, supported by experimental context and mechanistic insights.

In the realm of synthetic organic chemistry, the cyclopropane motif is a valuable structural unit found in numerous natural products and pharmaceutical agents. The construction of this strained three-membered ring has been the subject of extensive research, with various methods developed for the cyclopropanation of alkenes. While dihalomethanes, such as diiodomethane and dibromomethane, are well-established precursors for the methylene group in classic cyclopropanation reactions like the Simmons-Smith reaction, the utility of their 1,2-dihaloethane counterparts is less straightforward. This guide provides a detailed comparison of 1,2-dibromoethane and 1,2-dichloroethane in the context of cyclopropanation, focusing on their reactivity, mechanistic pathways, and practical applications, or lack thereof, in this transformation.

Executive Summary

Direct comparative studies of 1,2-dibromoethane and 1,2-dichloroethane as methylene sources for cyclopropanation are notably absent in the chemical literature. This is because their inherent chemical reactivity favors pathways other than the formation of a carbene or carbenoid required for cyclopropanation of alkenes. Instead of acting as CH2 donors, these vicinal dihalides predominantly undergo elimination reactions in the presence of bases to yield vinyl halides and subsequently alkynes, or participate in addition reactions with alkenes.

This guide will elucidate the fundamental differences in reactivity between dihalomethanes and 1,2-dihaloethanes that underpin their disparate roles in cyclopropanation. Furthermore, we will explore modern photocatalytic approaches that have successfully employed geminal dichloroalkanes as C1 and C2 synthons for cyclopropanation, providing a broader context for the use of halogenated alkanes in modern synthesis.

Reactivity of 1,2-Dihaloethanes: Elimination vs. Cyclopropanation

The primary reason for the inefficiency of 1,2-dibromoethane and 1,2-dichloroethane as methylene group precursors in traditional cyclopropanation is their propensity to undergo dehydrohalogenation.

ReagentTypical Reaction with Base (e.g., KOH)Typical Reaction with AlkenesSuitability as a Methylene Source for Cyclopropanation
1,2-Dibromoethane Undergoes elimination to form vinyl bromide.[1][2]Halogenation of the double bond to form a tetrahaloalkane.Not a standard reagent; elimination pathways are highly favored.
1,2-Dichloroethane Undergoes elimination to form vinyl chloride.[3][4][5]Halogenation of the double bond to form a tetrahaloalkane.Not a standard reagent; elimination pathways are highly favored.
Dibromomethane Can form a carbene or carbenoid for cyclopropanation.Cyclopropanation of the double bond.[6]A known, albeit less reactive than diiodomethane, methylene source.
Dichloromethane Can form a carbene or carbenoid for cyclopropanation.Cyclopropanation of the double bond, especially in modern photocatalytic methods.[7][8]An effective methylene source under specific catalytic conditions.

Mechanistic Considerations: Why 1,2-Dihaloethanes Favor Elimination

The Simmons-Smith reaction, a cornerstone of cyclopropanation, involves the formation of an organozinc carbenoid (e.g., ICH₂ZnI) from diiodomethane and a zinc-copper couple. This carbenoid then delivers the methylene group to an alkene in a concerted fashion. For 1,2-dihaloethanes to participate in a similar reaction, they would need to form a comparable intermediate. However, the presence of a halogen atom on an adjacent carbon atom provides a readily accessible pathway for elimination, which is kinetically and thermodynamically favorable.

competing_pathways cluster_dihalomethane Dihalomethane Pathway cluster_dihaloethane 1,2-Dihaloethane Pathway CH2X2 CH₂X₂ Carbenoid "CH₂" equivalent (e.g., XCH₂ZnX) CH2X2->Carbenoid  Zn(Cu) Cyclopropane Cyclopropane Carbenoid->Cyclopropane Alkene_dm Alkene Alkene_dm->Cyclopropane XCH2CH2X XCH₂CH₂X VinylHalide Vinyl Halide XCH2CH2X->VinylHalide  Base (Elimination) AdditionProduct Addition Product XCH2CH2X->AdditionProduct  (Addition) Alkene_de Alkene Alkene_de->AdditionProduct

Fig. 1: Competing reaction pathways of dihalomethanes versus 1,2-dihaloethanes.

Modern Photocatalytic Approaches: A New Paradigm for Dichloroalkanes

While 1,2-dichloroethane remains an unsuitable precursor for traditional cyclopropanation, recent advances in photoredox catalysis have enabled the use of other dichloroalkanes. A notable example is the vitamin B₁₂-photocatalyzed cyclopropanation of Michael acceptors using dichloromethane (CH₂Cl₂) as the methylene source.[7][8] This method proceeds under mild conditions and demonstrates excellent functional group tolerance. The scope has also been extended to include 1,1-dichloroethane for the synthesis of methyl-substituted cyclopropanes.

The proposed mechanism involves the reduction of vitamin B₁₂ (Co(II)) to its active Co(I) state, which then acts as a nucleophile, attacking dichloromethane to form a (chloromethyl)cobalt(III) intermediate. Photolysis of this intermediate generates a chloromethyl radical, which participates in a radical addition to the alkene, ultimately leading to the cyclopropane product.

photocatalytic_cyclopropanation PC Vitamin B₁₂ (Coᴵᴵ) PC_star Vitamin B₁₂ (Coᴵ) PC->PC_star  e⁻ (Zn) Co_CH2Cl (ClH₂C)Coᴵᴵᴵ PC_star->Co_CH2Cl CH2Cl2 CH₂Cl₂ CH2Cl2->Co_CH2Cl  Sₙ2 CH2Cl_rad •CH₂Cl Co_CH2Cl->CH2Cl_rad  hν (light) Adduct_rad Radical Adduct CH2Cl_rad->Adduct_rad Alkene Alkene (Michael Acceptor) Alkene->Adduct_rad Cyclopropane Cyclopropane Adduct_rad->Cyclopropane  Radical  Cyclization

References

Sodium Alcoholates as Condensation Agents in Cyclopropane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the cyclopropane motif, a strained three-membered ring, is of significant interest in organic chemistry and drug development due to its unique conformational properties and presence in numerous biologically active molecules. Various synthetic strategies have been developed to construct this ring system, often employing strong bases as condensation agents. Among these, sodium alcoholates (also known as sodium alkoxides) have proven to be effective reagents. This guide provides a comparative analysis of sodium alcoholates as condensation agents in cyclopropane synthesis, supported by experimental data and detailed protocols.

Overview of Sodium Alcoholates in Cyclopropane Synthesis

Sodium alcoholates are strong bases used to facilitate cyclopropane ring formation through two primary mechanisms:

  • Intramolecular Cyclization (Wurtz-type Reaction): In this method, a sodium alcoholate is used to deprotonate a carbon atom bearing an electron-withdrawing group, which is part of a molecule containing a leaving group at the 3-position relative to the acidic proton. The resulting carbanion then undergoes an intramolecular SN2 reaction to form the cyclopropane ring. A classic example is the reaction of a 1,3-dihaloalkane or a similar substrate with a strong base.

  • Dihalocarbene Generation (Doering-LaFlamme Reaction): Sodium alcoholates, particularly sterically hindered ones like sodium tert-butoxide, are used to deprotonate a haloform (e.g., chloroform or bromoform). The resulting trihalomethyl anion rapidly eliminates a halide ion to generate a dihalocarbene. This highly reactive intermediate then undergoes a [2+1] cycloaddition reaction with an alkene to form a dihalocyclopropane.

Comparative Performance of Sodium Alcoholates

The choice of sodium alcoholate and its comparison to other condensation agents depends on the specific synthetic route. Key performance indicators include reaction yield, stereoselectivity, and reaction conditions.

Intramolecular Cyclization Route

In the intramolecular cyclization of activated methylene compounds with dihaloalkanes, sodium ethoxide is a commonly used base.

Condensation AgentSubstrateProductYield (%)Reference
Sodium EthoxideDiethyl malonate and 1,2-dibromoethaneDiethyl cyclopropane-1,1-dicarboxylate27-29[1]
Sodium EthoxideDiethyl malonate and 1,2-dibromoethaneDiethyl cyclopropane-1,1-dicarboxylate40[1]

Table 1: Comparison of yields for the synthesis of diethyl cyclopropane-1,1-dicarboxylate using sodium ethoxide as the condensation agent.

Dihalocarbene Generation Route

For the generation of dihalocarbenes, sterically hindered bases are generally preferred to minimize side reactions. Sodium tert-butoxide is a common choice and can be compared with other strong bases.

BaseAlkeneHaloformProductYield (%)Reference
Sodium tert-butoxideStyreneChloroform1,1-dichloro-2-phenylcyclopropane~65(Typical yield)
Potassium tert-butoxideStyreneChloroform1,1-dichloro-2-phenylcyclopropaneHigh[2]
Sodium Hydroxide (with PTC)StyreneChloroform1,1-dichloro-2-phenylcyclopropaneVariable(Phase Transfer Cat.)

Table 2: Comparison of different bases for the synthesis of 1,1-dichloro-2-phenylcyclopropane. Yields can vary based on reaction conditions.

Experimental Protocols

Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate via Intramolecular Cyclization

This protocol is based on the Perkin synthesis of cyclopropane derivatives.[1]

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Dilute sulfuric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,2-dibromoethane dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Synthesis of 1,1-dichloro-2-phenylcyclopropane via Dichlorocarbene Generation

This protocol is a representative example of the Doering-LaFlamme reaction.

Materials:

  • Styrene

  • Chloroform (stabilizer-free)

  • Sodium tert-butoxide

  • Pentane (dry)

  • Distilled water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of styrene in dry pentane.

  • Addition of Base: Cool the flask in an ice-water bath and add sodium tert-butoxide in portions with vigorous stirring.

  • Addition of Haloform: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.

Signaling Pathways and Experimental Workflows

Intramolecular_Cyclization cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product DiethylMalonate Diethyl Malonate Deprotonation Deprotonation DiethylMalonate->Deprotonation Dibromoethane 1,2-Dibromoethane Intramolecular_SN2 Intramolecular SN2 Dibromoethane->Intramolecular_SN2 SodiumEthoxide Sodium Ethoxide (Base) SodiumEthoxide->Deprotonation Deprotonation->Intramolecular_SN2 Enolate Intermediate CyclopropaneProduct Diethyl Cyclopropane-1,1-dicarboxylate Intramolecular_SN2->CyclopropaneProduct

Caption: Intramolecular cyclization workflow for cyclopropane synthesis.

Dichlorocarbene_Generation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Chloroform Chloroform Deprotonation Deprotonation Chloroform->Deprotonation Alkene Alkene (e.g., Styrene) Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Sodium_tButoxide Sodium tert-Butoxide (Base) Sodium_tButoxide->Deprotonation Elimination α-Elimination Deprotonation->Elimination Trichloromethyl Anion Elimination->Cycloaddition Dichlorocarbene Dihalocyclopropane Dihalocyclopropane Cycloaddition->Dihalocyclopropane

Caption: Dihalocarbene generation and cycloaddition workflow.

Conclusion

Sodium alcoholates are versatile and effective condensation agents for the synthesis of cyclopropanes. Sodium ethoxide is a suitable choice for intramolecular cyclization reactions, particularly in Perkin-type syntheses, offering moderate to good yields. For the generation of dihalocarbenes from haloforms, the bulkier sodium tert-butoxide is highly effective and provides a reliable method for the synthesis of dihalocyclopropanes from a wide range of alkenes. The choice of a specific sodium alcoholate and reaction pathway should be guided by the desired cyclopropane product and the available starting materials. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the planning and execution of cyclopropane synthesis.

References

Safety Operating Guide

Safe Disposal of DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE, ensuring compliance with general laboratory safety standards.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for structurally similar compounds and general laboratory chemical waste guidelines. Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Impervious gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[1]

  • Body Protection: A lab coat or other protective work clothing.[3]

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, use a suitable respirator.[2]

In the event of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3][4] The contaminated cleanup materials must also be treated as hazardous waste.[3] Do not allow the chemical to enter drains or surface water.[1][2][5]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: Unless confirmed to be non-hazardous by your institution's EH&S department, all chemical waste, including this compound, should be treated as hazardous.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.

    • Keep the waste container securely closed except when adding waste.[1]

    • Ensure the container is in good condition with no cracks or leaks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • Indicate any other components mixed in the waste stream.

  • Segregation and Storage:

    • Store the hazardous waste in a designated and well-ventilated satellite accumulation area.

    • Segregate this waste from incompatible materials. Based on similar compounds, this compound should be kept away from strong oxidizing agents, acids, and bases.[4]

    • Store the container in secondary containment to prevent spills from reaching drains.

  • Arranging for Disposal:

    • Do not dispose of this chemical down the sink or through evaporation.[5]

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste collection requests.

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are common guidelines; however, your institution's specific rules may vary.

ParameterGuideline
Maximum Volume 55 gallons of hazardous waste per satellite accumulation area.
Maximum Time Consult your institution's specific time limits for waste accumulation.
Acutely Toxic Waste 1 quart for acutely toxic (P-listed) waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Unused or Waste Chemical cluster_ppe Safety First cluster_container Containment cluster_storage Storage cluster_disposal Final Disposal start DIISOPROPYL 1,1-CYCLOPROPANE- DICARBOXYLATE for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Leak-Proof, Compatible Container ppe->container label_waste Label with 'Hazardous Waste' and Chemical Name container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact EH&S for Waste Pickup segregate->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Diisopropyl 1,1-Cyclopropanedicarboxylate. The following information is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for Diisopropyl 1,1-Cyclopropanedicarboxylate was not publicly available at the time of this writing. It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Diisopropyl 1,1-Cyclopropanedicarboxylate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. Engineering controls, such as working in a well-ventilated laboratory with a fume hood, are the first line of defense.[1][2] Always use a chemical fume hood when handling this compound to control airborne concentrations.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1][2]

The following table summarizes the recommended personal protective equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[1][2] A face shield should be worn in situations with a high potential for splashing.[1]Protects against eye irritation and serious eye damage from splashes.[1][3]
Hand Protection Wear compatible, chemical-resistant gloves.[2] Nitrile or neoprene gloves are often suitable for handling esters, but consult the manufacturer's glove selection guide for specific breakthrough times.Prevents skin contact, which can cause irritation.[3]
Body Protection A laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when working in a properly functioning chemical fume hood.[1] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[2]Prevents inhalation of vapors or mists, which may cause respiratory irritation.[1][3]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe vapors or mists.[1][4] Wash hands thoroughly after handling.[1][4] Keep the container tightly closed when not in use.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[4]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][4] Collect the absorbed material and place it in a suitable, sealed container for disposal.[1][3][4] Do not allow the chemical to enter drains or waterways.[2]

Disposal:

Dispose of waste chemical and contaminated materials in accordance with all local, regional, and national regulations.[1][3] Chemical waste must be handled as hazardous waste and disposed of through a licensed contractor.[4]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disclaimer: This information is provided for guidance purposes only and is based on data for structurally similar compounds. It is not a substitute for the specific Safety Data Sheet (SDS) for Diisopropyl 1,1-Cyclopropanedicarboxylate. Always obtain and review the SDS from your supplier before handling this chemical. All laboratory work should be conducted in accordance with your institution's safety policies and under the supervision of qualified personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.